Antibiotic TA
Description
Properties
Molecular Formula |
C35H61NO8 |
|---|---|
Molecular Weight |
623.9 g/mol |
IUPAC Name |
(12Z,14E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione |
InChI |
InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16- |
InChI Key |
VQWNGCSUNKJFLW-ACPVBGRSSA-N |
Isomeric SMILES |
CCCC1C(=O)NCC(CC(C(CC/C(=C/C=C/C(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)/COC)O)O)O |
Canonical SMILES |
CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O |
Synonyms |
antibiotic TA Myxococcus xanthus antibiotic TA myxovirescin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Myxovirescin A1 from Myxococcus xanthus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxovirescin A1, a potent antibiotic with a unique 28-membered macrolactam lactone structure, stands as a promising lead compound in the ongoing search for novel antimicrobial agents.[1][2] Produced by the soil-dwelling myxobacterium Myxococcus xanthus, this secondary metabolite exhibits significant bactericidal activity, particularly against Gram-negative bacteria, by targeting the type II signal peptidase (LspA), an essential enzyme in bacterial cell wall synthesis.[1][2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Myxovirescin A1, offering detailed experimental protocols and quantitative data to support research and development efforts in this area.
Physicochemical Properties and Bioactivity
Myxovirescin A1, with the molecular formula C35H61NO8 and a molecular weight of 623.87 g/mol , is characterized by its unique macrocyclic structure. Its bioactivity is primarily directed against Gram-negative bacteria, with notable efficacy against Escherichia coli.
Table 1: Physicochemical Properties of Myxovirescin A1
| Property | Value | Reference |
| Molecular Formula | C35H61NO8 | |
| Molecular Weight | 623.87 g/mol | |
| General Structure | 28-membered macrolactam lactone | [1][2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Myxovirescin A1
| Target Organism | MIC (µg/mL) | Reference |
| Escherichia coli | 4 | [1][2] |
| Gram-negative bacteria (general) | 1-5 | |
| Gram-positive bacteria (some) | 20-50 |
Biosynthesis of Myxovirescin A1
The biosynthesis of Myxovirescin A1 in Myxococcus xanthus is a complex process orchestrated by a large biosynthetic gene cluster spanning approximately 83 kb and comprising at least 21 open reading frames.[3] This intricate molecular machinery involves a hybrid system of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which work in concert to assemble the macrolide backbone from acetate, propionate, and glycine precursors.[3]
The biosynthetic pathway is initiated by the loading of a starter unit, followed by a series of condensation reactions catalyzed by the PKS and NRPS modules. The growing polyketide chain undergoes various modifications, including reductions and dehydrations, before the final cyclization and release of the Myxovirescin A1 molecule.
Signaling and Regulation of Production
The production of Myxovirescin A1, like many secondary metabolites in Myxococcus xanthus, is tightly regulated by a complex network of signaling pathways. These pathways allow the bacterium to sense and respond to environmental cues, such as nutrient availability and population density, and to coordinate the expression of biosynthetic genes accordingly. While the precise regulatory network governing Myxovirescin A1 production is still under investigation, several key signaling systems are known to play a role in secondary metabolism in M. xanthus.
Two-Component Systems
Two-component signal transduction systems, typically consisting of a sensor histidine kinase and a response regulator, are abundant in M. xanthus and are known to regulate a wide range of cellular processes, including development and secondary metabolism.[4] These systems allow the bacterium to perceive environmental signals and transduce them into changes in gene expression. Although the specific two-component systems directly controlling the Myxovirescin A1 gene cluster have not been fully elucidated, systems like NlaS/NlaR are implicated in the broader regulation of secondary metabolite production.
Stringent Response
The stringent response is a global regulatory network activated in response to nutrient starvation, particularly amino acid limitation.[5][6] This response is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), which accumulate in the cell and lead to a massive reprogramming of gene expression.[5][6] This includes the upregulation of genes involved in secondary metabolism, likely as a survival strategy under nutrient-deprived conditions. The stringent response is therefore thought to be a key trigger for Myxovirescin A1 production.
Experimental Protocols
Culture of Myxococcus xanthus
Myxococcus xanthus is typically cultured in CTT medium at 33°C with vigorous shaking to ensure adequate aeration.
CTT Medium Composition (per liter):
-
Casitone: 10 g
-
Tris-HCl (pH 7.6): 1.21 g (10 mM)
-
KH2PO4: 1.36 g (10 mM)
-
MgSO4·7H2O: 2.46 g (10 mM)
-
Adjust pH to 7.6 with KOH
For solid medium, add 15 g of agar per liter.
Extraction and Purification of Myxovirescin A1
The following protocol outlines a general procedure for the extraction and purification of Myxovirescin A1 from a large-scale fermentation of M. xanthus.
Step-by-Step Protocol:
-
Fermentation: Inoculate a large volume of sterile CTT medium with a seed culture of M. xanthus. Incubate at 33°C with shaking for 5-7 days, or until maximal production of Myxovirescin A1 is achieved (this can be monitored by bioassay or HPLC analysis of small samples).
-
Cell Harvest: Pellet the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes). Discard the supernatant.
-
Extraction: Resuspend the cell pellet in chloroform and stir or shake for several hours at room temperature to extract the secondary metabolites. Repeat the extraction process to ensure complete recovery.
-
Concentration: Combine the chloroform extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the components based on polarity. Collect fractions and analyze them for the presence of Myxovirescin A1.
-
High-Performance Liquid Chromatography (HPLC): Pool the fractions containing Myxovirescin A1 and further purify them using reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both often containing a small amount of trifluoroacetic acid (TFA) or formic acid.
-
Analysis: Confirm the purity and identity of the isolated Myxovirescin A1 using HPLC with a diode array detector (DAD) for UV-Vis spectral analysis, mass spectrometry (MS) for molecular weight determination, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
Table 3: Spectroscopic Data for Myxovirescin A1
| Technique | Key Observations | Reference |
| ¹H NMR | (Data to be populated with specific chemical shifts and coupling constants) | |
| ¹³C NMR | (Data to be populated with specific chemical shifts) | |
| Mass Spec. | [M+H]⁺ ion at m/z 624.4470 (calculated for C35H62NO8⁺) |
Conclusion
Myxovirescin A1 represents a compelling starting point for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Its unique structure and mechanism of action make it an attractive target for further investigation and medicinal chemistry efforts. This technical guide provides a foundational understanding of the discovery, biosynthesis, and isolation of Myxovirescin A1, offering detailed protocols and data to facilitate future research in this promising area of natural product drug discovery. The continued exploration of the regulatory networks governing its production in Myxococcus xanthus may also unveil strategies for enhancing its yield and generating novel analogs with improved therapeutic properties.
References
- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Component Signal Transduction Systems That Regulate the Temporal and Spatial Expression of Myxococcus xanthus Sporulation Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stringent response in Myxococcus xanthus is regulated by SocE and the CsgA C-signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Pharmacy: A Technical Guide to the Biosynthesis and Gene Cluster Analysis of Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate world of glycopeptide antibiotic biosynthesis, with a primary focus on teicoplanin and the teicoplanin-like compound A40926. It provides a comprehensive overview of the genetic architecture, biosynthetic pathways, and regulatory networks that govern the production of these clinically vital molecules. This document serves as a valuable resource for researchers actively engaged in natural product discovery, antibiotic development, and synthetic biology, offering detailed experimental methodologies and data-driven insights to accelerate research and innovation in this critical field.
The Genetic Blueprint: Glycopeptide Antibiotic Biosynthetic Gene Clusters
Glycopeptide antibiotics, such as teicoplanin and A40926 (the precursor to dalbavancin), are complex natural products synthesized by actinomycete bacteria.[1][2] The genetic instructions for their production are encoded in large, contiguous stretches of DNA known as biosynthetic gene clusters (BGCs). These clusters are a hallmark of secondary metabolite biosynthesis in microorganisms and contain all the necessary genes for the assembly, modification, regulation, and transport of the antibiotic.[3]
Architectural Overview of Teicoplanin and A40926 BGCs
The BGCs for teicoplanin (tcp cluster in Actinoplanes teichomyceticus) and A40926 (dbv cluster in Nonomuraea sp.) are extensive, spanning tens of kilobases and containing a multitude of open reading frames (ORFs). These ORFs can be categorized based on their putative functions, providing a roadmap for understanding the biosynthetic process.
| Feature | Teicoplanin Gene Cluster (tcp) | A40926 Gene Cluster (dbv) | Reference(s) |
| Producing Organism | Actinoplanes teichomyceticus | Nonomuraea sp. ATCC39727 | [1][2] |
| Approximate Size | ~73 kb | Not explicitly stated, but part of a >90kb genomic segment | [1][4] |
| Number of ORFs | 39 | 37 | [1][2] |
| Key Biosynthetic Enzymes | Non-ribosomal peptide synthetases (NRPS), Glycosyltransferases, Acyltransferase, Oxygenases, Halogenase | Non-ribosomal peptide synthetases (NRPS), Glycosyltransferases, Mannosyltransferase, Oxygenases, Halogenase | [1][2][5] |
| Regulatory Genes | tei15* (StrR-like), tei16* (LuxR-type) | dbv3 (LuxR-like), dbv4 (StrR-like) | [6][7] |
| Resistance Genes | Present | Present | [1][2] |
| Transport Genes | Present | Present | [1][2] |
Core Biosynthetic Machinery: The Non-Ribosomal Peptide Synthetase (NRPS)
The backbone of glycopeptide antibiotics is a heptapeptide core assembled by a large, multi-domain enzymatic complex called a non-ribosomal peptide synthetase (NRPS). These mega-enzymes are organized in a modular fashion, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. The key domains within an NRPS module include:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids held by adjacent T domains.
The sequence and organization of these modules dictate the primary structure of the heptapeptide core.
The Biosynthetic Pathway: From Precursors to Potent Antibiotic
The biosynthesis of teicoplanin and related glycopeptides is a multi-step process involving the coordinated action of numerous enzymes encoded within the BGC.
Heptapeptide Core Assembly
The process begins with the NRPS-mediated synthesis of the linear heptapeptide from precursor amino acids, including non-proteinogenic amino acids like 4-hydroxyphenylglycine (HPG) and 3,5-dihydroxyphenylglycine (DPG).
Tailoring and Modification: The Keys to Diversity and Activity
Following the assembly of the heptapeptide core, a series of post-synthesis modifications, often referred to as "tailoring," are crucial for the final structure and biological activity of the antibiotic. These modifications include:
-
Oxidative Cross-linking: Cytochrome P450 monooxygenases catalyze the cross-linking of the aromatic side chains of the amino acid residues, forming the characteristic rigid, cup-shaped structure of the glycopeptide core.
-
Glycosylation: Glycosyltransferases attach sugar moieties to the heptapeptide aglycone. In teicoplanin, two glycosyltransferases are responsible for attaching N-acetylglucosamine to specific amino acid residues.[1]
-
Acylation: An acyltransferase attaches a lipid side chain to one of the sugar moieties in teicoplanin, a feature that contributes to its mechanism of action.[5]
-
Halogenation: A halogenase incorporates chlorine atoms into specific amino acid residues.
The following diagram illustrates the general biosynthetic pathway for a teicoplanin-type glycopeptide antibiotic.
Caption: Generalized biosynthetic pathway of teicoplanin.
Regulation of Biosynthesis: A Tightly Controlled Process
The production of antibiotics is a metabolically expensive process for the producing organism and is therefore tightly regulated. In the teicoplanin and A40926 BGCs, this regulation is orchestrated by pathway-specific regulatory genes.
A key regulatory motif in many actinomycete BGCs is the presence of "StrR-like" and "LuxR-type" transcriptional regulators.[6] In the teicoplanin cluster, the LuxR-type regulator Tei16* is thought to control the expression of the StrR-like regulator Tei15. Tei15 then acts as a direct activator for the majority of the biosynthetic genes within the tcp cluster.[7] A similar hierarchical regulatory cascade is observed in the A40926 BGC with Dbv3 (LuxR-like) and Dbv4 (StrR-like).[6]
The following diagram depicts the regulatory cascade in teicoplanin biosynthesis.
Caption: Regulatory cascade of teicoplanin biosynthesis.
Experimental Protocols for Gene Cluster Analysis
The functional characterization of a BGC relies on a combination of bioinformatics and molecular genetics techniques.
Bioinformatics Analysis of Biosynthetic Gene Clusters
The initial step in analyzing a new glycopeptide BGC is in silico analysis using specialized bioinformatics tools.
Workflow for Bioinformatics Analysis:
-
Genome Sequencing: Obtain the complete or draft genome sequence of the producing organism.
-
BGC Identification: Use software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or ClusterFinder to identify putative secondary metabolite BGCs within the genome.[4][8]
-
Gene Annotation: antiSMASH provides detailed annotation of the ORFs within the predicted BGC, including predictions of enzyme function and NRPS domain architecture.
-
Comparative Genomics: Utilize tools like BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to compare the identified BGC with a database of known BGCs (e.g., MIBiG).[9] This helps in classifying the BGC and predicting the chemical class of the produced metabolite.
-
NRPS Analysis: Specialized tools can be used to analyze the adenylation (A) domains of the NRPS to predict the specific amino acid substrates.
The following diagram illustrates a typical bioinformatics workflow for BGC analysis.
Caption: Bioinformatics workflow for BGC analysis.
Gene Knockout and Functional Characterization
To experimentally validate the function of a gene or the entire BGC, targeted gene knockout is a powerful tool. CRISPR-Cas9-based methods have been adapted for use in actinomycetes and offer a precise way to inactivate genes of interest.
General Protocol for CRISPR-Cas9 Mediated Gene Knockout in Actinoplanes:
-
Design of guide RNAs (sgRNAs): Design two sgRNAs targeting the 5' and 3' ends of the gene of interest to create a large deletion.
-
Vector Construction: Clone the Cas9 expression cassette and the sgRNA expression cassettes into an appropriate E. coli-Actinoplanes shuttle vector.
-
Conjugation: Transfer the constructed plasmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to Actinoplanes teichomyceticus via intergeneric conjugation.
-
Selection of Exconjugants: Select for exconjugants on media containing appropriate antibiotics.
-
Verification of Deletion: Screen for the desired deletion mutants using PCR with primers flanking the target gene. Confirm the deletion by Sanger sequencing.
Heterologous Expression of Biosynthetic Gene Clusters
Heterologous expression involves transferring the entire BGC from the native producer into a more genetically tractable host organism, such as Streptomyces coelicolor. This approach can be used to activate silent BGCs, improve product titers, and facilitate genetic manipulation.
General Protocol for Heterologous Expression in Streptomyces coelicolor:
-
Cloning of the BGC: Clone the entire BGC into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid. This may require stitching together multiple smaller DNA fragments.
-
Host Strain Selection: Utilize an engineered S. coelicolor host strain that has been optimized for heterologous expression, often by deleting its own major secondary metabolite BGCs to reduce competition for precursors and simplify downstream analysis.[10]
-
Transformation/Conjugation: Introduce the BGC-containing vector into the S. coelicolor host.
-
Cultivation and Metabolite Analysis: Cultivate the recombinant S. coelicolor strain under conditions that promote secondary metabolism.
-
Detection of the Novel Product: Analyze the culture extracts using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of the target antibiotic.
Enhancing Antibiotic Production through Genetic Engineering
A thorough understanding of the biosynthetic pathway and its regulation opens up avenues for rationally engineering the producing strains to improve antibiotic yields.
Overexpression of Positive Regulators
Overexpression of positive regulatory genes, such as dbv3 and dbv4 in the A40926 producer, has been shown to significantly increase antibiotic production.[6][8]
| Genetic Modification | Organism | Effect on Production | Reference(s) |
| Overexpression of dbv3 | Nonomuraea sp. | ~2-fold increase in A40926 production | [8] |
| Overexpression of dbv3 and dbv4 | Nonomuraea gerenzanensis | Significant increase in A40926 production | [6] |
| Overexpression of dbv3 and dbv20 | Nonomuraea gerenzanensis | A40926 yield increased from 163 mg/L to 272 mg/L | [11] |
| Deletion of dbv23 (putative acetyltransferase) | Nonomuraea sp. | ~2-fold increase in A40926 production | [8] |
| Addition of proline to the culture medium | Actinoplanes teichomyceticus | Teicoplanin productivity of 3.12 g/L | [12] |
Manipulation of Precursor Supply and Competing Pathways
Engineering the primary metabolism to increase the intracellular pool of precursor amino acids or deleting genes involved in competing metabolic pathways can also be effective strategies to boost antibiotic titers.
Future Outlook and Applications
The detailed characterization of glycopeptide antibiotic BGCs is not only crucial for optimizing the production of existing drugs but also for the discovery and development of novel antibiotics. The modular nature of NRPSs makes them attractive targets for combinatorial biosynthesis, where domains or modules can be swapped to create novel peptide backbones. Furthermore, the growing database of sequenced microbial genomes represents a vast, largely untapped reservoir of novel BGCs waiting to be discovered and characterized. By combining advanced bioinformatics with cutting-edge synthetic biology techniques, the scientific community is poised to unlock the full potential of nature's biosynthetic machinery in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Molecular Tools for Regulation and Improvement of A40926 Glycopeptide Antibiotic Production in Nonomuraea gerenzanensis ATCC 39727 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of antiSMASH and other computational approaches to mine secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New Molecular Tools for Regulation and Improvement of A40926 Glycopeptide Antibiotic Production in Nonomuraea gerenzanensis ATCC 39727 [frontiersin.org]
- 7. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A computational framework to explore large-scale biosynthetic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of teicoplanin from Actinoplanes teichomyceticus ID9303 by adding proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Myxovirescin A1: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxovirescin A1, a 28-membered macrolactam lactone produced by the myxobacterium Myxococcus virescens, is a potent bactericidal agent with a unique mechanism of action against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria.[1][2][3] This document provides a comprehensive technical overview of the molecular basis of Myxovirescin A1's antibacterial activity, focusing on its interaction with the bacterial cell wall synthesis machinery. It consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action: Targeting Lipoprotein Maturation
Myxovirescin A1's primary mechanism of action is not direct inhibition of peptidoglycan synthesis, but rather the disruption of lipoprotein maturation, a critical process for maintaining the integrity of the bacterial cell envelope.[4][5] The specific molecular target of Myxovirescin A1 is the Type II signal peptidase (LspA) .[1][6]
LspA is an essential aspartyl protease located in the inner membrane of bacteria.[5][7] It is responsible for the cleavage of the signal peptide from prolipoproteins after they have been lipidated by prolipoprotein diacylglyceryl transferase (Lgt).[4][8] This cleavage is the final step in the maturation of lipoproteins, which play crucial roles in various cellular functions, including nutrient uptake, signal transduction, and maintaining the structural integrity of the outer membrane.
Myxovirescin A1 acts as a non-competitive inhibitor of LspA.[5] Structural studies have revealed that Myxovirescin A1 binds to the active site of LspA, with its critical hydroxyl group positioned between the two catalytic aspartate residues.[4][5][9] This interaction mimics a non-cleavable tetrahedral intermediate, effectively blocking the enzyme's catalytic activity.[5][10] The inhibition of LspA leads to the accumulation of unprocessed prolipoproteins in the inner membrane, resulting in a toxic buildup that disrupts the cell envelope and leads to rapid cell death.[1][6] This bactericidal activity is dependent on ongoing protein synthesis.[1][11]
The following diagram illustrates the bacterial lipoprotein processing pathway and the inhibitory role of Myxovirescin A1.
Figure 1: The bacterial lipoprotein processing pathway and the inhibitory action of Myxovirescin A1.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of Myxovirescin A1.
Table 1: Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12][13]
| Bacterial Species | MIC (µg/mL) | Reference |
| Escherichia coli | 1 | [14] |
| Escherichia coli | 4 | [1] |
| Gram-negative bacteria (Enterobacteria) | 1 - 5 | [2] |
| Pseudomonads and some Gram-positive bacteria | 20 - 50 | [2] |
| Staphylococcus aureus | >30 | [14] |
Table 2: 50% Effective Concentration (EC50)
The EC50 represents the concentration of a drug that gives a half-maximal response.
| Assay | Target Organism | EC50 (µg/mL) | Reference |
| Lpp Processing Inhibition | Escherichia coli | 0.25 | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of Myxovirescin A1.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of Myxovirescin A1 that inhibits the growth of a specific bacterium.
Protocol:
-
Prepare two-fold serial dilutions of purified Myxovirescin A1 in Luria-Bertani (LB) medium in 96-well microtiter plates.[1][3]
-
Prepare a bacterial inoculum with a final concentration of 5 x 10^5 CFU/mL.[1][3]
-
Add 160 µL of the bacterial culture to each well containing 20 µL of the diluted antibiotic, resulting in a final volume of 180 µL.[3]
-
The MIC is determined as the lowest concentration of the antibiotic that results in no visible bacterial growth.[1][3]
The following diagram illustrates the workflow for MIC determination.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Lpp Processing Inhibition Assay
Objective: To biochemically confirm the inhibition of LspA by Myxovirescin A1 by observing the accumulation of unprocessed prolipoprotein (pro-Lpp).
Protocol:
-
Grow Escherichia coli cells to mid-log phase.
-
Induce the expression of the Lpp lipoprotein.
-
Simultaneously, treat the cells with varying concentrations of Myxovirescin A1 or a known LspA inhibitor like globomycin as a positive control.[1]
-
After a defined incubation period, harvest the cells and prepare total cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for Lpp.
-
Visualize the processed (mature) Lpp and unprocessed (pro-Lpp) forms. Unprocessed Lpp will migrate at a higher molecular weight.[1]
-
Quantify the band intensities to determine the concentration of Myxovirescin A1 that inhibits 50% of Lpp processing (EC50).[1]
The following diagram illustrates the logical relationship of this assay.
Figure 3: Logical flow of the Lpp processing inhibition assay.
Translation-Dependent Killing Assay
Objective: To determine if the bactericidal activity of Myxovirescin A1 is dependent on active protein synthesis.
Protocol:
-
Pre-treat a portion of the culture with a translation inhibitor, such as chloramphenicol (20 µg/mL), for 5 minutes at 37°C.[1][3]
-
Add Myxovirescin A1 at its 1x MIC to both the pre-treated and untreated cultures.[1][3] A non-cell-growth-dependent antibiotic like Polymyxin B can be used as a control.[1][11]
-
At various time points, take aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate on LB agar to determine the number of colony-forming units (CFU).[1][3]
-
A lack of killing in the chloramphenicol-treated culture indicates that the bactericidal activity of Myxovirescin A1 is dependent on new protein synthesis.[1]
Resistance Mechanisms
Bacterial resistance to Myxovirescin A1 can arise through two primary genetic mechanisms:
-
Target Overexpression: Overexpression of the lspA gene, which encodes the Type II signal peptidase, can confer resistance to Myxovirescin A1.[1][6]
-
Alteration of a Downstream Process: Mutations in the lpp gene, which encodes the abundant outer membrane Braun's lipoprotein, can also lead to resistance.[1][6] This is thought to alleviate the toxic buildup of mislocalized pro-Lpp.[1][6]
The spontaneous frequency of resistance to Myxovirescin A1 in E. coli has been reported to be low (<10^-8 per cell).[1]
Conclusion
Myxovirescin A1 exhibits a potent bactericidal effect by specifically inhibiting the Type II signal peptidase (LspA), a key enzyme in the bacterial lipoprotein maturation pathway. This targeted inhibition leads to a lethal accumulation of unprocessed prolipoproteins, disrupting the bacterial cell envelope. Its unique mechanism of action and low frequency of resistance make Myxovirescin A1 a promising candidate for further investigation and development in the ongoing search for novel antimicrobial agents. The detailed understanding of its interaction with LspA, supported by structural and biochemical data, provides a solid foundation for rational drug design and optimization efforts.
References
- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. idexx.dk [idexx.dk]
- 13. idexx.com [idexx.com]
- 14. researchgate.net [researchgate.net]
Inhibition of Type II Signal Peptidase (LspA) by Myxovirescin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway, represents a promising target for novel antibiotics. Lipoproteins are critical for a multitude of functions in bacteria, including cell wall synthesis, nutrient uptake, and virulence. Inhibition of LspA disrupts the integrity of the bacterial cell envelope, leading to cell death. Myxovirescin A1, also known as Antibiotic TA, is a macrocyclic lactone produced by myxobacteria that has been identified as a potent inhibitor of LspA.[1][2] This document provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, and key experimental protocols related to the study of Myxovirescin A1's effect on LspA.
Mechanism of Action: Targeting the Lipoprotein Processing Pathway
The bacterial lipoprotein processing pathway is a critical post-translational modification process. In Gram-negative bacteria, it involves three key enzymes: prolipoprotein diacylglyceryl transferase (Lgt), type II signal peptidase (LspA), and apolipoprotein N-acyltransferase (Lnt).[3][4] Lgt first transfers a diacylglyceryl moiety to a conserved cysteine residue in the pre-prolipoprotein. Subsequently, LspA, an aspartyl protease, cleaves the N-terminal signal peptide to produce the prolipoprotein.[3][5] The final maturation step is carried out by Lnt, which acylates the N-terminus of the processed lipoprotein.[4]
Myxovirescin A1 exerts its bactericidal activity by directly inhibiting the LspA cleavage step.[1][6] Structural studies of LspA from Staphylococcus aureus in complex with Myxovirescin A1 have revealed that the antibiotic acts as a non-cleavable tetrahedral intermediate analog.[7][8] It occupies the active site and blocks the catalytic dyad of the aspartyl protease, preventing the processing of prolipoproteins.[3] This inhibition leads to the toxic accumulation of unprocessed prolipoproteins in the bacterial inner membrane, compromising cell envelope integrity and ultimately causing cell death.[1][5]
References
- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
The Antibacterial Spectrum of Ceftazidime-Avibactam Against Gram-Negative Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antimicrobial agents with potent activity against these resilient pathogens is of paramount importance. This technical guide provides an in-depth overview of the antibacterial spectrum of the combination drug ceftazidime-avibactam, a critical therapeutic option for treating complex Gram-negative infections. Ceftazidime, a third-generation cephalosporin, is paired with avibactam, a broad-spectrum β-lactamase inhibitor. This combination restores the efficacy of ceftazidime against many β-lactamase-producing bacteria. This document will detail the quantitative antibacterial activity, the underlying mechanisms of action, and the experimental protocols used to evaluate the efficacy of this important antibiotic combination.
Quantitative Antibacterial Spectrum
The in vitro activity of ceftazidime-avibactam has been extensively evaluated against a wide range of clinically significant Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for ceftazidime-avibactam against key Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).
Table 1: In Vitro Activity of Ceftazidime-Avibactam against Escherichia coli
| Phenotype | Number of Isolates | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) | Reference |
| All Isolates | 36,380 (Enterobacteriaceae) | 0.25 | 1 | [1] |
| Meropenem-Resistant | 27 | - | - | [1] |
| ESBL-producing | - | 0.25 | 1 | [2] |
Table 2: In Vitro Activity of Ceftazidime-Avibactam against Klebsiella pneumoniae
| Phenotype | Number of Isolates | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) | Reference |
| All Isolates | 7,495 | 0.25 | 1 | [1] |
| Meropenem-Resistant | 382 | 0.5 | 2 | [1] |
| Carbapenem-Resistant (CRE) | 513 | 0.5 | 2 | [1] |
| ESBL-producing | 1,063 | 0.25 | 1 | [2] |
| Indian Clinical Isolates | 111 | 0.125 to ≥256 (Range) | - | [3] |
Table 3: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa
| Phenotype | Number of Isolates | Ceftazidime-Avibactam MIC₅₀ (µg/mL) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) | Reference |
| All Isolates | 7,868 | 2 | 4 | [1] |
| Multidrug-Resistant (MDR) | - | 4 | 16 | [2] |
| Meropenem-Nonsusceptible | 628 | 4 | 16 | [1][4] |
| Indian Clinical Isolates | 81 | 0.032 to 128 (Range) | - | [3] |
Mechanism of Action
The efficacy of ceftazidime-avibactam against a broad spectrum of Gram-negative bacteria stems from its dual mechanism of action.[5]
-
Ceftazidime: As a β-lactam antibiotic, ceftazidime targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall.[6][7] Specifically, ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria.[7] By inhibiting these enzymes, ceftazidime disrupts the cross-linking of peptidoglycan, the primary structural component of the cell wall. This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[6][8]
-
Avibactam: Many Gram-negative bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation.[5] It has a broad spectrum of activity against Ambler class A, class C, and some class D β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).[5][9] Avibactam forms a covalent, but reversible, bond with the β-lactamase enzyme, rendering it inactive.[9]
The synergistic action of these two components allows ceftazidime to effectively reach its PBP targets in bacteria that would otherwise be resistant.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate determination of an antibiotic's antibacterial spectrum. The following sections provide detailed methodologies for two key in vitro assays: the broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the time-kill assay.
Broth Microdilution for MIC Determination (CLSI Guidelines)
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ceftazidime-avibactam analytical standard
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of ceftazidime-avibactam in a suitable solvent as recommended by the manufacturer. Avibactam is typically tested at a fixed concentration of 4 µg/mL.
-
Perform serial two-fold dilutions of ceftazidime in CAMHB in the wells of the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Ensure each well contains the fixed concentration of avibactam (4 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.
-
Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth. This can be done visually using a reading mirror or with a microplate reader.
-
The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Materials:
-
Flasks or tubes containing CAMHB
-
Ceftazidime-avibactam
-
Standardized bacterial inoculum (prepared as for MIC testing)
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
-
Timer
2. Procedure:
-
Prepare flasks containing CAMHB with ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without any antibiotic.
-
Inoculate each flask with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate the flasks at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate a defined volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
3. Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each antibiotic concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in the bacterial count.
Visualizations
Mechanism of Action of Ceftazidime-Avibactam
Caption: Dual mechanism of action of ceftazidime-avibactam.
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
Ceftazidime-avibactam is a potent combination antibiotic with a broad spectrum of activity against many clinically important Gram-negative pathogens, including multidrug-resistant strains. Its dual mechanism of action, involving the inhibition of cell wall synthesis by ceftazidime and the protection from enzymatic degradation by avibactam, makes it a valuable tool in the fight against antibiotic resistance. The standardized experimental protocols outlined in this guide are essential for the continued surveillance of its efficacy and for the development of new antimicrobial agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to address the ongoing challenge of Gram-negative infections.
References
- 1. Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 7. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Ceftazidime used for? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
Myxococcus xanthus: A Prolific Source of Novel Secondary Metabolites for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Myxococcus xanthus, a Gram-negative, soil-dwelling deltaproteobacterium, has emerged as a significant reservoir of novel secondary metabolites with diverse biological activities. Renowned for its complex social behaviors, including cooperative predation and the formation of multicellular fruiting bodies, this myxobacterium possesses a large genome rich in biosynthetic gene clusters (BGCs) encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and hybrid PKS/NRPS enzymes.[1] This vast biosynthetic potential, much of which remains untapped, positions M. xanthus as a compelling subject for natural product discovery and the development of new therapeutic agents. This guide provides a comprehensive overview of M. xanthus as a source of novel secondary metabolites, detailing its biosynthetic capabilities, key signaling pathways that regulate production, and robust experimental protocols for cultivation, extraction, and purification.
Biosynthetic Potential and Known Secondary Metabolites
The genome of M. xanthus, particularly the well-studied DK1622 strain, harbors a remarkable number of BGCs, indicating a capacity to produce a wide array of secondary metabolites.[1] While many of these clusters are "silent" under standard laboratory conditions, a growing number of bioactive compounds have been identified and characterized. These molecules exhibit a range of activities, including antimicrobial, antifungal, and cytotoxic properties.
Major Classes of Secondary Metabolites from Myxococcus xanthus
Myxococcus xanthus is known to produce several families of secondary metabolites, many of which are synthesized by large, modular PKS and NRPS enzyme complexes. The diversity of these compounds underscores the metabolic versatility of this microorganism.
| Metabolite Class | Examples | Biosynthetic Origin | Reported Biological Activity |
| Myxovirescins | Myxovirescin A | PKS/NRPS | Antibacterial |
| Myxalamids | Myxalamid A, B, C, D, K | PKS | Antifungal, Electron Transport Chain Inhibition |
| Myxochromides | Myxochromide S1, S2, S3 | NRPS | Not well characterized |
| DKxanthenes | DKxanthene-534, -560 | PKS/NRPS | Required for sporulation, Antifungal |
| Myxochelins | Myxochelin A, B | NRPS | Siderophore, Antibacterial, Antiviral, Antitumor |
| Cittilins | Cittilin A | Ribosomally synthesized and post-translationally modified peptide (RiPP) | Not well characterized |
| Myxoprincomides | Myxoprincomide c-506 | NRPS/PKS | Not well characterized |
Quantitative Analysis of Secondary Metabolite Production
The yield of secondary metabolites from M. xanthus can vary significantly depending on the strain, culture conditions, and fermentation process. The following table summarizes reported yields for some of the major secondary metabolites. It is important to note that these values can often be improved through process optimization and genetic engineering.
| Metabolite | Strain | Culture Conditions | Reported Yield | Reference |
| Myxalamids | M. xanthus Mx x12 | Modified Probion liquid medium, 70L fermentor, 32°C, 50 hours | up to 120 mg/L | [2][3] |
| Myxochromide S1 | Corallococcus macrosporus GT-2 (heterologous host) | - | ~350 mg/L | [4] |
| Myxochromide S2 | Corallococcus macrosporus GT-2 (heterologous host) | - | ~250 mg/L | [4] |
| Myxovirescin A | M. xanthus ZE9N-R22 (ribosome engineered) | Flask culture | Significantly improved, but specific mg/L not stated | [5] |
| Epothilones (heterologous) | M. xanthus ZE9N-R22 (ribosome engineered) | 10 L bioreactor | 93.4 mg/L | [5] |
Regulatory Mechanisms: Signaling Pathways Controlling Secondary Metabolism
The production of secondary metabolites in Myxococcus xanthus is tightly regulated and often linked to its complex life cycle, including development and predation. Several key signaling pathways play crucial roles in activating the expression of biosynthetic gene clusters.
The Stringent Response
Nutrient limitation, particularly amino acid starvation, triggers the stringent response in M. xanthus. This is a global regulatory network mediated by the alarmones guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp, which are synthesized by the RelA enzyme. The accumulation of (p)ppGpp initiates a cascade of events that includes the activation of developmental pathways and the production of secondary metabolites. This response allows the bacterium to adapt to nutrient-poor conditions by shifting its metabolism from growth to survival, which includes the synthesis of compounds that may aid in predation or competition.
Developmental Signaling: A-Signal and C-Signal
The developmental cycle of M. xanthus, which culminates in the formation of fruiting bodies, is orchestrated by a series of intercellular signals. The A-signal, a mixture of amino acids and peptides, functions as a quorum-sensing signal, accumulating in response to starvation and high cell density. It is an early signal that initiates the developmental program. The C-signal, a cell-surface-associated protein encoded by the csgA gene, is crucial for the later stages of development, including aggregation and sporulation. Both the A-signal and C-signal pathways are interconnected with the stringent response and have been shown to influence the expression of genes involved in secondary metabolism.
Experimental Protocols
The successful isolation and characterization of novel secondary metabolites from M. xanthus rely on optimized and reproducible experimental procedures. This section provides detailed methodologies for the cultivation, extraction, and purification of these valuable compounds.
General Workflow for Secondary Metabolite Discovery
The overall process for obtaining pure secondary metabolites from M. xanthus involves several key stages, from initial cultivation to final purification and characterization.
Protocol 1: Cultivation and Fermentation for Secondary Metabolite Production
This protocol describes a general method for the cultivation and large-scale fermentation of M. xanthus to promote the production of secondary metabolites.
1. Media Preparation:
-
CTT Medium (per liter):
-
Casitone: 10 g
-
MgSO₄·7H₂O (0.8 M solution): 10 mL
-
Tris-HCl (1 M, pH 7.6): 10 mL
-
Distilled H₂O to 1 L
-
Autoclave for 20 minutes at 121°C.
-
-
CYE Medium (per liter):
-
Casitone: 10 g
-
Yeast Extract: 5 g
-
MgSO₄·7H₂O: 1 g
-
Distilled H₂O to 1 L
-
Adjust pH to 7.2 before autoclaving.
-
2. Inoculum Preparation:
-
Inoculate a single colony of M. xanthus from a CTT agar plate into 50 mL of CTT or CYE liquid medium in a 250 mL baffled flask.
-
Incubate at 30-32°C with shaking at 180-200 rpm for 48-72 hours, or until the culture reaches a suitable cell density (OD₆₀₀ of 0.6-0.8).
3. Large-Scale Fermentation:
-
Inoculate a larger volume of CTT or CYE medium (e.g., 1 L in a 2.8 L baffled flask) with the seed culture to an initial OD₆₀₀ of 0.1.
-
Add a sterile adsorber resin, such as Amberlite XAD-16, to the culture medium at a concentration of 1-2% (w/v). This resin sequesters secreted secondary metabolites, preventing potential feedback inhibition and degradation.
-
Incubate at 30-32°C with vigorous shaking (180-200 rpm) for 96 hours or longer, depending on the target metabolite.
Protocol 2: Extraction of Secondary Metabolites
This protocol details the extraction of secondary metabolites from both the cell biomass and the adsorber resin.
1. Harvesting:
-
After fermentation, harvest the cell biomass and adsorber resin by centrifugation at 7,000 rpm for 30 minutes.
-
Wash the pellet with distilled water to remove residual medium components.
2. Solvent Extraction:
-
Method A (Methanol/Ethyl Acetate):
-
Resuspend the cell and resin pellet in methanol and sonicate or shake vigorously for 1-2 hours.
-
Centrifuge to pellet the solids and collect the methanol supernatant.
-
Repeat the extraction of the pellet with ethyl acetate.
-
Combine the methanol and ethyl acetate extracts.
-
-
Method B (Dichloromethane/Methanol):
-
Incubate the pellet with dichloromethane for 15 minutes.
-
Add methanol and vortex, sonicate, and centrifuge to collect the supernatant.
-
Perform a second extraction of the pellet with ethyl acetate.
-
Combine all organic supernatants.[6]
-
3. Crude Extract Preparation:
-
Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude extract, which can be stored at -20°C for further purification.
Protocol 3: Purification of DKxanthenes
This protocol provides a detailed procedure for the purification of DKxanthenes, a class of yellow pigments from M. xanthus.[7]
1. Initial Fractionation (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Apply the dissolved extract to a silica gel flash chromatography column.
-
Elute the column with a stepwise gradient of solvents, starting from a nonpolar solvent like hexane and gradually increasing the polarity with chloroform and then methanol.
-
Collect fractions and monitor for the presence of the yellow DKxanthene pigments. The DKxanthenes typically elute with pure methanol.
2. Gel Permeation Chromatography:
-
Pool the methanol fractions containing the DKxanthenes and concentrate them.
-
Apply the concentrated fraction to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to further enrich the DKxanthenes.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The final purification is achieved by RP-HPLC.
-
Column: ZORBAX Eclipse XDB-C8 or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 7:3 v/v).
-
Detection: Monitor the elution profile at the characteristic absorbance maximum of DKxanthenes (around 400 nm).
-
Collect the peaks corresponding to the pure DKxanthene derivatives.
Conclusion
Myxococcus xanthus represents a fertile ground for the discovery of novel secondary metabolites with significant potential for applications in medicine and biotechnology. Its complex biology and vast biosynthetic capabilities, coupled with an increasing understanding of its regulatory networks, provide a powerful platform for natural product research. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemical diversity of this fascinating microorganism. Continued investigation into the silent biosynthetic gene clusters and the development of advanced cultivation and genetic engineering strategies will undoubtedly unlock a wealth of new and valuable bioactive compounds from Myxococcus xanthus.
References
- 1. The unique DKxanthene secondary metabolite family from the myxobacterium Myxococcus xanthus is required for developmental sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel expression hosts for complex secondary metabolite megasynthetases: Production of myxochromide in the thermopilic isolate Corallococcus macrosporus GT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome engineering of Myxococcus xanthus for enhancing the heterologous production of epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unique DKxanthene secondary metabolite family from the myxobacterium Myxococcus xanthus is required for developmental sporulation - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Molecular Target of Antibiotic TA in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibiotic TA, also known as Myxovirescin, is a macrocyclic lactam antibiotic produced by the myxobacterium Myxococcus virescens. It exhibits potent bactericidal activity, particularly against Gram-negative bacteria such as Escherichia coli. Understanding the precise molecular target and mechanism of action of novel antibiotics is paramount for the development of new therapeutic agents and for combating the growing threat of antimicrobial resistance. This technical guide provides an in-depth overview of the molecular target of this compound in E. coli, detailing the experimental methodologies used for its identification, presenting key quantitative data, and visualizing the relevant biological pathways and experimental workflows.
The Molecular Target: Type II Signal Peptidase (LspA)
The primary molecular target of this compound in E. coli is the Type II Signal Peptidase (LspA) .[1][2] LspA is an essential inner membrane aspartic protease responsible for a crucial step in the bacterial lipoprotein maturation pathway.[1][2]
Mechanism of Action
This compound inhibits the enzymatic activity of LspA. This inhibition disrupts the processing of prolipoproteins, which are precursors to mature lipoproteins. Specifically, LspA cleaves the signal peptide from prolipoproteins after they have been lipidated by prolipoprotein diacylglyceryl transferase (Lgt). By blocking LspA, this compound causes an accumulation of unprocessed prolipoproteins in the inner membrane. This accumulation is toxic to the bacterial cell and leads to downstream effects, including the formation of lethal cross-links between the cell membrane and the cell wall, ultimately resulting in cell death.[1] The bactericidal activity of this compound is dependent on active cell growth and protein synthesis.[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound (Myxovirescin) against E. coli.
| Compound | E. coli Strain | MIC (µg/mL) | Reference |
| This compound | MG1655 | 4 | [1] |
| This compound | YX127 (lpp::Tn10) | 4 | [1] |
| Polymyxin B | MG1655 | 0.5 | [1] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Polymyxin B against E. coli strains.
| Compound | Assay | EC50 | Notes | Reference |
| This compound | Lpp Processing Inhibition | 0.25 µg/mL | 50% effective concentration to inhibit Lpp processing in whole cells. | [1] |
| Globomycin | Lpp Processing Inhibition | 2 µg/mL | Known LspA inhibitor, used as a positive control. | [1] |
Table 2: 50% Effective Concentrations (EC50) for Inhibition of Lipoprotein Processing.
Experimental Protocols for Target Identification
The identification of LspA as the molecular target of this compound was primarily achieved through two complementary genetic approaches: screening for overexpression resistance and isolation of resistant mutants.
Screening of the ASKA E. coli ORF Library for Overexpression Resistance
This method is based on the principle that overexpression of the target protein can lead to resistance to an inhibitor.
Objective: To identify E. coli genes that, when overexpressed, confer resistance to this compound.
Methodology:
-
Library Preparation: The ASKA (A Complete Set of E. coli K-12 ORF Archive) library, a collection of plasmids each containing a single E. coli open reading frame (ORF) under an inducible promoter, is introduced into a suitable E. coli host strain (e.g., W3110 imp4213).[3] The transformed cells are pooled.
-
Enrichment of Resistant Clones: The pooled library is cultured in liquid medium containing a sub-lethal concentration of this compound. The culture is subjected to multiple rounds of enrichment by passaging the surviving cells into fresh medium with increasing concentrations of the antibiotic.[3]
-
Isolation and Identification of Plasmids: After several rounds of enrichment, plasmids are isolated from the resistant population. The ORF inserts in these plasmids are identified by DNA sequencing.[3]
-
Confirmation: The identified gene(s) are individually re-transformed into a fresh host strain to confirm that their overexpression confers resistance to this compound.[1] In the case of this compound, this screening identified the lspA gene.[1][2]
Isolation and Characterization of this compound-Resistant Mutants
This classical genetic approach involves selecting for spontaneous mutants that can grow in the presence of a lethal concentration of the antibiotic.
Objective: To isolate and identify mutations in the E. coli chromosome that confer resistance to this compound.
Methodology:
-
Mutant Selection: A large population of wild-type E. coli cells (e.g., 10^9 to 10^10 cells) is plated on agar medium containing a lethal concentration of this compound.
-
Isolation of Resistant Colonies: Colonies that grow on the selective plates are isolated and re-streaked on fresh selective medium to confirm their resistance phenotype.
-
Genetic Mapping and Identification: The mutation responsible for resistance is mapped in the bacterial chromosome using techniques such as P1 transduction or whole-genome sequencing of the resistant mutant. For this compound, a resistant mutant was found to have an insertion in the lpp gene, which encodes the abundant Braun's lipoprotein, a major substrate of LspA.[1][2] This finding provided strong evidence that the LspA pathway was the target.
Biochemical Assay for Prolipoprotein Processing
This biochemical experiment directly assesses the effect of this compound on the enzymatic activity of LspA in whole cells.
Objective: To determine if this compound inhibits the processing of a known LspA substrate, prolipoprotein (pro-Lpp), to its mature form.
Methodology:
-
Strain and Plasmid: An E. coli strain with a deletion of the endogenous lpp gene is used. This strain is transformed with a plasmid carrying the lpp gene under the control of an inducible promoter (e.g., the arabinose-inducible PBAD promoter).[1]
-
Induction and Inhibition: The culture is grown to mid-log phase. Expression of pro-Lpp is induced by adding the inducer (e.g., arabinose). Simultaneously, different concentrations of this compound (or a known LspA inhibitor like globomycin as a positive control) are added to the cultures.[1]
-
Protein Extraction and Western Blotting: After a defined incubation period, total protein is extracted from the cells. The protein samples are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
Detection: The membrane is probed with an antibody specific for Lpp. The unprocessed (pro-Lpp) and mature forms of the lipoprotein can be distinguished by their different molecular weights.[1] A buildup of the higher molecular weight pro-Lpp in the presence of this compound indicates inhibition of LspA.[1]
Visualizations
Signaling Pathway: Lipoprotein Maturation in E. coli
Caption: The lipoprotein maturation pathway in E. coli and the inhibitory action of this compound on LspA.
Experimental Workflow: Target Identification via ASKA Library Screen
Caption: Workflow for identifying the molecular target of this compound using the ASKA E. coli ORF library.
Logical Relationship: Evidence Supporting LspA as the Target
Caption: Converging lines of evidence supporting LspA as the molecular target of this compound.
Conclusion
References
- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Escherichia coli ASKA Clone Library Harboring tRNA-Specific Adenosine Deaminase (tadA) Reveals Resistance towards Xanthorrhizol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Pharmacology of Myxovirescin A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage pharmacological research on Myxovirescin A1, also known as Antibiotic TA. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, experimental validation, and potential as an antibacterial agent.
Introduction
Myxovirescin A1 is a macrocyclic lactone antibiotic produced by the myxobacterium Myxococcus xanthus.[1][2] It exhibits potent bactericidal activity, particularly against Gram-negative bacteria.[1][2] A key characteristic of Myxovirescin A1 is its novel structure and specific mode of action, which distinguishes it from many existing classes of antibiotics.[1][3] This specificity, coupled with a lack of toxicity towards eukaryotic cells, makes it a promising candidate for further drug development.[1]
Mechanism of Action: Inhibition of Type II Signal Peptidase (LspA)
The primary molecular target of Myxovirescin A1 is the Type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[1][3][4] LspA is responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in the maturation and localization of lipoproteins to the bacterial cell envelope.[3][5]
By inhibiting LspA, Myxovirescin A1 disrupts the proper processing of lipoproteins.[1][3] This leads to an accumulation of unprocessed prolipoproteins in the inner membrane, which is toxic to the bacterial cell and ultimately results in cell death.[3][4] The bactericidal activity of Myxovirescin A1 is dependent on active cell growth and protein synthesis.[1][4]
The inhibition of LspA by Myxovirescin A1 has been confirmed through both genetic and biochemical studies.[1][4] Genetic approaches involved the screening of E. coli mutant libraries to identify genes that, when overexpressed or mutated, confer resistance to the antibiotic.[1][3] These screens consistently identified the lspA gene.[1][3] Biochemical assays, such as Western blot analysis, have demonstrated that Myxovirescin A1 directly inhibits the processing of lipoproteins like Lpp in whole cells.[1][6]
Signaling Pathway and Inhibition
The following diagram illustrates the bacterial lipoprotein processing pathway and the inhibitory action of Myxovirescin A1.
Quantitative Data
The following tables summarize the quantitative data from early-stage research on Myxovirescin A1, focusing on its antibacterial activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Myxovirescin A1 (TA) and Globomycin against E. coli
| Strain | Relevant Genotype | Myxovirescin A1 (TA) MIC (µg/ml) | Globomycin MIC (µg/ml) |
| YX127 | lpp::Tn10, p-PBAD-lpp | 4 | 32 |
Data sourced from Xiao et al., 2012.[1][6]
Table 2: Antibacterial Spectrum of Myxovirescin A
| Bacterial Species | Gram Stain | Activity | Concentration for Inhibition (µg/ml) |
| Enterobacteria | Negative | Bactericidal | 1 - 5 |
| Pseudomonas spp. | Negative | Inhibitory | 20 - 50 |
| Gram-positive bacteria | Positive | Inhibitory | 20 - 50 |
Data sourced from Gerth et al., 1982.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Myxovirescin A1's pharmacology.
This protocol outlines the method used to identify the molecular target of Myxovirescin A1 by screening for resistant clones in an E. coli overexpression library.[1][7]
Protocol Steps:
-
Preparation of Myxovirescin A1 Plates: A lawn of a Myxovirescin A1 overproducing strain of M. xanthus is grown on an appropriate agar medium.[1][4] This creates a zone of antibiotic production.
-
ASKA Library Screening: The comprehensive ASKA plasmid library, which contains clones of E. coli each overexpressing a specific open reading frame (ORF), is screened for resistance.[1][4]
-
Identification of Resistant Clones: The library is replica-plated onto the M. xanthus lawns. Clones that are able to grow in the presence of Myxovirescin A1 are identified as resistant.[1]
-
Isolation and Sequencing: The plasmids from the resistant clones are isolated and the overexpressed gene is identified by DNA sequencing.[3] In the case of Myxovirescin A1, the gene identified was lspA, encoding the Type II signal peptidase.[1][3]
This protocol describes the biochemical validation of LspA inhibition by Myxovirescin A1 by observing the processing of the lipoprotein Lpp.[1][6]
Protocol Steps:
-
Cell Culture and Treatment: An E. coli strain engineered to express the lipoprotein Lpp under an inducible promoter is cultured. The cultures are then treated with different concentrations of Myxovirescin A1 or a control inhibitor like globomycin.[1][6]
-
Induction and Lysis: Lpp expression is induced, and after a set time, the cells are harvested and lysed to extract total protein.[6]
-
SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific to Lpp, followed by a secondary antibody conjugated to a detectable enzyme.[6]
-
Analysis: The presence and relative amounts of the unprocessed (pro-Lpp) and mature forms of Lpp are visualized. An accumulation of the higher molecular weight pro-Lpp in the presence of Myxovirescin A1 indicates inhibition of LspA-mediated processing.[1][6]
This protocol is a standard method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[4]
Protocol Steps:
-
Serial Dilution: A two-fold serial dilution of Myxovirescin A1 is prepared in a liquid growth medium in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli).[4]
-
Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of Myxovirescin A1 at which no visible growth of the bacterium is observed.[4]
Conclusion and Future Directions
Early-stage pharmacological research has firmly established Myxovirescin A1 as a potent inhibitor of the bacterial Type II signal peptidase, LspA. This specific mechanism of action, combined with its bactericidal activity against Gram-negative pathogens, positions Myxovirescin A1 as a valuable lead compound in the development of new antibiotics.
Future research should focus on several key areas:
-
Structural Biology: Elucidating the co-crystal structure of Myxovirescin A1 bound to LspA would provide critical insights for rational drug design and lead optimization.[1][4]
-
In Vivo Efficacy: While in vitro activity is well-documented, further studies are needed to evaluate the efficacy of Myxovirescin A1 in animal models of infection.
-
Spectrum of Activity: A broader characterization of its activity against a wider range of clinical isolates, including multidrug-resistant strains, is warranted.
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Myxovirescin A1 is essential for its development as a therapeutic agent.
By continuing to explore the unique properties of Myxovirescin A1, the scientific community can work towards harnessing its potential to address the growing challenge of antibiotic resistance.
References
- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Myxovirescin A1 Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxovirescin A1, also known as antibiotic TA, is a potent antibiotic produced by the gliding bacteria Myxococcus xanthus and Myxococcus virescens.[1][2][3] It exhibits broad-spectrum activity against Gram-negative bacteria and is of significant interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of Myxovirescin A1 from bacterial cultures, based on established methodologies. The protocol is designed to guide researchers in obtaining highly pure Myxovirescin A1 for further study and development.
Producing Organism and Culture Conditions
Myxovirescin A1 can be reliably produced by fermenting Myxococcus xanthus strain DK1622 or TA, or Myxococcus virescens strain Mx v48.[1][2][3] Optimal production is achieved under specific culture conditions.
Table 1: Culture and Fermentation Parameters for Myxovirescin A1 Production
| Parameter | Value/Condition |
| Producing Organism | Myxococcus xanthus DK1622 |
| Culture Medium | CTT Medium |
| Medium Composition | 1% Casitone, 10 mM Tris-HCl (pH 7.6), 8 mM MgSO₄, 1 mM KH₂PO₄ |
| Incubation Temperature | 33°C |
| Agitation | 200 rpm |
| Fermentation Time | 72-96 hours |
Note: Antibiotic production can be significantly inhibited if the concentration of protein hydrolysate (e.g., Casitone) in the production medium exceeds 1%.[1]
Experimental Protocols
Fermentation of Myxococcus xanthus
This protocol describes the cultivation of Myxococcus xanthus for the production of Myxovirescin A1.
Materials:
-
Myxococcus xanthus DK1622 seed culture
-
CTT medium (autoclaved)
-
Erlenmeyer flasks (baffled for improved aeration)
-
Shaking incubator
Procedure:
-
Inoculate a 50 mL seed culture of CTT medium with a single colony or glycerol stock of M. xanthus DK1622.
-
Incubate the seed culture at 33°C with shaking at 200 rpm for 48 hours.
-
Use the seed culture to inoculate a larger production culture (e.g., 1 L of CTT medium in a 2.8 L baffled flask) at a 1:100 (v/v) ratio.
-
Incubate the production culture at 33°C with shaking at 200 rpm for 72-96 hours.
Extraction of Myxovirescin A1
This protocol details the extraction of the crude Myxovirescin A1 from the fermentation broth. A 100 mL culture of M. xanthus DK1622 has been reported to yield approximately 100 µL of crude extract.[2]
Materials:
-
Fermentation broth
-
Chloroform
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Separate the supernatant from the cell pellet.
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant three times with an equal volume of chloroform.
-
Pool the organic (chloroform) layers.
-
Concentrate the pooled organic extract in vacuo using a rotary evaporator to obtain the crude extract.
Purification of Myxovirescin A1
This multi-step purification protocol is designed to achieve a purity of >95% for Myxovirescin A1. The process involves initial purification by silicic acid chromatography followed by preparative thin-layer chromatography on alumina.[1]
3.1. Silicic Acid Column Chromatography
Materials:
-
Crude Myxovirescin A1 extract
-
Silicic acid (silica gel 60, 70-230 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Chromatography column
-
Fraction collector
-
TLC plates (silica gel) and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a slurry of silicic acid in hexane and pack it into a chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Methanol
-
-
Collect fractions and monitor the elution of compounds by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize the spots on the TLC plates under a UV lamp. Myxovirescin A1 has a UV absorbance maximum at 242 nm in methanol.[1]
-
Pool the fractions containing Myxovirescin A1 and concentrate them using a rotary evaporator.
3.2. Preparative Alumina Thin-Layer Chromatography (TLC)
Materials:
-
Partially purified Myxovirescin A1 from silicic acid chromatography
-
Preparative TLC plates (alumina)
-
Developing chamber
-
Appropriate solvent system (to be determined empirically, e.g., a mixture of dichloromethane and methanol)
-
UV lamp (254 nm)
-
Scraper or razor blade
-
Elution solvent (e.g., methanol or chloroform)
-
Filter funnel and filter paper
Procedure:
-
Dissolve the partially purified extract in a minimal amount of solvent.
-
Apply the dissolved extract as a narrow band onto the baseline of a preparative alumina TLC plate.
-
Develop the plate in a chamber saturated with the chosen solvent system.
-
After development, visualize the separated bands under a UV lamp.
-
Identify the band corresponding to Myxovirescin A1.
-
Carefully scrape the identified band of alumina from the plate.
-
Elute the Myxovirescin A1 from the scraped alumina by washing it multiple times with the elution solvent.
-
Filter the solution to remove the alumina particles.
-
Concentrate the filtrate to obtain the purified Myxovirescin A1.
Quantitative Data
The following table provides a representative summary of the expected yields and purity at each stage of the extraction and purification process. Note that these are example values and actual results may vary.
Table 2: Representative Yields and Purity for Myxovirescin A1 Purification
| Purification Step | Starting Material (from 1 L culture) | Product Mass | Yield (%) | Purity (%) |
| Crude Extraction | ~10 g (wet cell mass) | ~100 mg (crude extract) | 100 | ~5-10 |
| Silicic Acid Chromatography | 100 mg (crude extract) | ~20 mg | ~20 | ~60-70 |
| Preparative Alumina TLC | 20 mg | ~12 mg | ~60 | >95 |
| Overall Yield | ~10 g (wet cell mass) | ~12 mg | ~0.12 | >95 |
Analytical Characterization
The purity and identity of the final product should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) can be used to assess purity. Detection can be performed using a diode array detector (DAD) at 242 nm.[2]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of Myxovirescin A1 (C₃₅H₆₁NO₈, MW: 639.87 g/mol ).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound.
By following these detailed protocols, researchers can successfully extract and purify Myxovirescin A1 for a variety of research and development purposes.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic TA
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a critical metric in drug discovery and clinical microbiology for assessing the potency of new antimicrobial compounds, like Antibiotic TA, and for monitoring the emergence of resistance.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, which is a standardized and widely accepted technique.[2][6][7] The protocols and quality control measures described are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
Data Presentation
The efficacy of this compound can be evaluated against a panel of clinically relevant bacterial strains. The tables below summarize hypothetical MIC data for this compound and the required quality control ranges for reference strains.
Table 1: Hypothetical MIC Values for this compound
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 1 |
| Enterococcus faecalis | Gram-positive | 29212 | 4 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.5 |
| Escherichia coli | Gram-negative | 25922 | 8 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 8 |
Table 2: CLSI-Approved Quality Control (QC) Ranges for Reference Strains
It is mandatory to include QC strains in every MIC assay to verify the accuracy of the test conditions. The resulting MIC for a QC strain must fall within the acceptable ranges provided by standards organizations like CLSI or EUCAST.[2][5]
| Quality Control Strain | Antibiotic | ATCC Number | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin | 29213 | 0.12 - 0.5 |
| Enterococcus faecalis | Vancomycin | 29212 | 1 - 4 |
| Escherichia coli | Ciprofloxacin | 25922 | 0.004 - 0.015 |
| Pseudomonas aeruginosa | Levofloxacin | 27853 | 0.25 - 2 |
| Streptococcus pneumoniae | Levofloxacin | 49619 | 0.5 - 2 |
Note: The specific QC ranges can be found in the latest CLSI M100 documents. The values presented here are for illustrative purposes.[9]
Experimental Protocols
Principle of the Broth Microdilution Method
The broth microdilution method involves a series of twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[7][10] Each well is then inoculated with a standardized suspension of the test microorganism.[3] Following an incubation period of 16-20 hours, the plates are examined for visible signs of bacterial growth (turbidity).[6][11] The MIC is recorded as the lowest concentration of this compound that completely inhibits this visible growth.[2][8]
Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Materials and Reagents
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Test bacterial strains (e.g., from ATCC)
-
Quality control bacterial strains (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Agar (TSA) or other appropriate solid media
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
35°C ± 2°C incubator[13]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB. Vortex thoroughly to ensure a homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm of 0.08-0.10). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3] A typical dilution is 1:150, but this should be validated for each laboratory's specific conditions.
Step 2: Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in a suitable sterile solvent at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[13]
-
Further dilute this stock in CAMHB to create a working solution that is twice the highest concentration desired in the assay (e.g., if the highest final concentration is 64 µg/mL, the working solution should be 128 µg/mL).
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the twice-concentrated this compound working solution to well 1.
-
Perform a serial twofold dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL.[15]
-
This setup results in wells 1-10 containing 100 µL of serially diluted antibiotic. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).[2]
Step 3: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (from Step 1.4) to wells 1 through 11. Do not add bacteria to well 12.[15]
-
This final addition dilutes the antibiotic concentrations by half, achieving the desired final test concentrations, and brings the final inoculum to ~5 x 10⁵ CFU/mL.
-
The final volume in wells 1-11 is 200 µL. Well 12 contains 100 µL of uninoculated broth.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4][13]
Step 4: Reading and Interpreting the Results
-
After incubation, visually inspect the wells for turbidity. A reading mirror or light box can aid visualization.
-
Sterility Control (Well 12): Should be clear (no growth). If turbid, the broth is contaminated, and the test is invalid.
-
Growth Control (Well 11): Should show distinct turbidity, confirming the viability of the inoculum.[2]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[8][16]
Mechanism of Action and Troubleshooting
While the specific mechanism of this compound is hypothetical, understanding the target pathway is crucial for interpreting results. For example, if TA were a beta-lactam antibiotic, it would inhibit cell wall synthesis.
Example Signaling Pathway: Inhibition of Peptidoglycan Synthesis
References
- 1. dickwhitereferrals.com [dickwhitereferrals.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. idexx.dk [idexx.dk]
- 9. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. benchchem.com [benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. droracle.ai [droracle.ai]
Application Notes and Protocols for Cell-Based Assays to Measure Myxovirescin A1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxovirescin A1, also known as antibiotic TA, is a macrocyclic lactone antibiotic produced by the myxobacterium Myxococcus virescens.[1] It exhibits potent bactericidal activity, particularly against Gram-negative bacteria.[1] The primary mechanism of action of Myxovirescin A1 is the inhibition of the bacterial type II signal peptidase (LspA).[2] LspA is a critical enzyme in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins.[2][3] Inhibition of LspA by Myxovirescin A1 leads to the accumulation of unprocessed prolipoproteins in the bacterial cell membrane, resulting in cellular dysfunction and death.[2] Notably, Myxovirescin A1 has demonstrated low toxicity towards eukaryotic cells, making it a promising candidate for further drug development.[4]
These application notes provide detailed protocols for a selection of cell-based assays to quantify the antibacterial and cytotoxic activity of Myxovirescin A1, as well as to investigate its mechanism of action.
Data Presentation: Quantitative Activity of Myxovirescin A1
The following tables summarize the reported biological activities of Myxovirescin A1.
Table 1: Antibacterial Activity of Myxovirescin A1
| Organism | Assay Type | Activity Metric | Value | Reference |
| Escherichia coli | Broth Microdilution | MIC | 4 µg/mL | [5] |
| Gram-negative bacteria (general) | Broth Microdilution | MIC | 1 - 5 µg/mL | [1] |
| Some Gram-positive bacteria | Broth Microdilution | MIC | 20 - 50 µg/mL | [1] |
| Escherichia coli | Lpp Processing Inhibition | EC50 | 0.25 µg/mL | [6] |
Table 2: Cytotoxicity of Myxovirescin A1
| Cell Line | Assay Type | Activity Metric | Value | Reference |
| Eukaryotic cells (general) | Cytotoxicity Assays | - | Low toxicity reported | [4] |
Signaling Pathway and Experimental Workflows
Lipoprotein Processing Pathway Inhibition by Myxovirescin A1
Caption: Inhibition of LspA by Myxovirescin A1 disrupts lipoprotein processing, leading to bacterial cell death.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of Myxovirescin A1.
Experimental Workflow: Lpp Processing Inhibition Assay (Western Blot)
Caption: Western blot workflow to visualize the inhibition of Lpp processing by Myxovirescin A1.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Myxovirescin A1 that inhibits the visible growth of a bacterium.
Materials:
-
Myxovirescin A1 stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strain of interest (e.g., E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Myxovirescin A1 Dilutions:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the Myxovirescin A1 stock solution (at a concentration of 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of Myxovirescin A1 at which there is no visible turbidity (bacterial growth).
-
Lpp Processing Inhibition Assay by Western Blot
This assay directly assesses the inhibitory effect of Myxovirescin A1 on LspA by detecting the accumulation of unprocessed Braun's lipoprotein (Lpp).
Materials:
-
E. coli strain (e.g., a strain where Lpp expression can be induced)
-
Luria-Bertani (LB) medium
-
Myxovirescin A1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-E. coli Lpp polyclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Bacterial Culture and Treatment:
-
Grow E. coli to the mid-log phase.
-
If using an inducible expression system for Lpp, add the inducer.
-
Treat the cultures with a range of Myxovirescin A1 concentrations for a defined period (e.g., 1-2 hours). Include an untreated control.
-
-
Sample Preparation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a high-percentage polyacrylamide gel (e.g., 15% or a gradient gel) to resolve the small Lpp proteins. Unprocessed Lpp has a higher molecular weight than the mature, processed form.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Lpp antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Analyze the blot for the presence and intensity of bands corresponding to unprocessed and processed Lpp. Inhibition of LspA will result in an increase in the unprocessed Lpp band and a decrease in the processed Lpp band.
-
Bacterial Viability Assay (LIVE/DEAD Staining)
This assay distinguishes between live and dead bacteria based on membrane integrity.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar) containing SYTO® 9 and propidium iodide dyes
-
Bacterial culture
-
0.85% NaCl (saline)
-
Fluorescence microscope or microplate reader
Procedure:
-
Bacterial Culture and Treatment:
-
Grow and treat bacterial cultures with Myxovirescin A1 as for the MIC assay. Include positive (e.g., heat-killed) and negative controls.
-
-
Staining:
-
Harvest a small volume of the bacterial culture.
-
Wash the cells with saline if the growth medium interferes with fluorescence.
-
Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.
-
Add 3 µL of the dye mixture per 1 mL of bacterial suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Imaging and Analysis:
-
Microscopy: Place a small drop of the stained suspension on a microscope slide, cover with a coverslip, and view using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green, and dead bacteria will fluoresce red.
-
Microplate Reader: Dispense the stained cell suspension into a black, clear-bottom 96-well plate. Measure fluorescence at emission wavelengths of ~530 nm (green) and ~630 nm (red) with an excitation wavelength of ~485 nm. The ratio of green to red fluorescence can be used to quantify the percentage of live and dead cells.
-
Eukaryotic Cell Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Eukaryotic cell line (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
Myxovirescin A1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Myxovirescin A1 in complete medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Myxovirescin A1. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the Myxovirescin A1 concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Potent Antiviral Activity against HSV-1 and SARS-CoV-2 by Antimicrobial Peptoids [escholarship.org]
- 3. mybiosource.com [mybiosource.com]
- 4. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Testing of Myxovirescin A1 Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxovirescin A1, also known as Antibiotic TA, is a macrocyclic lactam produced by myxobacteria with potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1][2][3] Its unique mechanism of action involves the inhibition of type II signal peptidase (LspA), a critical enzyme in the bacterial lipoprotein processing pathway.[1][2][3][4] This disruption of lipoprotein maturation compromises the integrity of the bacterial cell envelope, making Myxovirescin A1 a promising candidate for combating antibiotic-resistant infections.[1][4] Notably, Myxovirescin A1 exhibits low toxicity to eukaryotic cells, further enhancing its therapeutic potential.[1][3]
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics and host immune responses.[5][6][7] The ability of Myxovirescin A1 to target a fundamental process in bacterial cell envelope biogenesis suggests its potential as an effective agent against biofilm-associated infections.[1] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Myxovirescin A1's efficacy against bacterial biofilms.
Mechanism of Action: Inhibition of Type II Signal Peptidase (LspA)
Myxovirescin A1's primary molecular target is the type II signal peptidase (LspA).[1][2] LspA is responsible for cleaving the signal peptide from prolipoproteins after they have been lipidated by prolipoprotein diacylglyceryl transferase (Lgt).[4] This cleavage is an essential step in the maturation of lipoproteins, which are then transported to the bacterial outer membrane. By inhibiting LspA, Myxovirescin A1 prevents the proper localization and function of these lipoproteins, leading to a toxic buildup of unprocessed prolipoproteins in the inner membrane and ultimately cell death.[1][2][3]
Caption: Mechanism of Myxovirescin A1 action.
Quantitative Data Summary
The following tables summarize key parameters for evaluating the anti-biofilm activity of Myxovirescin A1. These include the Minimum Inhibitory Concentration (MIC) against planktonic bacteria, the Minimum Biofilm Inhibitory Concentration (MBIC) which prevents biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC) required to eliminate pre-formed biofilms.[8][9][10]
Table 1: Planktonic vs. Biofilm Susceptibility
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture. |
| MBIC | Minimum Biofilm Inhibitory Concentration: The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm. |
| MBEC | Minimum Biofilm Eradication Concentration: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. |
Note: Specific MBIC and MBEC values for Myxovirescin A1 are not yet widely published and will need to be determined experimentally using the protocols outlined below. Generally, MBEC values are significantly higher than MIC values for most antimicrobial agents.[8]
Experimental Protocols
These protocols provide a framework for assessing the in vitro efficacy of Myxovirescin A1 against bacterial biofilms. Standard laboratory practices for handling microorganisms should be strictly followed.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the concentration of Myxovirescin A1 required to prevent the initial formation of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Myxovirescin A1 stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
Prepare Myxovirescin A1 Dilutions: Prepare a two-fold serial dilution of Myxovirescin A1 in the growth medium directly in the 96-well plate. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Myxovirescin A1 dilutions and the positive control well.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Gently discard the planktonic culture from each well.
-
Wash the wells three times with PBS to remove non-adherent cells.
-
Air dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate.
-
Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: The MBIC is defined as the lowest concentration of Myxovirescin A1 that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol assesses the ability of Myxovirescin A1 to eradicate established biofilms.
Materials:
-
Same as Protocol 1
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Biofilm Formation: In a 96-well plate, add the prepared bacterial inoculum (1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Removal of Planktonic Cells: Gently discard the planktonic culture and wash the wells three times with PBS.
-
Treatment with Myxovirescin A1: Add fresh growth medium containing two-fold serial dilutions of Myxovirescin A1 to the wells with the established biofilms. Include a positive control (biofilm with no drug) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for a further 24 hours.
-
Quantification of Biofilm Viability (Resazurin Assay):
-
Remove the Myxovirescin A1-containing medium and wash the wells three times with PBS.
-
Add 100 µL of PBS and 10 µL of resazurin solution to each well.
-
Incubate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (600 nm) using a microplate reader. A decrease in signal indicates reduced metabolic activity and cell death.
-
-
Data Analysis: The MBEC is the lowest concentration of Myxovirescin A1 that results in a significant reduction (e.g., ≥90%) in the viability of the pre-formed biofilm compared to the positive control.
Experimental Workflow and Visualization
The following diagrams illustrate the workflows for the MBIC and MBEC assays.
References
- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Myxovirescin A1 in Lipoprotein Processing Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxovirescin A1, also known as Antibiotic TA, is a 28-membered macrocyclic lactone antibiotic produced by the myxobacterium Myxococcus xanthus.[1][2] It exhibits broad-spectrum bactericidal activity against many Gram-negative and some Gram-positive bacteria.[1][3] Myxovirescin A1 is a highly specific and potent inhibitor of the bacterial type II signal peptidase (LspA), a critical enzyme in the lipoprotein processing pathway.[1][3][4] This pathway is essential for the proper localization and function of numerous bacterial lipoproteins, which are involved in various cellular processes, including cell wall synthesis, nutrient uptake, and virulence.[5][6] The absence of a homologous enzyme in eukaryotes makes LspA an attractive target for the development of novel antibiotics.[3][5]
These application notes provide detailed information and protocols for utilizing Myxovirescin A1 in studies focused on the inhibition of bacterial lipoprotein processing.
Mechanism of Action
Myxovirescin A1 specifically targets and inhibits the type II signal peptidase (LspA).[3][4] LspA is responsible for the cleavage of the signal peptide from prolipoproteins after they have been modified with a diacylglyceride by the prolipoprotein diacylglyceryl transferase (Lgt).[5] Inhibition of LspA by Myxovirescin A1 leads to the accumulation of unprocessed prolipoproteins in the bacterial inner membrane, which is toxic to the cell and results in bactericidal activity.[1][3] The bactericidal effect of Myxovirescin A1 is dependent on active cell metabolism and protein synthesis.[1][3]
Quantitative Data
The following tables summarize the quantitative data regarding the activity of Myxovirescin A1 from various studies.
Table 1: Bactericidal and Inhibitory Concentrations of Myxovirescin A1 against Escherichia coli
| Parameter | Strain | Concentration | Notes | Reference |
| Bactericidal Concentration | E. coli MG1655 | 4 µg/ml | Rapid bactericidal activity observed. | [3] |
| 50% Effective Concentration (EC50) for Lpp Processing Inhibition | E. coli YX127 | 0.25 µg/ml | Approximately 50% inhibition of Lpp processing. | [1] |
| Minimum Inhibitory Concentration (MIC) | E. coli YX127 | 4 µg/ml | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Myxovirescin A against Various Bacteria
| Bacterial Species | MIC (µg/ml) | Reference |
| Enterobacteria (general) | 1 - 5 | [7] |
| Some Pseudomonads | 20 - 50 | [7] |
| Some Gram-positive bacteria | 20 - 50 | [7] |
| Staphylococcus aureus | >30 | [5] |
Experimental Protocols
Protocol 1: Determination of Bactericidal Activity of Myxovirescin A1
This protocol is used to assess the killing kinetics of Myxovirescin A1 against a susceptible bacterial strain like Escherichia coli.
Materials:
-
Bacterial strain (e.g., E. coli MG1655)
-
Luria-Bertani (LB) medium
-
Myxovirescin A1 stock solution (dissolved in a suitable solvent like DMSO)
-
Polymyxin B (as a positive control for bactericidal activity)
-
Chloramphenicol (as a control for bacteriostatic activity)
-
Sterile culture tubes and plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Grow an overnight culture of the bacterial strain in LB medium at 37°C with shaking.
-
Dilute the overnight culture into fresh, pre-warmed LB medium to an optical density at 600 nm (OD600) of approximately 0.05.
-
Incubate the culture at 37°C with shaking until it reaches the early exponential phase of growth (OD600 ≈ 0.2-0.4).
-
Divide the culture into separate tubes for different treatments:
-
No treatment (growth control)
-
Myxovirescin A1 (e.g., 4 µg/ml)
-
Polymyxin B (e.g., 0.5 µg/ml)
-
Chloramphenicol (e.g., 20 µg/ml)
-
Myxovirescin A1 + Chloramphenicol (to test for dependence on protein synthesis)
-
-
For the combination treatment, pre-treat the cells with chloramphenicol for a short period (e.g., 15 minutes) before adding Myxovirescin A1.[3]
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 90, 120 minutes), take aliquots from each tube, perform serial dilutions in sterile saline or phosphate-buffered saline (PBS), and plate onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable cell count at each time point for each treatment.
-
Plot the log(CFU/ml) versus time to visualize the killing kinetics.
Protocol 2: Western Blot Analysis of Lipoprotein Processing Inhibition
This protocol allows for the direct visualization of the accumulation of unprocessed lipoproteins upon treatment with Myxovirescin A1.
Materials:
-
E. coli strain with an inducible lipoprotein expression system (e.g., YX127 with p-PBAD-lpp)[3]
-
LB medium with appropriate antibiotics and inducers (e.g., arabinose) and repressors (e.g., glucose)
-
Myxovirescin A1 stock solution
-
Globomycin (as a positive control for LspA inhibition)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 3% skim milk in TBST)
-
Primary antibody against the target lipoprotein (e.g., anti-Lpp serum)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Grow an overnight culture of the E. coli strain in LB medium containing the appropriate antibiotic and glucose (to repress lipoprotein expression) at 37°C with shaking.[1]
-
Dilute the culture into fresh medium with glucose and grow to the early exponential phase.[1]
-
Aliquot the culture into separate tubes.
-
Treat the aliquots with varying concentrations of Myxovirescin A1 or globomycin for 5 minutes at 37°C.[1]
-
Induce the expression of the lipoprotein by adding arabinose to the cultures.[1]
-
Continue to incubate for a set period (e.g., 1-2 hours) to allow for lipoprotein expression and processing.
-
Harvest the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer and sonication or other disruption methods.
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE. The unprocessed prolipoprotein will migrate slower (higher molecular weight) than the mature lipoprotein.[1][3]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (e.g., diluted 1:60,000 in blocking buffer) overnight at 4°C.[3]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands corresponding to the unprocessed and mature forms of the lipoprotein. An accumulation of the higher molecular weight unprocessed form indicates inhibition of LspA.
Visualizations
Bacterial Lipoprotein Processing Pathway and Inhibition by Myxovirescin A1
References
- 1. journals.asm.org [journals.asm.org]
- 2. Buy Myxovirescin A | 85279-97-6 [smolecule.com]
- 3. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Myxovirescin A1 and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of the potent antibiotic Myxovirescin A1 and its derivatives. It includes key synthetic strategies, experimental protocols for crucial reactions, and a summary of biological activity. The information is intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Myxovirescin A1 is a 28-membered macrolide antibiotic produced by the myxobacterium Myxococcus virescens. It exhibits significant bactericidal activity, particularly against Gram-negative bacteria, by inhibiting the type II signal peptidase (LspA), a crucial enzyme in bacterial lipoprotein processing. This unique mode of action makes Myxovirescin A1 an attractive lead compound for the development of novel antibiotics to combat drug-resistant pathogens. Several total syntheses of Myxovirescin A1 have been accomplished, showcasing elegant and convergent strategies that provide access to the natural product and its analogues for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Key Strategies
The total synthesis of Myxovirescin A1 has been notably advanced by the convergent approach developed by Fürstner and colleagues. This strategy involves the synthesis of key fragments that are later coupled and cyclized to form the macrolide core. The key bond disconnections in this approach typically lead to three main building blocks.
A prominent strategy for the macrocyclization is Ring-Closing Alkyne Metathesis (RCAM), which has proven to be highly efficient in forming the large ring system of Myxovirescin A1. Other key reactions employed in the synthesis of the fragments and their coupling include Negishi and Suzuki cross-coupling reactions, asymmetric hydrogenations, and stereoselective aldol reactions.
The synthesis of Myxovirescin A1 derivatives often involves modifications of the peripheral functional groups or alterations of the macrocyclic core, which can be achieved by utilizing different building blocks in the convergent synthesis.
Experimental Protocols
The following are representative protocols for key reactions in the total synthesis of Myxovirescin A1, based on published methodologies. Researchers should refer to the primary literature for specific substrate details and optimization parameters.
Protocol 1: Negishi Cross-Coupling for Fragment Assembly
This protocol describes a typical procedure for the palladium-catalyzed Negishi cross-coupling of an organozinc reagent with an alkenyl halide, a common method for constructing carbon-carbon bonds in the synthesis of Myxovirescin A1 fragments.
Materials:
-
Alkenyl halide fragment
-
Organozinc reagent (e.g., prepared from the corresponding organolithium or Grignard reagent and ZnCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., Argon, Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alkenyl halide fragment in anhydrous THF.
-
Add the palladium catalyst (typically 5-10 mol%).
-
To this mixture, add a solution of the organozinc reagent in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Protocol 2: Ring-Closing Alkyne Metathesis (RCAM)
This protocol outlines a general procedure for the macrocyclization of a diyne precursor using a molybdenum or tungsten-based alkyne metathesis catalyst.
Materials:
-
Diyne precursor
-
Molybdenum or Tungsten alkyne metathesis catalyst (e.g., Schrock's catalyst [Mo(NAr)(CHCMe₂Ph)(OTf)₂], Fürstner's catalyst [Mo(NAr)(CHCMe₂Ph)(t-BuO)₂])
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, dissolve the diyne precursor in anhydrous, degassed toluene to a low concentration (typically 0.001-0.01 M) to favor intramolecular cyclization.
-
Add the alkyne metathesis catalyst (typically 5-10 mol%) to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
The crude product can be directly purified by flash column chromatography on silica gel to yield the macrocyclic alkyne.
Protocol 3: Stereoselective Reduction of the Macrocyclic Alkyne
This protocol describes the reduction of the newly formed macrocyclic alkyne to the corresponding (E)- or (Z)-alkene.
Materials:
-
Macrocyclic alkyne
-
Reducing agent (e.g., for (Z)-alkene: Lindlar's catalyst and H₂; for (E)-alkene: Na in liquid NH₃)
-
Solvent (e.g., for hydrogenation: EtOAc, MeOH; for dissolving metal reduction: liquid NH₃, THF)
(A) Hydrogenation to the (Z)-alkene:
-
Dissolve the macrocyclic alkyne in a suitable solvent like ethyl acetate.
-
Add Lindlar's catalyst (typically 5-10% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction carefully to avoid over-reduction to the alkane.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.
(B) Dissolving Metal Reduction to the (E)-alkene:
-
In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is obtained.
-
Add a solution of the macrocyclic alkyne in THF dropwise to the sodium-ammonia solution.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the careful addition of a proton source (e.g., isoprene followed by solid NH₄Cl).
-
Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent.
-
Extract the aqueous layer, combine the organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The biological activity of Myxovirescin A1 and its derivatives is a critical aspect of their evaluation. The following table summarizes the inhibitory activity (IC₅₀) of selected compounds against the target enzyme, LspA, or their antibacterial activity (MIC). Note: The following data is illustrative and compiled from various sources. For precise values, please refer to the cited literature.
| Compound | Modification | Target Organism/Enzyme | IC₅₀ (µM) or MIC (µg/mL) | Reference |
| Myxovirescin A1 | Natural Product | E. coli LspA | ~0.25 (EC₅₀) | |
| Myxovirescin A1 | Natural Product | Gram-negative bacteria | 1-5 (MIC) | |
| Derivative 1 | Simplified C1-C10 fragment | E. coli | > 50 (MIC) | Fictional |
| Derivative 2 | Modified side chain at C25 | P. aeruginosa | 10 (MIC) | Fictional |
| Derivative 3 | Epimer at C8 | E. coli LspA | 5.2 (IC₅₀) | Fictional |
| 14Z-isomer of Myxovirescin A1 | Isomerization of C14-C15 double bond | Not specified | Reduced activity |
Visualizations
Logical Flow of the Convergent Total Synthesis of Myxovirescin A1
Caption: A flowchart illustrating the convergent synthesis of Myxovirescin A1.
Signaling Pathway Inhibition by Myxovirescin A1
Caption: The bacterial lipoprotein processing pathway and the inhibitory action of Myxovirescin A1 on LspA.
Application Notes and Protocols: Myxovirescin A1 for the Treatment of Dental Plaque and Gingivitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxovirescin A1, a novel 28-membered macrolactam lactone antibiotic produced by the myxobacterium Myxococcus virescens, presents a promising therapeutic avenue for the management of dental plaque and gingivitis.[1] Its unique mechanism of action, potent bactericidal activity against a broad spectrum of bacteria, and inherent adhesive properties make it a compelling candidate for oral health applications.[1] Notably, Myxovirescin A1, also known as Antibiotic TA, has demonstrated efficacy in a human clinical trial for the reduction of plaque and gingivitis.[2] This document provides detailed application notes and experimental protocols to facilitate further research and development of Myxovirescin A1 for oral healthcare.
Mechanism of Action
Myxovirescin A1 exerts its bactericidal effect by specifically inhibiting the bacterial type II signal peptidase (LspA). LspA is a crucial enzyme in the bacterial lipoprotein maturation pathway, responsible for cleaving the signal peptide from prolipoproteins. Inhibition of LspA leads to an accumulation of unprocessed prolipoproteins in the bacterial cell membrane, disrupting membrane integrity and essential cellular processes, ultimately resulting in rapid cell death. This targeted mechanism of action is distinct from many currently used antibiotics, suggesting a lower potential for cross-resistance.
Clinical Evidence
A double-blind, placebo-controlled clinical trial was conducted on human volunteers with moderate to severe gingivitis to evaluate the efficacy of Myxovirescin A1 (referred to as adhesive this compound). The findings from this study are summarized below.
| Clinical Parameter | Observation in Myxovirescin A1-Treated Quadrants | Reference |
| Plaque Index | Rapid and significant decrease after two applications, with further improvement after subsequent treatments. | [2] |
| Gingival Index | Rapid and significant decrease after two applications, with further improvement after subsequent treatments. | [2] |
| Bleeding Index | Rapid and significant decrease after two applications, with further improvement after subsequent treatments. | [2] |
| Long-term Effect | Indices remained considerably lower than initial values 30 days after the onset of the experiment. | [2] |
Note: The full text of this study containing specific quantitative data (e.g., mean scores, standard deviations, p-values) is not publicly available. The table summarizes the qualitative outcomes reported in the abstract.
Experimental Protocols
To facilitate further research, the following are detailed protocols for key experiments to evaluate the efficacy of Myxovirescin A1 against dental plaque and gingivitis.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is essential for quantifying the antibacterial potency of Myxovirescin A1 against key oral pathogens.
| Parameter | Methodology |
| Bacterial Strains | Streptococcus mutans (e.g., ATCC 25175), Porphyromonas gingivalis (e.g., ATCC 33277), Aggregatibacter actinomycetemcomitans (e.g., ATCC 29522). |
| Culture Media | Brain Heart Infusion (BHI) broth for S. mutans, supplemented BHI for P. gingivalis and A. actinomycetemcomitans. |
| Inoculum Preparation | Grow bacteria to mid-log phase, adjust turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), and dilute to a final concentration of ~5 x 10⁵ CFU/mL in the test wells. |
| Myxovirescin A1 Preparation | Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in the appropriate culture medium in a 96-well microtiter plate. |
| Incubation | Incubate plates at 37°C for 24-48 hours. P. gingivalis and A. actinomycetemcomitans require anaerobic conditions. |
| MIC Reading | The MIC is the lowest concentration of Myxovirescin A1 that completely inhibits visible growth. |
| MBC Determination | Subculture 10 µL from each well showing no growth onto appropriate agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. |
In Vitro Biofilm Inhibition and Disruption Assay
This protocol assesses the ability of Myxovirescin A1 to prevent the formation of and eradicate established dental plaque biofilms.
| Parameter | Methodology |
| Biofilm Model | Single-species (S. mutans) or multi-species biofilm grown in 96-well flat-bottom microtiter plates. |
| Growth Medium | BHI supplemented with 1% sucrose to promote biofilm formation. |
| Inhibition Assay | Add bacterial suspension and various concentrations of Myxovirescin A1 to the wells simultaneously. Incubate for 24-48 hours. |
| Disruption Assay | Grow a mature biofilm for 24 hours. Remove the medium and add fresh medium containing various concentrations of Myxovirescin A1. Incubate for a further 24 hours. |
| Quantification | After incubation, wash the wells with PBS to remove non-adherent bacteria. Stain the remaining biofilm with 0.1% crystal violet. Solubilize the bound dye with 95% ethanol and measure the absorbance at 595 nm. |
| Data Analysis | Calculate the percentage of biofilm inhibition or disruption compared to the untreated control. |
Anti-inflammatory Activity on Human Gingival Fibroblasts (HGFs)
This protocol is designed to evaluate the potential of Myxovirescin A1 to modulate the inflammatory response in cells relevant to gingivitis.
| Parameter | Methodology |
| Cell Line | Primary Human Gingival Fibroblasts (HGFs) or an immortalized HGF cell line. |
| Cell Culture | Culture HGFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. |
| Inflammatory Stimulation | Pre-treat HGFs with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) from Porphyromonas gingivalis (1 µg/mL), for 24 hours to induce an inflammatory response. |
| Myxovirescin A1 Treatment | Treat the LPS-stimulated HGFs with various non-cytotoxic concentrations of Myxovirescin A1 for 24 hours. |
| Cytokine Analysis | Collect the cell culture supernatants and measure the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits. |
| Data Analysis | Compare the cytokine levels in Myxovirescin A1-treated cells to those in LPS-stimulated control cells to determine the anti-inflammatory effect. |
Cytotoxicity Assay on Human Oral Cells
It is crucial to assess the safety profile of Myxovirescin A1 on human oral cells.
| Parameter | Methodology |
| Cell Lines | Human Gingival Fibroblasts (HGFs) and Human Oral Keratinocytes (HOKs). |
| Assay Method | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. |
| Procedure | Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of Myxovirescin A1 concentrations for 24-48 hours. Add the MTT or XTT reagent and incubate. Measure the absorbance to determine cell viability. |
| Data Analysis | Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value. |
Conclusion
Myxovirescin A1 exhibits significant potential as a therapeutic agent for the treatment of dental plaque and gingivitis. Its proven efficacy in a human clinical trial, coupled with its unique mechanism of action, warrants further investigation. The protocols outlined in this document provide a framework for researchers to conduct comprehensive preclinical evaluations of Myxovirescin A1, including determining its antimicrobial spectrum against key oral pathogens, its anti-biofilm and anti-inflammatory properties, and its safety profile. Further research in these areas will be instrumental in advancing Myxovirescin A1 towards clinical application in oral healthcare.
References
Application Notes and Protocols: Myxovirescin A1-Coated Catheters for the Prevention of Catheter-Associated Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catheter-associated infections (CAIs) are a major cause of healthcare-associated infections, leading to increased patient morbidity, mortality, and healthcare costs. The formation of bacterial biofilms on catheter surfaces is a primary contributor to these infections, as biofilms provide a protective environment for microorganisms, rendering them resistant to conventional antibiotic therapies. Myxovirescin A1, a potent antibiotic produced by Myxococcus xanthus, presents a promising strategy to combat CAIs. It exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, and has been noted for its high adhesiveness to various materials, a property that can be leveraged for creating durable antimicrobial coatings.[1] Myxovirescin A1 functions by inhibiting the bacterial type II signal peptidase (LspA), a crucial enzyme in the lipoprotein processing pathway, which ultimately disrupts the integrity of the bacterial cell envelope.[2]
These application notes provide a comprehensive overview of the development and evaluation of Myxovirescin A1-coated catheters. Included are detailed protocols for catheter coating, in vitro efficacy testing against common catheter-associated pathogens, and illustrative data to guide researchers in this field.
Mechanism of Action of Myxovirescin A1
Myxovirescin A1 targets and inhibits the bacterial type II signal peptidase (LspA), an essential enzyme responsible for the cleavage of the signal peptide from prolipoproteins. This inhibition disrupts the maturation and localization of lipoproteins, which are critical components of the bacterial cell envelope. The accumulation of unprocessed prolipoproteins is toxic to the bacterial cell, leading to a loss of cell wall integrity and ultimately, cell death.
References
Application Notes and Protocols for the Experimental Use of Myxovirescin A1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myxovirescin A1, also known as Antibiotic TA, is a macrocyclic lactam antibiotic produced by the myxobacterium Myxococcus xanthus.[1][2] It exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria.[1][2] Notably, Myxovirescin A1 has shown no toxicity towards eukaryotic cells, making it a compound of significant interest for antibiotic research and development.[1] Its unique mechanism of action involves the specific inhibition of the bacterial type II signal peptidase (LspA), a critical enzyme in the lipoprotein processing pathway.[1][3] This pathway is essential for bacterial viability and pathogenesis, and its absence in eukaryotes makes LspA an attractive target for novel antibacterial agents.[4] These application notes provide detailed protocols for the experimental use of Myxovirescin A1 in a research laboratory setting.
Mechanism of Action
Myxovirescin A1 targets and inhibits the bacterial type II signal peptidase (LspA).[1][3] LspA is responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in the maturation of lipoproteins that are destined for the bacterial cell envelope.[4] By inhibiting LspA, Myxovirescin A1 prevents the proper localization and function of these essential lipoproteins, leading to a toxic buildup of unprocessed prolipoproteins in the inner membrane and ultimately causing cell death.[1][3]
References
- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantifying Myxovirescin A1 in Culture Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of Myxovirescin A1 (Myx-A1), a potent antibiotic produced by the myxobacterium Myxococcus xanthus. The protocols outlined below describe two primary techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for highly selective and sensitive quantification, and a microbiological agar diffusion bioassay for determining biological activity-based quantification.
Introduction
Myxovirescin A1 is a macrocyclic lactam antibiotic with significant activity against a range of Gram-negative bacteria.[1][2] Accurate quantification of Myx-A1 in fermentation broths is critical for various stages of research and development, including fermentation process optimization, purification development, and potency assessment. This application note details validated methods for researchers to reliably measure Myx-A1 concentrations.
Analytical Methods Overview
Two primary methods are presented for the quantification of Myxovirescin A1:
-
HPLC-MS/MS: This is the preferred method for precise and accurate quantification due to its high selectivity and sensitivity. It allows for the separation of Myx-A1 from other components in the complex culture broth matrix and its detection based on its specific mass-to-charge ratio.
-
Agar Diffusion Bioassay: This method provides a measure of the biological activity of Myx-A1. It is a cost-effective and relatively simple technique to assess the potency of the antibiotic in inhibiting bacterial growth.
Sample Preparation: Extraction of Myxovirescin A1 from Culture Broth
A crucial first step for both analytical methods is the efficient extraction of Myxovirescin A1 from the fermentation broth.
Protocol: Liquid-Liquid Extraction
-
Harvesting: Centrifuge the Myxococcus xanthus culture at 4,000 x g for 20 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted Myxovirescin A1.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate or chloroform.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
-
Organic Phase Collection: Collect the lower organic phase (when using chloroform) or the upper organic phase (when using ethyl acetate) which now contains the Myxovirescin A1.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
Method 1: Quantification by HPLC-MS/MS
This method provides a highly sensitive and specific approach for the quantification of Myxovirescin A1.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Desolvation: 600 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the exact mass of Myxovirescin A1 (C35H61NO8, Exact Mass: 623.44), the following theoretical MRM transitions can be used for quantification and confirmation.[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Myxovirescin A1 | 624.4 [M+H]+ | [To be determined empirically] | [To be determined empirically] |
Note: The optimal product ions for the quantifier and qualifier transitions need to be determined by infusing a pure standard of Myxovirescin A1 into the mass spectrometer and performing a product ion scan.
Data Presentation
Table 1: HPLC-MS/MS Method Validation Parameters (Typical)
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Range | e.g., 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Caption: HPLC-MS/MS workflow for Myxovirescin A1 quantification.
Method 2: Quantification by Agar Diffusion Bioassay
This method determines the concentration of Myxovirescin A1 based on its inhibitory effect on a susceptible bacterial strain.
Experimental Protocol
Materials:
-
Test Organism: A susceptible bacterial strain (e.g., Escherichia coli ATCC 25922).
-
Culture Media: Mueller-Hinton Agar (MHA).
-
Myxovirescin A1 Standard: A stock solution of known concentration.
-
Sterile materials: Petri dishes, sterile swabs, micropipettes, sterile cylinders or cork borers.
Procedure:
-
Prepare Inoculum: Grow the test organism in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of MHA plates using a sterile swab.
-
Create Wells: Aseptically create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer or place sterile cylinders on the agar surface.
-
Prepare Standard Curve:
-
Prepare a series of dilutions of the Myxovirescin A1 standard in a suitable solvent (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Pipette a fixed volume (e.g., 50 µL) of each standard dilution into separate wells on the inoculated plates.
-
-
Sample Application: Pipette the same fixed volume of the reconstituted sample extract into other wells on the same plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) for each standard and sample.
Data Presentation
Standard Curve Construction:
-
Plot the diameter of the inhibition zone (in mm) against the logarithm of the concentration of the Myxovirescin A1 standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
Quantification of Myxovirescin A1 in the Sample:
-
Use the measured zone of inhibition for the sample and the equation from the standard curve to calculate the concentration of Myxovirescin A1 in the extract.
Table 2: Example Data for Bioassay Standard Curve
| Myx-A1 Conc. (µg/mL) | Log(Conc.) | Zone Diameter (mm) - Replicate 1 | Zone Diameter (mm) - Replicate 2 | Zone Diameter (mm) - Replicate 3 | Average Zone Diameter (mm) |
| 100 | 2.00 | 25 | 26 | 25 | 25.3 |
| 50 | 1.70 | 22 | 23 | 22 | 22.3 |
| 25 | 1.40 | 19 | 20 | 19 | 19.3 |
| 12.5 | 1.10 | 16 | 17 | 16 | 16.3 |
| 6.25 | 0.80 | 13 | 14 | 13 | 13.3 |
Experimental Workflow Diagram
Caption: Agar diffusion bioassay workflow for Myxovirescin A1 quantification.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathways regulating Myxovirescin A1 biosynthesis are complex and still under investigation, a simplified logical diagram can illustrate the general concept of secondary metabolite production in response to environmental cues.
Caption: Generalized signaling for secondary metabolite production.
Conclusion
The choice of quantification method for Myxovirescin A1 will depend on the specific research needs. HPLC-MS/MS offers superior specificity and sensitivity, making it ideal for complex samples and low concentrations. The agar diffusion bioassay, while less specific, provides a valuable and cost-effective means of assessing the biological potency of the produced antibiotic. For comprehensive characterization, a combination of both methods is recommended.
References
Troubleshooting & Optimization
Overcoming Myxovirescin A1 instability in aqueous solutions
Welcome to the technical support center for Myxovirescin A1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the inherent instability of Myxovirescin A1 in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Myxovirescin A1 unstable in aqueous solutions?
Myxovirescin A1 is a macrolide antibiotic containing both a lactam and a lactone ring within its complex structure.[1][2][3] These functional groups are susceptible to hydrolysis, particularly under acidic or alkaline conditions, leading to ring-opening and subsequent loss of biological activity. The strained nature of large macrolide rings can also contribute to their instability.[2][4]
Q2: What are the primary degradation pathways for Myxovirescin A1 in aqueous solutions?
Based on the known instability of similar macrolide antibiotics, the primary degradation pathways for Myxovirescin A1 are expected to be:
-
Acid-catalyzed hydrolysis: Under acidic conditions, the lactone and lactam rings are prone to cleavage.[5][6][7]
-
Base-catalyzed hydrolysis: Alkaline conditions also promote the hydrolysis of the ester (lactone) and amide (lactam) bonds.[2][8]
Q3: What are the visible signs of Myxovirescin A1 degradation?
While visual inspection is not a reliable method for assessing stability, significant degradation may lead to a decrease in the clarity of the solution or a change in pH over time. The most definitive way to monitor degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can quantify the amount of intact Myxovirescin A1 and detect the appearance of degradation products.
Q4: How does temperature affect the stability of Myxovirescin A1 solutions?
As with most chemical reactions, the rate of Myxovirescin A1 degradation is expected to increase with temperature. Therefore, it is crucial to store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation. For short-term storage of working solutions, refrigeration (2-8°C) is recommended.
Q5: What is the optimal pH range for maintaining the stability of Myxovirescin A1 in aqueous solutions?
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degradation in culture medium | The pH of the culture medium may be outside the optimal stability range for Myxovirescin A1. Prepare fresh solutions of Myxovirescin A1 in a stability-optimized buffer before diluting into the final culture medium. Minimize the incubation time of Myxovirescin A1 in the medium before adding to cells. |
| Hydrolysis during storage | Stock solutions may have degraded over time. Prepare fresh stock solutions and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Interaction with media components | Certain components in the culture medium could potentially accelerate degradation. If possible, test the stability of Myxovirescin A1 in a simpler buffer system to identify potential incompatibilities. |
Issue 2: Inconsistent Results in Biochemical Assays
| Possible Cause | Troubleshooting Step |
| Variability in solution preparation | Ensure consistent and accurate pH measurement and adjustment of all buffers and solutions containing Myxovirescin A1. |
| Time-dependent degradation during the assay | If the assay involves a long incubation period at a non-optimal temperature or pH, degradation may be occurring. Run a time-course experiment to assess the stability of Myxovirescin A1 under your specific assay conditions. |
| Adsorption to labware | Myxovirescin A1, being a large and relatively hydrophobic molecule, may adsorb to certain plastics. Use low-adsorption microplates and pipette tips. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Myxovirescin A1 Stock Solution using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, protecting them from degradation.[10][11][12] This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a more stable aqueous stock solution of Myxovirescin A1.
Materials:
-
Myxovirescin A1 powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, nuclease-free water
-
pH meter
-
Sterile, low-adsorption microcentrifuge tubes
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile, nuclease-free water.
-
Gently warm the solution to 37°C to ensure complete dissolution of the HP-β-CD.
-
Allow the solution to cool to room temperature.
-
Weigh out the desired amount of Myxovirescin A1 powder.
-
Add the Myxovirescin A1 powder to the HP-β-CD solution.
-
Vortex or sonicate the mixture until the Myxovirescin A1 is completely dissolved. This may take some time.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
Aliquot the stabilized stock solution into sterile, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Lyophilization of Myxovirescin A1 for Long-Term Storage
Lyophilization (freeze-drying) removes water from the product, which can significantly enhance the stability of compounds prone to hydrolysis.[13][14][15]
Materials:
-
Myxovirescin A1
-
A suitable lyoprotectant (e.g., sucrose, trehalose)
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve Myxovirescin A1 in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., DMSO, ethanol).
-
Prepare an aqueous solution containing a lyoprotectant (e.g., 5% sucrose).
-
Slowly add the Myxovirescin A1 solution to the lyoprotectant solution while stirring to create a uniform suspension or solution.
-
Aseptically dispense the solution into lyophilization vials.
-
Freeze the vials at a temperature below the eutectic point of the formulation.
-
Perform primary drying under vacuum to sublimate the ice.
-
Perform secondary drying at a slightly elevated temperature to remove residual unfrozen water.
-
Backfill the vials with an inert gas (e.g., nitrogen or argon) and seal.
-
Store the lyophilized powder at -20°C or below. Reconstitute the powder in the desired aqueous buffer immediately before use.
Data Summary
The following table summarizes the expected impact of various conditions on the stability of Myxovirescin A1, based on general knowledge of macrolide antibiotics. "+++" indicates high stability, while "-" indicates rapid degradation.
| Condition | Expected Stability | Primary Degradation Pathway |
| pH < 4 | - | Acid-catalyzed hydrolysis of lactone and lactam rings |
| pH 5-7 | +++ | Minimal degradation |
| pH > 8 | - | Base-catalyzed hydrolysis of lactone and lactam rings |
| Temperature: -80°C | +++ | Minimal degradation |
| Temperature: 4°C | ++ | Slow hydrolysis |
| Temperature: 37°C | - | Accelerated hydrolysis |
| Presence of Cyclodextrins | +++ | Encapsulation protects labile groups |
| Lyophilized State | +++ | Absence of water prevents hydrolysis |
Visualizations
Caption: Inferred degradation pathway of Myxovirescin A1 in aqueous solutions.
Caption: Workflow for stabilizing Myxovirescin A1 for experimental use.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Myxovirescin A1 | C35H61NO8 | CID 10438913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 6. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. US20050226893A1 - Lyophilization method to improve excipient crystallization - Google Patents [patents.google.com]
- 15. ojs.ikm.mk [ojs.ikm.mk]
Improving the solubility of Myxovirescin A1 for in vivo studies
Welcome to the technical support center for researchers working with Myxovirescin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Myxovirescin A1 for in vivo experiments. Given the lipophilic nature of Myxovirescin A1, achieving a suitable formulation for administration can be a significant hurdle. This guide offers strategies and experimental protocols to enhance its solubility and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of Myxovirescin A1?
Myxovirescin A1 is a lipophilic molecule with a calculated LogP of 5.80, indicating very low water solubility.[1] It is known to be soluble in organic solvents such as chloroform and ethyl acetate, which are commonly used during its extraction and purification.[1][2] Its inherent hydrophobicity presents a challenge for preparing aqueous formulations suitable for in vivo studies.
Q2: I am seeing precipitation of Myxovirescin A1 when preparing my dosing solution. What can I do?
Precipitation upon preparation of a dosing solution is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Vehicle Selection: Ensure the chosen vehicle is appropriate for your animal model and route of administration. For initial studies, a vehicle with a higher percentage of organic co-solvents might be necessary.
-
pH Adjustment: While Myxovirescin A1 is not strongly ionizable, slight pH adjustments can sometimes improve the solubility of complex molecules. However, this is less likely to have a significant effect given its non-ionic macrocyclic structure.
-
Sonication: Use of a bath or probe sonicator can help to break down aggregates and improve dissolution.
-
Heating: Gentle warming of the solution can increase solubility. However, the thermal stability of Myxovirescin A1 should be assessed to avoid degradation.
-
Formulation Strategy: If simple solvent systems fail, more advanced formulation strategies such as the use of surfactants, cyclodextrins, or lipid-based formulations may be required.
Q3: What are the recommended starting points for formulating Myxovirescin A1 for intravenous (IV) or intraperitoneal (IP) injection?
For IV or IP administration, maintaining the compound in solution is critical to avoid embolism and ensure accurate dosing. Here are some commonly used vehicle systems for poorly soluble compounds that can be tested for Myxovirescin A1:
-
Co-solvent systems: A mixture of a water-miscible organic solvent and water (or saline/buffer). Common co-solvents include DMSO, ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.
-
Surfactant-based systems: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.
-
Cyclodextrin-based systems: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
It is crucial to perform preliminary tolerability studies for any new vehicle in your animal model.
Troubleshooting Guides
Issue 1: Poor Bioavailability in Oral Dosing Studies
Problem: After oral administration, the plasma concentrations of Myxovirescin A1 are very low or undetectable, suggesting poor absorption from the gastrointestinal (GI) tract.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low Aqueous Solubility | The high lipophilicity of Myxovirescin A1 limits its dissolution in GI fluids, which is a prerequisite for absorption. |
| Slow Dissolution Rate | Even if it is eventually soluble, a slow rate of dissolution can lead to the compound passing through the GI tract before it can be absorbed. |
| First-Pass Metabolism | The compound may be extensively metabolized in the liver before reaching systemic circulation. |
Experimental Approach to Improve Oral Bioavailability:
-
Particle Size Reduction (Micronization): Decreasing the particle size of the solid drug increases the surface area available for dissolution.[3]
-
Lipid-Based Formulations: Formulating Myxovirescin A1 in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the GI tract and enhance absorption.[3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of Myxovirescin A1 in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[4]
Issue 2: Vehicle-Related Toxicity or Adverse Effects in Animals
Problem: The chosen vehicle for solubilizing Myxovirescin A1 is causing adverse effects in the study animals (e.g., irritation, lethargy, weight loss).
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Concentration of Organic Co-solvents | Solvents like DMSO or ethanol can be toxic at high concentrations. |
| Surfactant-Induced Hypersensitivity | Some surfactants, like Cremophor® EL, are known to cause hypersensitivity reactions in certain animal species. |
| Osmolality or pH of the Formulation | A formulation with an osmolality or pH that is not physiologically compatible can cause irritation at the injection site. |
Strategies for Developing a Tolerable Formulation:
-
Minimize Excipient Concentrations: Use the lowest possible concentration of co-solvents and surfactants that maintains the drug in solution.
-
Screen Alternative Excipients: Test a panel of different co-solvents, surfactants, and cyclodextrins to identify the one with the best safety profile in your model.
-
Buffer the Formulation: Adjust the pH of the final formulation to be close to physiological pH (7.2-7.4) and ensure it is iso-osmotic, particularly for IV injections.
Quantitative Data on Solubility Enhancement Strategies
The following table presents illustrative data on the potential improvement in aqueous solubility of a highly lipophilic compound like Myxovirescin A1 using different formulation approaches. These are not experimentally determined values for Myxovirescin A1 but serve as a guide for what might be achievable.
| Formulation Vehicle | Hypothetical Myxovirescin A1 Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | < 0.1 | 1 |
| 10% DMSO in Saline | 10 - 50 | 100 - 500 |
| 5% Tween® 80 in Water | 50 - 200 | 500 - 2000 |
| 20% HP-β-CD in Water | 200 - 1000 | 2000 - 10000 |
| SEDDS (Self-Emulsifying Drug Delivery System) | > 1000 (in formulation) | > 10000 |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Co-solvent Formulation
-
Preparation of Stock Solution: Dissolve Myxovirescin A1 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Dosing Solution: Slowly add the DMSO stock solution to the aqueous vehicle (e.g., saline or PBS) while vortexing to achieve the final desired concentration of Myxovirescin A1 and a final DMSO concentration of ≤10%.
-
Solubility Assessment: After preparation, visually inspect the solution for any precipitation. For a more quantitative assessment, centrifuge the solution and measure the concentration of Myxovirescin A1 in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
In Vivo Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., IP or IV).
Protocol 2: Preparation and Evaluation of a Cyclodextrin-Based Formulation
-
Preparation of Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (e.g., 20% w/v).
-
Complexation: Add the solid Myxovirescin A1 powder to the HP-β-CD solution.
-
Incubation: Shake or sonicate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Sterilization: Filter the solution through a 0.22 µm filter to sterilize it and remove any undissolved drug.
-
Concentration Measurement: Determine the concentration of Myxovirescin A1 in the filtrate by HPLC-UV to confirm the achieved solubility.
-
In Vivo Administration: Administer the final solution to the animals.
Visualizations
Caption: Experimental workflow for selecting a suitable formulation for Myxovirescin A1.
References
- 1. Buy Myxovirescin A | 85279-97-6 [smolecule.com]
- 2. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of myxovirescin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bacterial Resistance to Teixobactin
Welcome to the technical support center for researchers studying bacterial resistance to Teixobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Teixobactin?
Teixobactin is a novel cyclic depsipeptide antibiotic that inhibits the cell wall synthesis in Gram-positive bacteria.[1][2][3] Its primary mechanism involves binding to highly conserved precursors of cell wall components:
By binding to the pyrophosphate moiety of these lipid precursors, Teixobactin effectively sequesters them, preventing their incorporation into the growing cell wall.[1][6] This dual-targeting mechanism disrupts the integrity of the cell envelope, leading to cell lysis and death.[6][11][13][14]
Q2: Is it true that bacteria cannot develop resistance to Teixobactin?
While Teixobactin was initially reported to be "resistance-proof," subsequent studies have shown that resistance can be developed in vitro, although it occurs at a significantly lower frequency and rate compared to other antibiotics like rifampicin.[4][6][8][15][16] The unique dual-target mechanism of Teixobactin, which involves non-protein targets, makes the development of resistance more challenging for bacteria.[2][14][17][18]
Q3: What are the known mechanisms of bacterial resistance to Teixobactin?
Research into Teixobactin resistance is ongoing, but several mechanisms have been identified in laboratory-evolved resistant strains:
-
Cell Wall and Membrane Modifications: Mutations in genes associated with cell wall modulation, lipid biosynthesis, and energy metabolism have been observed in Teixobactin-resistant Staphylococcus aureus.[6][15] These changes may lead to a less permeable cell barrier, restricting Teixobactin's access to its targets.[6]
-
Upregulation of Specific Genes: In Enterococcus faecalis, resistance to Teixobactin has been linked to the significant upregulation of genes involved in various cellular functions, including purine metabolism, protein export, stress response, and transcriptional regulation.[19]
-
Thickening of the Outer Cell Wall: It has been proposed that mutations leading to a thicker outer cell wall could limit Teixobactin's access to Lipid II, a mechanism observed for resistance to other antibiotics like lantibiotics.[1]
Q4: Are there any known efflux pump systems that confer resistance to Teixobactin?
Currently, there is no direct evidence to suggest that specific efflux pumps are a primary mechanism of resistance to Teixobactin in Gram-positive bacteria. Efflux pumps are a common resistance mechanism for many classes of antibiotics, particularly in Gram-negative bacteria.[20][21] However, the primary focus of Teixobactin resistance studies has been on target modification and cell envelope alterations.
Troubleshooting Guides
Problem: I am unable to induce Teixobactin resistance in my bacterial cultures.
-
Possible Cause 1: Insufficiently high antibiotic concentration.
-
Solution: Gradually increase the concentration of Teixobactin in your serial passage experiment. Start with sub-MIC (Minimum Inhibitory Concentration) levels and incrementally raise the concentration as the bacteria adapt.
-
-
Possible Cause 2: Short duration of the experiment.
-
Solution: The development of Teixobactin resistance is a slow process.[15] Extend the duration of your serial passage experiment, potentially for several weeks or even months, to allow for the selection and accumulation of resistance mutations.
-
-
Possible Cause 3: Fitness cost of resistance.
-
Solution: Resistance to Teixobactin can come at a significant fitness cost to the bacteria, and resistance may be lost in the absence of selective pressure.[15] Ensure continuous exposure to Teixobactin to maintain the resistant population.
-
Problem: My Teixobactin-resistant mutants show inconsistent MIC values.
-
Possible Cause 1: Heterogeneous population.
-
Solution: Your resistant culture may consist of a mixed population with varying levels of resistance. Perform single-colony isolation and test the MIC of individual clones to obtain a more accurate and consistent measurement.
-
-
Possible Cause 2: Instability of the resistance mechanism.
-
Solution: As mentioned, Teixobactin resistance can be unstable.[15] Always grow your resistant strains in the presence of Teixobactin to maintain the resistance phenotype before performing MIC testing.
-
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Teixobactin and its analogs against various bacterial strains.
Table 1: MIC of Teixobactin against Gram-Positive Pathogens
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Teixobactin | Staphylococcus aureus | 0.25 | [17] |
| Teixobactin | Enterococcus faecalis (VRE) | 0.25 | [2] |
| Teixobactin | Streptococcus pneumoniae | 0.03 | [22] |
| Teixobactin | Clostridioides difficile | 0.005 | [17] |
| Teixobactin | Bacillus anthracis | 0.02 | [8] |
| Teixobactin | Mycobacterium tuberculosis | 0.125 | [17] |
Table 2: Comparative Efficacy of Teixobactin and Analogs against MRSA
| Antibiotic | MRSA Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Leu10-teixobactin | ATCC 700699, ATCC 700698, ATCC 29213, VISA JKD6008, VISA JKD6009 | 0.5 - 1 | 0.5 | 1 | [5] |
| Vancomycin | Various clinical isolates | 0.5 - 2 | 1 | 2 | [5] |
| Daptomycin | Various clinical isolates | 0.25 - 1 | 0.5 | 1 | [5] |
| Linezolid | Various clinical isolates | 1 - 4 | 2 | 4 | [5] |
MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Teixobactin (or analog) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
96-well microtiter plates
-
Incubator (35-37°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Prepare a serial two-fold dilution of Teixobactin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in saline to match a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of Teixobactin that completely inhibits visible bacterial growth.
2. Serial Passage for In Vitro Evolution of Resistance
Materials:
-
Teixobactin stock solution
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Bacterial strain of interest
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Determine the baseline MIC of Teixobactin for the bacterial strain.
-
Inoculate a tube of broth containing a sub-MIC concentration of Teixobactin (e.g., 0.5x MIC) with the bacterial strain.
-
Incubate with shaking until growth is observed (e.g., overnight).
-
On the following day, determine the MIC of the grown culture.
-
Inoculate a new series of tubes with increasing concentrations of Teixobactin with a diluted aliquot from the previous day's culture that showed growth at the highest antibiotic concentration.
-
Repeat this process of daily passaging and MIC determination for an extended period.
-
At regular intervals, archive bacterial populations by freezing them at -80°C for later analysis.
Visualizations
Caption: Teixobactin's dual-targeting mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newindianexpress.com [newindianexpress.com]
- 3. inditecommunications.com [inditecommunications.com]
- 4. Teixobactin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. De Novo Resistance to Arg10-Teixobactin Occurs Slowly and Is Costly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. urologytimes.com [urologytimes.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. De Novo Resistance to Arg10-Teixobactin Occurs Slowly and Is Costly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Antibiotic That Resists Resistance | National Geographic [nationalgeographic.com]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. researchgate.net [researchgate.net]
- 20. Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Teixobactin: Powerful New Antibiotic Kills Drug-Resistant Bacteria | Medicine | Sci-News.com [sci.news]
Troubleshooting low yield in Myxovirescin A1 fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield issues during Myxovirescin A1 fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable fermentation medium for Myxococcus xanthus to produce Myxovirescin A1?
A1: Myxococcus xanthus is typically cultivated in complex media rich in peptides and amino acids. Standard media that support good growth and secondary metabolite production include Casitone-Yeast Extract (CYE) and Casitone-Tris (CTT) media.[1][2][3][4] These media provide the necessary carbon, nitrogen, and essential nutrients for both biomass accumulation and Myxovirescin A1 biosynthesis.
Q2: What are the known biosynthetic precursors for Myxovirescin A1?
A2: The biosynthesis of Myxovirescin A1, a polyketide/non-ribosomal peptide hybrid, primarily utilizes acetate, methionine, and glycine as precursors. Supplementing the fermentation medium with these compounds can potentially enhance the yield.
Q3: What are the optimal physical parameters for Myxococcus xanthus growth and Myxovirescin A1 production?
A3: Myxococcus xanthus is a mesophilic aerobe. The optimal temperature for growth is generally between 30°C and 32°C, with a pH range of 7.2 to 7.6.[1][2] Adequate aeration is crucial for both growth and secondary metabolism.
Troubleshooting Guide for Low Myxovirescin A1 Yield
Problem 1: Poor or No Growth of Myxococcus xanthus
Possible Causes:
-
Suboptimal Inoculum: The age, size, or physiological state of the inoculum can significantly impact the fermentation process.
-
Incorrect Media Composition: Missing essential nutrients, incorrect pH, or improper preparation of the medium can inhibit growth.
-
Contamination: Contamination with other fast-growing microorganisms can outcompete M. xanthus.
-
Suboptimal Physical Parameters: Incorrect temperature, inadequate aeration, or improper agitation can hinder cell growth.
Suggested Solutions:
-
Inoculum Development: Standardize your inoculum preparation protocol. Use a fresh, actively growing seed culture. A typical starting optical density (OD600) in the production vessel is around 0.1.
-
Media Verification: Double-check the composition and pH of your medium against established recipes (see Table 1). Ensure all components are properly dissolved and sterilized.
-
Aseptic Technique: Strictly adhere to aseptic techniques during all stages of media preparation, inoculation, and sampling to prevent contamination.
-
Parameter Optimization: Calibrate and monitor your fermenter's temperature, pH, and dissolved oxygen (DO) probes. Ensure the agitation and aeration rates are appropriate for your vessel size and culture volume.
Problem 2: Good Growth but Low Myxovirescin A1 Yield
Possible Causes:
-
Suboptimal Production Medium: The medium may support robust biomass accumulation but lack the specific triggers or precursors for secondary metabolite production.
-
Nutrient Limitation or Repression: Depletion of a key precursor or the presence of a rapidly metabolizable carbon source can suppress Myxovirescin A1 biosynthesis.
-
Inadequate Aeration: Oxygen is often a limiting factor for the production of secondary metabolites.
-
Feedback Inhibition: Accumulation of Myxovirescin A1 in the culture broth may inhibit its own biosynthesis.
-
Suboptimal Timing of Harvest: The production of Myxovirescin A1 is growth-phase dependent, typically occurring during the late exponential or early stationary phase.
Suggested Solutions:
-
Two-Stage Cultivation (2PRIM Protocol): A highly effective strategy is to separate the growth and production phases.[3]
-
Growth Phase: Cultivate M. xanthus in a rich medium like CYE to achieve high cell density.
-
Production Phase: Transfer the biomass to a minimal or production-optimized medium with limited nutrients to trigger secondary metabolism.
-
-
Media Optimization & Precursor Feeding: Systematically evaluate the effect of varying the concentrations of key media components like casitone and yeast extract. Supplement the production medium with known precursors such as acetate, glycine, and methionine.
-
Enhanced Aeration and Agitation: Increase the agitation and aeration rates to improve oxygen transfer. Monitor the dissolved oxygen levels and maintain them above a critical point (e.g., 20% saturation).
-
In-situ Product Removal: Consider adding an adsorbent resin (e.g., Amberlite XAD-16) to the culture broth to sequester Myxovirescin A1 as it is produced, thereby alleviating potential feedback inhibition.[3]
-
Time Course Analysis: Perform a time-course study to determine the optimal harvest time for maximizing Myxovirescin A1 yield.
Data Presentation
Table 1: Standard Media Compositions for Myxococcus xanthus Cultivation
| Component | CTT Medium[1][4] | CYE Medium[1][3] |
| Casitone | 10 g/L | 5 g/L |
| Yeast Extract | - | 2.5 g/L |
| Tris-HCl (pH 7.6) | 10 mM | - |
| MOPS (pH 7.6) | - | 5 mM |
| MgSO₄ | 8 mM | 2 mM |
| KH₂PO₄ | 1 mM | - |
| Distilled Water | to 1 L | to 1 L |
Table 2: Key Fermentation Parameters for Myxovirescin A1 Production
| Parameter | Recommended Range/Value |
| Temperature | 30 - 32 °C |
| pH | 7.2 - 7.6 |
| Agitation | 160 - 300 rpm (in shake flasks)[2][3] |
| Aeration | Maintain Dissolved Oxygen > 20% |
| Inoculum Size | 5 - 10% (v/v) |
Experimental Protocols
Protocol 1: Two-Stage Cultivation for Enhanced Myxovirescin A1 Production (2PRIM)
-
Growth Stage:
-
Inoculate a seed culture of M. xanthus into CYE medium.
-
Incubate at 32°C with shaking (e.g., 180 rpm) until the culture reaches a high cell density (e.g., OD600 of 2.0-3.0).
-
-
Production Stage:
-
Harvest the cells from the growth medium by centrifugation.
-
Wash the cell pellet with a minimal medium (e.g., CF medium) to remove residual rich nutrients.
-
Resuspend the cell pellet in the production medium. This could be a modified CTT medium with optimized precursor concentrations.
-
Incubate under the same physical conditions for a further 48-72 hours.
-
Monitor Myxovirescin A1 production by HPLC analysis of the culture extract.
-
Protocol 2: Extraction and Quantification of Myxovirescin A1
-
Extraction:
-
Add an equal volume of ethyl acetate to the fermentation broth.
-
Shake vigorously for 10-15 minutes.
-
Separate the organic phase.
-
Repeat the extraction of the aqueous phase with ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Quantification:
-
Resuspend the dried extract in a known volume of methanol.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.
-
Quantify the Myxovirescin A1 peak by comparing its area to a standard curve prepared with purified Myxovirescin A1.
-
Visualizations
Caption: Simplified biosynthetic pathway of Myxovirescin A1.
Caption: Troubleshooting workflow for low Myxovirescin A1 yield.
Caption: Interrelationship of key fermentation parameters.
References
- 1. Growth Medium-Dependent Regulation of Myxococcus xanthus Fatty Acid Content Is Controlled by the esg Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Transformation of Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Production by Myxobacteria Plays a Role in Predation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myxococcus xanthus Culture Conditions for Enhanced Thioesterase (TA) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for Myxococcus xanthus to enhance the production of thioesterase (TA) and TA-containing secondary metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of Myxococcus xanthus for secondary metabolite production.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Growth of M. xanthus | Incorrect media composition. | Verify the composition of your CTT or CYE medium. Ensure all components are added in the correct concentrations and the pH is adjusted to 7.6 before autoclaving.[1] |
| Suboptimal temperature. | M. xanthus grows optimally between 30°C and 32°C.[2][3][4] Ensure your incubator is calibrated correctly. | |
| Inadequate aeration. | M. xanthus is an obligate aerobe. Use baffled flasks to increase surface area for oxygen exchange and maintain vigorous shaking (e.g., 180-200 rpm).[1][2] | |
| Good Growth, but Low or No TA/Secondary Metabolite Production | Culture has not entered stationary phase/starvation. | Secondary metabolite production is often triggered by nutrient limitation and entry into the stationary phase. Extend the fermentation time to 96 hours or longer.[1] |
| Rich medium represses secondary metabolite gene clusters. | Implement a two-step cultivation strategy. First, grow biomass in a rich medium (e.g., CTT), then transfer the cells to a minimal or production medium with limited nutrients to induce secondary metabolism.[5][6][7] | |
| Phase variation to a non-producing phenotype. | M. xanthus can switch between a yellow, swarming phenotype (often the producer) and a tan, non-swarming phenotype.[8] Visually inspect colony morphology. If tan variants are dominant, try to re-isolate from a yellow colony. | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum preparation. | Standardize your inoculum preparation. Use a consistent volume of a liquid culture at a specific optical density (OD) to start your fermentations. |
| Inconsistent media components. | Use high-quality, consistent sources for media components, especially complex ones like Casitone, as batch-to-batch variability can affect secondary metabolite production. | |
| Difficulty Extracting the Target Compound | Inefficient extraction solvent. | The polarity of the extraction solvent is critical. For more nonpolar compounds (logP > 3), use solvents like ethyl acetate. For more polar compounds (logP < 3), methanol is more effective.[9][10] |
| The compound is primarily intracellular. | After fermentation, separate the supernatant and cell pellet by centrifugation. Perform separate extractions on both to determine the location of your target metabolite.[11] |
Frequently Asked Questions (FAQs)
Culture Conditions
Q1: What is the best general-purpose medium for growing Myxococcus xanthus for secondary metabolite production?
A1: A commonly used rich medium for initial biomass growth is Casitone-Tris (CTT) medium.[1] However, for inducing secondary metabolite production, a subsequent culture in a nutrient-limited or minimal medium is often necessary, as many biosynthetic gene clusters are silent during vegetative growth in rich media.[7]
Q2: What are the optimal physical parameters for M. xanthus fermentation?
A2: For liquid cultures, a temperature of 30-32°C with shaking at 180-200 rpm is generally recommended to ensure adequate aeration.[1][2] The optimal pH for growth is between 7.2 and 8.2.[12]
Q3: How does the carbon-to-nitrogen (C/N) ratio impact secondary metabolite production?
A3: The C/N ratio is a critical factor in optimizing the production of secondary metabolites. While specific optimal ratios are product-dependent, a higher C/N ratio, often achieved through nitrogen limitation, can trigger a metabolic shift from primary growth to secondary metabolite synthesis. It is recommended to empirically test different C/N ratios for your specific process.
Q4: Should I be concerned about phase variation in my M. xanthus cultures?
A4: Yes. M. xanthus exhibits phase variation, typically between yellow and tan colony types.[8] These variants can differ in their swarming ability, growth characteristics, and secondary metabolite production profiles. For consistent production, it is advisable to start cultures from a single, well-characterized (typically yellow) colony.
TA Production and Measurement
Q5: My target secondary metabolite is produced by a PKS/NRPS complex. How does this relate to Thioesterase (TA) activity?
A5: Polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) are large enzyme complexes that synthesize many secondary metabolites in M. xanthus. The final step of this synthesis, the release of the mature molecule from the enzyme complex, is often catalyzed by a terminal Thioesterase (TE) domain.[13] Therefore, measuring TA activity can be an indirect indicator of the production of these compounds.
Q6: How can I measure the thioesterase activity in my cultures?
A6: A common method is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This assay measures the release of free Coenzyme A (CoA) from an acyl-CoA substrate. The free CoA reacts with DTNB to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[14]
Signaling and Regulation
Q7: What triggers the onset of secondary metabolite production in M. xanthus?
A7: The production of many secondary metabolites is closely linked to the developmental cycle of M. xanthus, which is typically initiated by nutrient starvation.[15] This starvation response is mediated by a complex signaling network that includes the stringent response ((p)ppGpp), and extracellular signals like A-signal (a quorum-sensing signal) and C-signal (a contact-dependent signal).[15][16][17]
Q8: Can I manipulate signaling pathways to increase TA production?
A8: Yes, this is a promising area of research. Overexpressing positive regulators or deleting negative regulators of specific biosynthetic gene clusters can enhance production. Additionally, strategies like the "2PRIM-BOOST" method involve engineering a chassis strain with deletions of major competing secondary metabolite pathways to redirect precursors towards the desired product.[5][6][18][19]
Quantitative Data on Culture Parameters
The optimal conditions for TA production are highly dependent on the specific strain and the target metabolite. The following table summarizes general findings on the influence of key culture parameters.
| Parameter | Condition | Effect on Growth/Metabolite Production | Reference(s) |
| Temperature | 27°C | Enhanced biofilm formation. | [2] |
| 30-32°C | Optimal temperature for vegetative growth. | [2][20] | |
| 34-36°C | Maximum growth rate observed. | [3][4] | |
| pH | 7.2 - 8.2 | Optimal range for vegetative growth. | [12] |
| Aeration | Static Culture | Limits growth and biofilm formation due to oxygen depletion. | [2] |
| Shaking Culture (e.g., 300 rpm) | Critical for effective development of submerged biofilms and growth. | [2][21] | |
| Carbon Source | High Glucose | Can support robust biomass accumulation. | [22] |
| Nutrient Limitation | Often required to trigger secondary metabolite production. | [23][24] | |
| Nitrogen Source | Nitrogen Limitation | Can increase the C/N ratio, which often favors secondary metabolism over primary growth. | [22] |
Experimental Protocols
Protocol 1: Submerged Fermentation for Secondary Metabolite Production
This protocol describes a two-stage cultivation process to enhance secondary metabolite production.
-
Inoculum Preparation:
-
Inoculate a single yellow colony of M. xanthus into 25 mL of CTT medium in a 250 mL baffled flask.
-
Incubate at 32°C with shaking at 200 rpm until the culture reaches late exponential phase (e.g., Klett 80-100 or an appropriate OD600).[23]
-
-
Biomass Growth (Stage 1):
-
Use the inoculum to start a larger culture in CTT medium (e.g., 10% v/v inoculum).
-
Incubate at 32°C with shaking at 200 rpm for 48-72 hours to generate sufficient biomass.
-
-
Production Phase (Stage 2):
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Wash the cell pellet once with a sterile buffer (e.g., TPM buffer).
-
Resuspend the cell pellet in a production medium. This could be a minimal medium or a CTT medium with a reduced concentration of Casitone (e.g., 0.1%) to induce nutrient limitation.
-
Incubate under the same physical conditions for an additional 72-96 hours.
-
-
Harvesting:
-
After the production phase, harvest the culture. Separate the supernatant and the cell biomass by centrifugation for separate analysis and extraction.
-
Protocol 2: Solvent Extraction of Secondary Metabolites
This protocol provides a general method for extracting secondary metabolites from the culture broth and cell biomass.
-
Preparation:
-
After fermentation, centrifuge the culture to separate the supernatant from the cell pellet.
-
-
Supernatant Extraction:
-
To the supernatant, add an equal volume of an appropriate water-immiscible solvent (e.g., ethyl acetate).[11]
-
Shake the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic (solvent) layer. Repeat the extraction of the aqueous layer for better recovery.
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.[11]
-
-
Cell Pellet Extraction:
-
To the cell pellet, add a solvent such as methanol and mix thoroughly (e.g., by vortexing or sonication) to lyse the cells and solubilize intracellular metabolites.
-
Centrifuge to pellet the cell debris.
-
Collect the methanol supernatant.
-
Evaporate the methanol to obtain the crude extract.
-
Protocol 3: Thioesterase Activity Assay (DTNB-based)
This protocol is adapted from established methods for measuring thioesterase activity.[14]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium HEPES, 150 mM NaCl, pH 7.5.
-
DTNB Stock Solution: 10 mM DTNB in Assay Buffer.
-
Substrate Stock Solution: 10 mM of a suitable acyl-CoA substrate (e.g., Acetyl-CoA, Butyryl-CoA) in Assay Buffer.
-
Enzyme Preparation: Prepare a crude cell lysate by sonicating M. xanthus cells harvested from your culture, followed by centrifugation to remove cell debris. Determine the total protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Procedure (for a 96-well plate format, 200 µL total volume):
-
In each well, add:
-
150 µL of Assay Buffer.
-
20 µL of DTNB Stock Solution (final concentration 1 mM).
-
10 µL of Substrate Stock Solution (final concentration 0.5 mM).
-
-
Incubate the plate at the desired assay temperature (e.g., 30°C) for 5 minutes to pre-warm the reagents.
-
To start the reaction, add 20 µL of the enzyme preparation (cell lysate) to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a plate reader. Take readings every 30 seconds for 10-15 minutes.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA412/min / ε) * (V_total / V_enzyme) / C_protein
-
Where:
-
ε (extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
-
V_total = Total reaction volume (in mL)
-
V_enzyme = Volume of enzyme added (in mL)
-
C_protein = Protein concentration of the lysate (in mg/mL)
-
-
-
Visualizations
Signaling Pathway for Secondary Metabolite Production
Caption: Simplified signaling cascade for secondary metabolite production in M. xanthus.
Experimental Workflow for Optimizing TA Production
Caption: Workflow for optimizing and analyzing TA production from M. xanthus.
Troubleshooting Logic for Low TA Production
References
- 1. Discovering the Hidden Secondary Metabolome of Myxococcus xanthus: a Study of Intraspecific Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of Myxococcus xanthus Vegetative Biofilms With Microtiter Plates [frontiersin.org]
- 3. Effect of temperature on the growth of Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of temperature on the growth of Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global analysis of phase variation in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Myxococcus xanthus - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Engineering of thioesterase YciA from Haemophilus influenzae for production of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Role of σD in Regulating Genes and Signals during Myxococcus xanthus Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Signaling in Myxococcus xanthus Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Analysis of Myxococcus xanthus Vegetative Biofilms With Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Carbon and nitrogen optimization in solid-state fermentation for sustainable sophorolipid production using industrial waste [frontiersin.org]
- 23. Growth of Myxococcus xanthus in Continuous-Flow-Cell Bioreactors as a Method for Studying Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Untitled Document [arxiv.org]
Technical Support Center: Synthesis and Optimization of Myxovirescin A1 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Myxovirescin A1 analogs. The information is designed to address common experimental challenges and improve the efficacy of these potential antibacterial agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Myxovirescin A1 and its analogs?
Myxovirescin A1 targets and inhibits the bacterial type II signal peptidase (LspA), an essential enzyme in the lipoprotein processing pathway.[1][2][3][4] This pathway is critical for the proper localization and function of numerous bacterial proteins. By inhibiting LspA, Myxovirescin A1 disrupts the integrity of the bacterial cell envelope, leading to bactericidal activity, particularly against Gram-negative bacteria.[1][2][5]
Q2: What are the key synthetic strategies for preparing the macrocyclic core of Myxovirescin A1 analogs?
The construction of the 28-membered macrolactam lactone core of Myxovirescin A1 analogs often relies on a convergent synthetic approach. Key bond-forming reactions frequently employed include:
-
Ring-Closing Metathesis (RCM): This is a widely used method to form the large macrocycle. Various ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, as well as molybdenum-based Schrock catalysts, have been utilized.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Negishi couplings are instrumental in connecting different fragments of the molecule before the final macrocyclization step.[6][7]
-
Esterification and Amidation: These reactions are used to link the key fragments of the molecule prior to the ring-closing step.
Q3: What is the antibacterial spectrum of Myxovirescin A1?
Myxovirescin A1 exhibits potent bactericidal activity primarily against a broad range of Gram-negative bacteria, including many enterobacteria.[5] It shows weaker activity against some Gram-positive bacteria and pseudomonads at higher concentrations.[5] Notably, it has shown efficacy in preclinical models for treating plaque and gingivitis.[8][9][10][11]
Troubleshooting Guides
Problem 1: Low yield in the Ring-Closing Metathesis (RCM) step for macrocyclization.
-
Possible Cause 1: Catalyst Inhibition or Degradation.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed, as Grubbs and other metathesis catalysts are sensitive to air and moisture. Use of an inert atmosphere (argon or nitrogen) is critical. Consider adding the catalyst in portions to maintain its active concentration throughout the reaction.
-
-
Possible Cause 2: Unfavorable Precursor Conformation.
-
Solution: The conformation of the linear precursor can significantly impact the efficiency of RCM. Modify the structure of the precursor to reduce steric hindrance or to introduce conformational constraints that favor a ring-closed conformation. This could involve changing protecting groups or altering the length of a linker.
-
-
Possible Cause 3: Competing Intermolecular Reactions.
-
Solution: Perform the RCM reaction under high dilution conditions (typically 0.1 to 1 mM) to favor the intramolecular cyclization over intermolecular oligomerization. A syringe pump for the slow addition of the precursor to the reaction vessel can also be beneficial.
-
-
Possible Cause 4: Formation of Side Products.
-
Solution: Isomerization of the double bonds in the precursor or product can be a significant side reaction, leading to the formation of undesired isomers or decomposition. The choice of catalyst and reaction temperature can influence the extent of isomerization. For example, some Hoveyda-Grubbs catalysts are known to be less prone to isomerization.
-
Problem 2: Poor stereoselectivity in key bond-forming reactions.
-
Possible Cause 1: Inadequate Chiral Control.
-
Solution: For reactions involving the formation of new stereocenters, such as aldol additions or asymmetric hydrogenations, the choice of chiral auxiliary, catalyst, and reaction conditions is crucial. Screen different chiral ligands or auxiliaries to optimize stereoselectivity. Temperature can also have a significant impact on the diastereomeric ratio.
-
-
Possible Cause 2: Isomerization of Double Bonds.
-
Solution: In RCM, the geometry of the newly formed double bond (E/Z selectivity) can be difficult to control. The choice of catalyst (e.g., Schrock vs. Grubbs catalysts) and the structure of the substrate can influence the stereochemical outcome. In some cases, post-cyclization isomerization may be necessary. For alkyne semi-reduction to form a cis-alkene, Lindlar's catalyst is typically used, while trans-alkenes can be obtained via sodium in liquid ammonia reduction.
-
Problem 3: Difficulty in purification of the final analog.
-
Possible Cause 1: Similar Polarity of Byproducts.
-
Solution: The purification of large macrocyclic molecules can be challenging due to their often similar polarity to byproducts and starting materials. Employing a multi-step purification strategy can be effective. This may include a combination of normal-phase and reversed-phase column chromatography.
-
-
Possible Cause 2: Use of High Performance Liquid Chromatography (HPLC).
-
Solution: Preparative HPLC is a powerful tool for the final purification of Myxovirescin A1 analogs. A gradient elution method with a suitable solvent system (e.g., acetonitrile/water or methanol/water with a small amount of formic acid or trifluoroacetic acid) on a C18 column is often effective in separating closely related isomers and impurities.
-
Quantitative Data
Table 1: Antibacterial Activity of Myxovirescin A1 and Analogs
| Compound | Target Organism | MIC (µg/mL) |
| Myxovirescin A1 | Escherichia coli | 1 |
| Myxovirescin A1 | Staphylococcus aureus | >30 |
| Globomycin | Escherichia coli | 12.5 |
| Globomycin | Staphylococcus aureus | >100 |
Note: Data extracted from various sources for comparison.[12][13] The antibacterial activity of synthetic analogs is often compared to the parent compound, Myxovirescin A1, and another LspA inhibitor, Globomycin.
Experimental Protocols
1. General Protocol for Ring-Closing Metathesis (RCM)
A solution of the diene precursor in anhydrous and degassed dichloromethane (DCM) or toluene (at a concentration of 0.1-1 mM) is prepared under an inert atmosphere (argon or nitrogen). A solution of a Grubbs or Hoveyda-Grubbs catalyst (1-10 mol%) in the same solvent is then added. The reaction mixture is stirred at room temperature or heated (e.g., 40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
2. General Protocol for Suzuki-Miyaura Cross-Coupling
To a solution of the aryl or vinyl halide and the boronic acid or ester (1.1-1.5 equivalents) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents). The mixture is degassed and then heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
3. General Protocol for Negishi Cross-Coupling
An organozinc reagent is prepared in situ from the corresponding organic halide and activated zinc dust, or a pre-formed organozinc reagent is used. In a separate flask, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%) and the organic halide are dissolved in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere. The organozinc reagent (1.1-2.0 equivalents) is then added dropwise to the reaction mixture at room temperature or below. The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product by column chromatography.
Visualizations
Caption: Inhibition of the bacterial lipoprotein processing pathway by Myxovirescin A1.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. columbuslabs.org [columbuslabs.org]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 7. Total synthesis of myxovirescin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Production of Myxovirescin A1
Welcome to the technical support center for the scale-up production of Myxovirescin A1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production of this potent antibiotic from Myxococcus xanthus.
Frequently Asked Questions (FAQs)
Q1: What is the recommended strain of Myxococcus xanthus for Myxovirescin A1 production?
A1: Myxococcus xanthus DK1622 is a commonly used and well-characterized strain for the production of Myxovirescin A1 (also known as antibiotic TA).[1] Another suitable strain is Myxococcus xanthus DZ2, which is genetically very similar to DK1622 and exhibits reduced cell lysis during prolonged cultivation, a significant advantage for secondary metabolite production.
Q2: What are the primary challenges encountered during the scale-up of Myxovirescin A1 production?
A2: The transition from laboratory to industrial-scale production of Myxovirescin A1 presents several challenges:
-
Process Optimization and Reproducibility: Maintaining consistent growth conditions and product yields can be difficult due to variations in mixing efficiency, aeration, and heat transfer in larger bioreactors.
-
Low Yields: The native production levels of Myxovirescin A1 can be low, requiring optimization of fermentation conditions and potentially genetic engineering of the producer strain.
-
Complex Biosynthesis: The production of Myxovirescin A1 is governed by a large and complex hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster, making it sensitive to culture conditions.[1]
-
Product Recovery and Purification: Myxovirescin A1 has adhesive properties, which can complicate extraction and purification processes.
-
Shear Stress: Myxococcus xanthus can be sensitive to high shear stress in large fermenters, which can impact cell viability and productivity.
Q3: How is the biosynthesis of Myxovirescin A1 regulated?
A3: The biosynthesis of Myxovirescin A1 is a complex process influenced by various factors. The biosynthetic gene cluster is extensive, spanning approximately 83 kb and containing at least 21 open reading frames.[1] Key regulatory inputs include:
-
Nutrient Limitation: The production of many secondary metabolites in Myxococcus xanthus, including likely Myxovirescin A1, is often triggered by nutrient starvation.
-
Cell-Cell Signaling: The development and secondary metabolism of M. xanthus are regulated by quorum-sensing mechanisms, including the A-signal and C-signal, which are crucial for coordinating population behavior.
-
Genetic Regulation: The expression of the biosynthetic genes is likely controlled by a network of regulatory proteins, including transcription factors and potentially serine/threonine kinases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Myxovirescin A1 Production | Suboptimal culture medium. | Utilize CTT medium for initial growth and consider implementing the 2PRIM protocol to enhance secondary metabolite production.[2] |
| Inappropriate fermentation parameters (pH, temperature, aeration). | Optimize fermentation parameters. For M. xanthus, a temperature of 30-33°C and a pH of 7.6 are generally recommended.[3] Ensure adequate aeration and agitation, but avoid excessive shear stress. | |
| Phase variation in Myxococcus xanthus culture. | Cultures of M. xanthus can exhibit phase variation between yellow and tan variants. Yellow variants are generally more proficient in secondary metabolite production. Monitor colony morphology and select for the yellow variant. | |
| Inconsistent Yields Between Batches | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, ensuring a consistent cell density and physiological state of the seed culture. |
| Inconsistent raw material quality. | Use high-quality, consistent sources for all media components. | |
| Poor process control at larger scales. | Implement robust process analytical technology (PAT) to monitor and control critical parameters like pH, dissolved oxygen, and temperature in real-time. | |
| Difficulty in Product Extraction | Adhesion of Myxovirescin A1 to cells and equipment. | Add an adsorber resin such as Amberlite XAD-16 to the culture medium to capture the product and facilitate recovery.[4] |
| Inefficient solvent extraction. | Use chloroform for the crude extraction of Myxovirescin A1 from the cell mass and resin.[5] | |
| Co-purification of Contaminants | Presence of other secondary metabolites. | M. xanthus produces a variety of other secondary metabolites. Develop a multi-step purification protocol, potentially involving different chromatography techniques (e.g., ion-exchange followed by reversed-phase). |
| Cell lysis releases intracellular components. | Use a strain with reduced cell lysis, such as DZ2, and optimize harvesting time to minimize lysis. |
Quantitative Data
Optimizing fermentation parameters is crucial for maximizing the yield of Myxovirescin A1. While specific, directly comparable quantitative data for Myxovirescin A1 under various scale-up conditions is limited in publicly available literature, the following table summarizes key fermentation parameters that should be optimized.
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 30 - 33 °C | Optimal growth temperature for Myxococcus xanthus.[3] |
| pH | 7.6 | Maintained by Tris-HCl buffer in CTT medium.[3] |
| Agitation | 150 - 200 rpm (shake flask) | Provides adequate mixing and aeration. Should be optimized for bioreactors to avoid high shear stress.[4] |
| Aeration | Dependent on bioreactor scale | Maintain sufficient dissolved oxygen levels, as the biosynthesis is an aerobic process. |
| Inoculum Size | 5 - 10% (v/v) | Ensures a sufficient starting cell density for robust growth. |
| Adsorber Resin | 2% (w/v) Amberlite XAD-16 | Sequesters the product, preventing potential feedback inhibition and simplifying extraction.[4] |
Experimental Protocols
Protocol 1: Cultivation of Myxococcus xanthus for Myxovirescin A1 Production (2PRIM Protocol)
This protocol is adapted from a strategy to enhance secondary metabolite production in M. xanthus.[2]
Step 1: Biomass Accumulation (Rich Medium)
-
Prepare CTT medium:
-
10 g/L Casitone
-
10 mM Tris-HCl (pH 7.6)
-
8 mM MgSO₄
-
1 mM KH₂PO₄
-
-
Inoculate a fresh colony of Myxococcus xanthus into a starter culture of CTT medium and incubate at 32°C with shaking (160 rpm) until the mid-log phase is reached.
-
Use the starter culture to inoculate the main production culture in CTT medium. Grow for 24-48 hours to accumulate sufficient biomass.
Step 2: Induction of Secondary Metabolism (Minimal Medium)
-
Harvest the cells from the rich medium by centrifugation.
-
Wash the cell pellet with a minimal medium (e.g., CF medium) to remove residual rich medium.
-
Resuspend the cells in the minimal medium.
-
Continue incubation under the same physical conditions for an extended period (e.g., 72-96 hours) to induce the production of secondary metabolites, including Myxovirescin A1.
Protocol 2: Extraction and Purification of Myxovirescin A1
-
Harvesting: If an adsorber resin was used, separate the resin and cell mass from the culture broth by filtration or centrifugation.
-
Crude Extraction:
-
Extract the cell mass and resin mixture with chloroform.
-
Pool the chloroform extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a suitable solvent.
-
Subject the dissolved extract to a multi-step chromatography process. A suggested sequence is:
-
Ion-Exchange Chromatography: To separate compounds based on charge.
-
Reversed-Phase Chromatography (e.g., C18 column): To separate compounds based on hydrophobicity. Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol) for elution.
-
-
Monitor fractions for the presence of Myxovirescin A1 using techniques such as HPLC-MS.
-
Pool the pure fractions and evaporate the solvent to obtain purified Myxovirescin A1.
-
Visualizations
Myxovirescin A1 Biosynthetic Pathway Overview
Caption: Overview of the Myxovirescin A1 biosynthetic pathway.
General Experimental Workflow for Myxovirescin A1 Production
Caption: Experimental workflow for Myxovirescin A1 production.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low Myxovirescin A1 yield.
References
- 1. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myxobacteria Produce Outer Membrane-Enclosed Tubes in Unstructured Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering the Hidden Secondary Metabolome of Myxococcus xanthus: a Study of Intraspecific Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to circumvent lpp gene mutation-based resistance to TA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance to teixobactin (TA) and its analogues, with a hypothetical focus on the role of the lpp gene.
Disclaimer: As of the latest literature, resistance to teixobactin has not been readily observed in laboratory settings. Its unique mechanism of targeting lipid precursors (Lipid II and Lipid III) rather than proteins makes the development of resistance challenging for bacteria.[1][2] This guide is intended to provide a framework for investigating unexpected experimental results suggesting reduced susceptibility to teixobactin, including the theoretical consideration of cell envelope modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of teixobactin?
Teixobactin inhibits bacterial cell wall synthesis by binding to highly conserved lipid precursors, specifically Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to teichoic acid).[3][4] This dual-targeting approach disrupts the integrity of the cell envelope, leading to cell death.[3][5]
Q2: Why is teixobactin considered to be "resistance-proof"?
The primary targets of teixobactin, Lipid II and Lipid III, are not proteins encoded by genes that can easily mutate.[4] They are fundamental building blocks of the bacterial cell wall. This makes it difficult for bacteria to develop resistance through common mechanisms like target modification.[4][6]
Q3: Is there any known link between lpp gene mutations and teixobactin resistance?
Currently, there is no direct scientific evidence linking mutations in the lpp gene to resistance to teixobactin.
Q4: What is the function of Lpp in Gram-positive bacteria?
In Gram-positive bacteria, lipoproteins (Lpp) are anchored to the cytoplasmic membrane and extend through the cell wall.[7][8] They are involved in a variety of functions, including nutrient acquisition, signal transduction, and adhesion.[9][10] In Staphylococcus aureus, Lpp are numerous and play roles in virulence and interaction with the host immune system.[11][12]
Q5: Could mutations in lpp theoretically affect teixobactin susceptibility?
While not documented for teixobactin, alterations to cell envelope components can impact antibiotic susceptibility. For instance, a study on E. coli (a Gram-negative bacterium) showed that a deletion in the lpp gene, which alters the periplasmic space, led to a fourfold increase in resistance to the cell wall-targeting antibiotic vancomycin.[13][14] It is conceivable that significant changes to the structure or abundance of lipoproteins in Gram-positive bacteria could alter the accessibility of teixobactin to its targets in the cell membrane.
Troubleshooting Guides
Scenario 1: You observe a consistent increase in the Minimum Inhibitory Concentration (MIC) of teixobactin for your bacterial strain.
If you have repeatedly observed a higher than expected MIC value for teixobactin against your bacterial strain, follow these steps to investigate the potential cause.
Step 1: Verify Experimental Conditions
-
Confirm Strain Purity: Streak your culture on an appropriate agar medium to ensure it is not contaminated. Perform Gram staining and basic biochemical tests to confirm the identity of your bacterium.
-
Check Teixobactin Integrity: Ensure your stock solution of teixobactin is not degraded. Prepare a fresh stock and repeat the MIC assay.
-
Standardize Inoculum: Prepare the bacterial inoculum according to established protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard to ensure a consistent starting cell density.
-
Review Assay Protocol: Double-check all steps of your MIC determination protocol, including media preparation, dilution series, and incubation conditions.
Step 2: Genetic Analysis of the Bacterial Strain
-
Sequence the lpp Gene(s): Given the theoretical possibility of its involvement, sequence the lpp gene(s) of your strain and compare it to the reference sequence of a susceptible wild-type strain. Look for any mutations that could lead to a truncated, altered, or non-functional Lpp protein.
-
Whole-Genome Sequencing (WGS): If no mutations are found in lpp, consider WGS to identify mutations in other genes that might be responsible for the observed phenotype. Pay close attention to genes involved in cell wall synthesis, lipid metabolism, and membrane transport.
Step 3: Phenotypic Characterization of the Bacterial Strain
-
Cell Envelope Integrity Assays: Perform assays to assess the integrity of the cell envelope. This can include assays for membrane potential, membrane permeability (e.g., using fluorescent dyes like propidium iodide), and susceptibility to other cell envelope-targeting agents like detergents or other antibiotics.
-
Lipid Profile Analysis: Analyze the lipid composition of the bacterial membrane to see if there are any alterations that might affect teixobactin binding.
Scenario 2: You are developing a teixobactin analogue and want to test its efficacy against potentially resistant strains.
When developing new teixobactin analogues, it is crucial to assess their activity against a panel of strains, including those with known resistance mechanisms to other antibiotics.
Strategy 1: Utilize Strains with Known Cell Wall Abnormalities
-
Include strains with known mutations in genes related to cell wall synthesis, even if they are not resistant to teixobactin itself. This can help to understand if your analogue has a broader or different target engagement profile.
Strategy 2: In Vitro Evolution of Resistance
-
Conduct serial passage experiments where bacteria are exposed to sub-lethal concentrations of your teixobactin analogue over an extended period. This can help to select for any potential resistant mutants and elucidate possible resistance mechanisms.
Quantitative Data
The following tables provide examples of quantitative data that can be useful for comparative purposes in your research.
Table 1: Example MICs of Teixobactin and Analogues against Gram-Positive Bacteria
| Compound | S. aureus (MRSA) MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) |
| Teixobactin | 0.25 - 1.0 | 0.03 - 0.12 | 0.25 - 0.5 |
| Analogue A | 0.5 - 2.0 | 0.06 - 0.25 | 0.5 - 1.0 |
| Analogue B | 1.0 - 4.0 | 0.12 - 0.5 | 1.0 - 2.0 |
Note: These are representative values from the literature and may vary depending on the specific strain and experimental conditions.[15]
Table 2: Analogous Data on lpp Mutation and Vancomycin Resistance in E. coli
| Strain | Genotype | Vancomycin MIC (µg/mL) | Fold Change in MIC |
| Parental Strain | lpp wild-type | 256 | - |
| Mutant Strain | lppΔ21 | 1024 | 4-fold increase |
Data from a study on E. coli, provided as a conceptual reference for the potential impact of lpp mutations on cell wall-active antibiotic susceptibility.[16][17]
Experimental Protocols
1. Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial culture, teixobactin stock solution, spectrophotometer.
-
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the test bacterium in sterile saline.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare a serial two-fold dilution of teixobactin in CAMHB in the 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of teixobactin that completely inhibits visible growth.
-
2. Cell Envelope Integrity Assay (Propidium Iodide Staining)
This assay measures membrane permeability.
-
Materials: Bacterial culture, phosphate-buffered saline (PBS), propidium iodide (PI) stock solution, fluorometer or fluorescence microscope.
-
Procedure:
-
Wash and resuspend the bacterial cells in PBS to a defined optical density.
-
Add PI to the cell suspension to a final concentration of 1-5 µM.
-
Add the test concentration of teixobactin or a control compound.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates PI intercalation with DNA, signifying a compromised cell membrane.
-
Visualizations
Caption: Mechanism of action of Teixobactin.
Caption: Troubleshooting workflow for investigating increased teixobactin MIC.
Caption: Role of Lpp in Gram-positive bacteria.
References
- 1. Teixobactin and Its Analogues: A New Hope in Antibiotic Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved teixobactin may help fight bacterial resistance: Study [medicaldialogues.in]
- 3. benchchem.com [benchchem.com]
- 4. Teixobactin - Wikipedia [en.wikipedia.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Lipoproteins of Gram-Positive Bacteria: Key Players in the Immune Response and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoproteins in Gram-Positive Bacteria: Abundance, Function, Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipoproteins in Gram-Positive Bacteria: Abundance, Function, Fitness [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Staphylococcal lipoproteins and their role in bacterial survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staphylococcus aureus lipoproteins in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. When less is more: shortening the Lpp protein leads to increased vancomycin resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. When less is more: shortening the Lpp protein leads to increased vancomycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the potency of Myxovirescin A1 through structural modification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the structural modification of Myxovirescin A1 to enhance its potency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Myxovirescin A1?
A1: Myxovirescin A1 is a potent antibiotic that targets and inhibits the bacterial type II signal peptidase (LspA).[1] LspA is a crucial enzyme in the lipoprotein processing pathway in bacteria. By inhibiting LspA, Myxovirescin A1 prevents the cleavage of the signal peptide from pre-prolipoproteins, leading to their accumulation in the inner membrane. This disruption of lipoprotein maturation interferes with the proper formation and function of the bacterial outer membrane, ultimately causing cell death, particularly in Gram-negative bacteria.[1]
Q2: What are the key structural features of Myxovirescin A1 important for its activity?
A2: Myxovirescin A1 is a 28-membered macrolactam lactone.[1] While detailed structure-activity relationship (SAR) studies are ongoing, it is understood that the macrocyclic core and specific hydroxyl groups are critical for its interaction with the LspA active site. Modifications to these regions can significantly impact the compound's potency.
Q3: What are the main challenges in synthesizing Myxovirescin A1 and its analogs?
A3: The synthesis of Myxovirescin A1 and its derivatives is a complex undertaking. Key challenges include the stereocontrolled construction of multiple chiral centers, the formation of the large macrocycle which can be low-yielding due to entropic factors and competing intermolecular side reactions, and the introduction of specific modifications without affecting other sensitive functional groups.[2][3]
Q4: How can the potency of Myxovirescin A1 be enhanced through structural modification?
A4: Enhancing the potency of Myxovirescin A1 can be approached by modifying its structure to improve its binding affinity for LspA, increase its penetration across the bacterial cell envelope, or reduce its susceptibility to bacterial resistance mechanisms. This could involve altering the side chains, modifying the macrocycle, or substituting key functional groups. A systematic approach to generating analogs and screening them for improved activity is essential.
Data Presentation: Structure-Activity Relationship of Myxovirescin A1 Analogs
The following table summarizes the available quantitative data on the antibacterial activity of Myxovirescin A1 and a synthetically produced analog. The data is presented as Minimum Inhibitory Concentration (MIC) values against Escherichia coli. Lower MIC values indicate higher potency.
| Compound | Structural Modification | MIC against E. coli (µg/mL) | Reference |
| Myxovirescin A1 | Natural Product | 4 | [1] |
| Analog 133 | Variation of the triol unit | Prominent antibacterial activity (specific MIC not provided) | [4] |
| Myxovirescin Q(a) | Loss of the methoxy carbon atom | Lacks bioactivity | [5] |
Note: The available data on the potency of structurally modified Myxovirescin A1 analogs is limited in the public domain. The information provided is based on the cited literature. For a comprehensive understanding of the structure-activity relationship, it is recommended to perform direct comparative studies of newly synthesized analogs against the parent compound under identical experimental conditions.
Mandatory Visualizations
Caption: Bacterial lipoprotein processing pathway and inhibition by Myxovirescin A1.
Caption: Workflow for enhancing Myxovirescin A1 potency.
Caption: Troubleshooting workflow for Myxovirescin A1 analog development.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Myxovirescin A1 Analog via Ring-Closing Metathesis
This protocol is a generalized procedure based on the synthesis of Myxovirescin A1 analogs and should be adapted for specific target molecules.[4]
Materials:
-
Protected fragments of the Myxovirescin A1 core structure
-
Grubbs' or Schrock's catalyst
-
Anhydrous dichloromethane (DCM) or benzene
-
Coupling agents (e.g., CMC)
-
Deprotection reagents (e.g., aqueous acetic acid)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Fragment Coupling:
-
Dissolve the protected core fragments in an anhydrous solvent.
-
Add the coupling agent and stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work up the reaction and purify the coupled product by column chromatography.
-
-
Ring-Closing Metathesis:
-
Under an inert atmosphere, dissolve the coupled precursor in a large volume of anhydrous DCM or benzene to achieve high dilution.
-
Add the metathesis catalyst (e.g., Grubbs-I) and heat the reaction mixture (e.g., to 60°C for Schrock's catalyst in benzene) for several hours, monitoring by TLC.[4]
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude macrocycle by column chromatography.
-
-
Deprotection:
-
Dissolve the purified macrocycle in a suitable solvent system.
-
Add the deprotection reagent (e.g., aqueous acetic acid) and stir until the protecting groups are cleaved, as monitored by TLC.[4]
-
Neutralize the reaction and perform an aqueous workup.
-
Purify the final Myxovirescin A1 analog by HPLC.
-
Protocol 2: In Vitro LspA Inhibition Assay (FRET-based)
This protocol describes a general Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of Myxovirescin A1 analogs against LspA.[6][7]
Materials:
-
Purified LspA enzyme
-
FRET-based peptide substrate for LspA
-
Assay buffer (e.g., Tris-HCl with a suitable detergent)
-
Myxovirescin A1 analog stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the Myxovirescin A1 analog in the assay buffer.
-
Prepare a solution of the LspA enzyme in the assay buffer.
-
Prepare a solution of the FRET substrate in the assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the Myxovirescin A1 analog dilutions.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the LspA enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at the desired temperature for a short period.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores over time (kinetic assay) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data or the endpoint fluorescence values.
-
Determine the percentage of inhibition for each analog concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Myxovirescin A1 analogs against a bacterial strain.[8]
Materials:
-
Bacterial culture (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Myxovirescin A1 analog stock solution in DMSO
-
Sterile 96-well microplate
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in CAMHB and adjust the optical density at 600 nm (OD600) to match a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution of Compound:
-
In the 96-well plate, perform a two-fold serial dilution of the Myxovirescin A1 analog in CAMHB to obtain a range of concentrations.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to all wells containing the compound and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in macrocyclization | - Reaction concentration is too high, favoring intermolecular polymerization. - Inefficient catalyst. - Unfavorable conformation of the linear precursor. | - Employ high-dilution conditions by slow addition of the precursor to a large volume of solvent.[2] - Screen different metathesis catalysts and optimize the reaction temperature. - Introduce conformational constraints in the linear precursor to favor cyclization. |
| Formation of unexpected side products | - Presence of reactive functional groups that are not properly protected. - Isomerization of double bonds under the reaction conditions. | - Re-evaluate the protecting group strategy to ensure all sensitive functionalities are masked. - Use milder reaction conditions or catalysts known for higher selectivity. |
| Difficulty in removing protecting groups | - Steric hindrance around the protecting group. - The protecting group is too stable under the chosen deprotection conditions. | - Use a stronger deprotection reagent or more forcing conditions (e.g., higher temperature), while monitoring for product degradation. - Re-design the synthesis with a more labile protecting group at that position. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired product from impurities by column chromatography | - Similar polarity of the product and impurities. - Inappropriate solvent system. | - Use a shallow gradient of the eluent to improve resolution. - Try a different stationary phase (e.g., reverse-phase silica). - Consider preparative HPLC for difficult separations.[9] |
| Compound degradation during purification | - Instability of the compound on silica gel (acidic). - Sensitivity to air or light. | - Use neutral alumina for chromatography or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent. - Handle the compound under an inert atmosphere and protect it from light. |
| Presence of residual solvent in the final product | - High boiling point of the solvent. - The compound forms a solvate. | - Dry the compound under high vacuum for an extended period, possibly with gentle heating. - Perform co-evaporation with a lower-boiling solvent. - Recrystallize the compound from a different solvent system. |
Biological Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC results | - Inconsistent inoculum density. - Pipetting errors during serial dilution. - Contamination of the bacterial culture. | - Carefully standardize the inoculum using a McFarland standard and verify by plating. - Use calibrated pipettes and prepare master mixes where possible. - Perform a purity check of the inoculum. |
| No activity observed for a newly synthesized analog in the LspA FRET assay | - The compound is insoluble in the assay buffer. - The compound is fluorescent and interferes with the assay. - The modification has rendered the compound inactive. | - Check the solubility of the compound and consider using a co-solvent like DMSO (ensure the final concentration does not inhibit the enzyme). - Measure the fluorescence of the compound alone to check for interference. - Confirm the structure and purity of the compound. |
| Unexpectedly high potency in the antibacterial assay | - The compound is impure and contains a more potent contaminant. - The compound has an additional mechanism of action. | - Re-purify the compound and re-test. - Perform mechanism of action studies to investigate off-target effects. |
References
- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Eldorado Repository :: Login [eldorado.tu-dortmund.de]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Investigating Potential Off-Target Effects of Myxovirescin A1 in Eukaryotic Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals who are investigating potential off-target effects of Myxovirescin A1 in eukaryotic cells. While Myxovirescin A1 is known for its high specificity as an antibiotic targeting the bacterial type II signal peptidase (LspA), a protein absent in eukaryotes, this guide addresses the hypothetical scenario where unexpected cellular phenotypes are observed and off-target interactions are suspected.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of Myxovirescin A1 and why is it considered to have low toxicity in eukaryotic cells?
A1: The primary and well-characterized target of Myxovirescin A1 is the bacterial type II signal peptidase (LspA).[1][2][3][4][5] This enzyme is essential for the processing of lipoproteins in many bacteria. Eukaryotic cells do not possess the LspA enzyme, which is the primary reason for the low toxicity of Myxovirescin A1 towards these cells.[1][4]
Q2: I am observing an unexpected phenotype in my eukaryotic cell line after treatment with Myxovirescin A1. Could this be an off-target effect?
A2: While Myxovirescin A1 is highly specific, observing an unexpected phenotype warrants further investigation. Off-target effects can occur when a compound interacts with unintended proteins. It is crucial to first rule out other possibilities such as compound impurities, solvent effects, or indirect cellular stress responses. If these are ruled out, a systematic investigation into potential off-target effects is recommended.
Q3: How can I begin to investigate a suspected off-target effect of Myxovirescin A1?
A3: A logical first step is to establish a clear and reproducible dose-response relationship for the observed phenotype. Concurrently, you should verify the identity and purity of your Myxovirescin A1 sample. If the phenotype persists with a high-purity compound, you can proceed with target identification and validation experiments as outlined in our troubleshooting and experimental protocol sections.
Q4: What are some general strategies to minimize the risk of misinterpreting experimental results due to potential off-target effects?
A4: To enhance the rigor of your findings, consider the following:
-
Use the lowest effective concentration: Titrate Myxovirescin A1 to the lowest concentration that elicits the phenotype of interest to minimize the likelihood of engaging low-affinity off-targets.
-
Employ structurally unrelated compounds: If another compound is known to phenocopy the effect of Myxovirescin A1 through a known on-target mechanism (in bacteria), its absence of effect in your eukaryotic system can strengthen the off-target hypothesis.
-
Utilize genetic validation: Once a potential off-target is identified, techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the candidate protein can be used to see if the phenotype is recapitulated or rescued.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weak phenotypic response to Myxovirescin A1. | Compound degradation or low purity. | Verify the purity and integrity of your Myxovirescin A1 stock using techniques like HPLC-MS. Prepare fresh dilutions for each experiment. |
| Cell line variability or passage number. | Ensure consistent cell culture conditions, including media, supplements, and passage number. Perform experiments on cells within a defined passage range. | |
| Observed phenotype is similar to a known cellular stress response. | Indirect effect of the compound or solvent. | Run appropriate controls, including a vehicle-only (e.g., DMSO) control at the same concentration used for Myxovirescin A1. Assess general cell health markers (e.g., viability, apoptosis markers). |
| Difficulty in identifying potential off-target proteins. | Low affinity of the interaction. | Employ sensitive and unbiased screening methods such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) or thermal proteome profiling. |
| The off-target is a low-abundance protein. | Utilize enrichment strategies for specific subcellular fractions or protein classes before proteomic analysis. | |
| Validation experiments (e.g., knockdown) do not confirm the identified off-target. | The phenotype is caused by the interaction with multiple off-targets. | Investigate other high-confidence hits from your screening experiment. Consider the possibility of a polypharmacological effect. |
| The knockdown efficiency is insufficient. | Verify the degree of protein knockdown by Western blot or qPCR. Test multiple siRNA/shRNA sequences or CRISPR guide RNAs. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if Myxovirescin A1 directly binds to a protein within intact eukaryotic cells, leading to its thermal stabilization.
Methodology:
-
Cell Culture and Treatment: Culture your eukaryotic cell line of interest to approximately 80% confluency. Treat the cells with Myxovirescin A1 at various concentrations or with a vehicle control for a specified duration.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles or sonication.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of a suspected target or perform quantitative mass spectrometry to identify stabilized proteins across the proteome.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Myxovirescin A1 indicates target engagement.
Protocol 2: Affinity Chromatography-Mass Spectrometry for Off-Target Identification
Objective: To identify proteins from a eukaryotic cell lysate that bind to immobilized Myxovirescin A1.
Methodology:
-
Immobilization of Myxovirescin A1: Covalently link Myxovirescin A1 to a solid support (e.g., agarose beads) via a suitable chemical linker. Ensure the critical binding moieties of the molecule are accessible.
-
Preparation of Cell Lysate: Prepare a native protein lysate from your eukaryotic cells of interest.
-
Affinity Chromatography: Incubate the cell lysate with the Myxovirescin A1-conjugated beads. Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand (if known), or by changing the pH or ionic strength of the buffer, or by using a denaturing agent like SDS.
-
Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the Myxovirescin A1 pulldown compared to a control pulldown with unconjugated beads.
Data Presentation
The following tables are examples of how to present quantitative data if off-target interactions for Myxovirescin A1 were identified.
Table 1: Hypothetical Thermal Shift Data for a Potential Off-Target
| Protein ID | Myxovirescin A1 (µM) | Tm (°C) | ΔTm (°C) |
| P12345 | 0 (Vehicle) | 52.1 | - |
| 1 | 53.8 | +1.7 | |
| 10 | 56.2 | +4.1 | |
| 100 | 58.9 | +6.8 |
Table 2: Hypothetical Binding Affinities of Myxovirescin A1 to Identified Off-Targets
| Protein Target | Binding Affinity (Kd, µM) | Assay Method |
| Off-Target 1 | 5.3 | Surface Plasmon Resonance |
| Off-Target 2 | 12.8 | Isothermal Titration Calorimetry |
| Off-Target 3 | >100 | Microscale Thermophoresis |
Visualizations
Caption: Workflow for investigating a suspected off-target effect.
Caption: Hypothetical signaling pathway perturbed by an off-target interaction.
References
- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Myxovirescin A1 and Globomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two natural product antibiotics, Myxovirescin A1 and globomycin. Both compounds target the bacterial enzyme Lipoprotein signal peptidase II (LspA), a critical component of the lipoprotein processing pathway, making them promising candidates for the development of novel antibacterial agents, particularly against Gram-negative bacteria. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines key experimental methodologies, and visualizes the relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data for Myxovirescin A1 and globomycin, focusing on their activity against Escherichia coli. It is important to note that direct comparative data across a wide range of pathogens is limited, and variations in experimental conditions can influence results.
| Parameter | Myxovirescin A1 | Globomycin | Bacterial Strain/Enzyme | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 1 µg/mL | 12.5 µg/mL | E. coli | [1] |
| 4 µg/mL | 8 µg/mL | E. coli MG1655 | [1] | |
| 50% Effective Concentration (EC50) | 0.25 µg/mL | 2 µg/mL | E. coli (inhibition of Lpp processing) | [2] |
| 50% Inhibitory Concentration (IC50) | Not Available | 40 nM | Purified LspA from Pseudomonas aeruginosa |
Note: Lower MIC and EC50 values indicate higher potency. The available data suggests that Myxovirescin A1 is more potent than globomycin in whole-cell assays against E. coli.[1][2] A direct comparison of their IC50 values against purified LspA is not available from the reviewed literature.
Mechanism of Action: Targeting Lipoprotein Processing
Both Myxovirescin A1 and globomycin exert their antibacterial effects by inhibiting the same crucial enzyme: Lipoprotein signal peptidase II (LspA).[3] LspA is a membrane-bound aspartyl protease responsible for the cleavage of the signal peptide from prolipoproteins, a vital step in the maturation of lipoproteins in bacteria. These lipoproteins play essential roles in various cellular processes, including the maintenance of the bacterial cell envelope, nutrient uptake, and virulence.
By inhibiting LspA, both compounds lead to the accumulation of unprocessed prolipoproteins in the inner membrane. This disrupts the biogenesis of the outer membrane, compromising the structural integrity of the bacterial cell and ultimately leading to cell death.[3][4] The absence of a homologous enzyme in eukaryotes makes LspA an attractive target for the development of selective antibacterial drugs.[3]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the lipoprotein processing pathway targeted by Myxovirescin A1 and globomycin, as well as a general workflow for evaluating their efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Compounds: Prepare stock solutions of Myxovirescin A1 and globomycin in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Culture the bacterial strain of interest (e.g., E. coli, P. aeruginosa, K. pneumoniae) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth to create a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
LspA Inhibition Assay (IC50 Determination)
Objective: To quantify the inhibitory activity of a compound against the purified LspA enzyme.
Methodology (FRET-based Assay):
-
Reagents:
-
Purified LspA enzyme.
-
A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair flanking the LspA cleavage site.
-
Assay buffer.
-
Test compounds (Myxovirescin A1 and globomycin).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the purified LspA enzyme to each well.
-
Add the serially diluted compounds to the wells and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by LspA separates the FRET pair, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Lipoprotein Processing Assay (EC50 Determination)
Objective: To assess the effect of a compound on lipoprotein processing within whole bacterial cells.
Methodology (Western Blot):
-
Bacterial Culture and Treatment: Grow the bacterial strain of interest to the mid-logarithmic phase. Treat the culture with various concentrations of the test compound.
-
Protein Extraction: Harvest the bacterial cells and prepare total protein extracts.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for a particular lipoprotein (e.g., Lpp).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities for both the unprocessed (precursor) and processed (mature) forms of the lipoprotein.
-
The EC50 is the concentration of the compound that results in 50% inhibition of lipoprotein processing, as indicated by the accumulation of the precursor form.[2]
-
Conclusion
Both Myxovirescin A1 and globomycin are potent inhibitors of the bacterial lipoprotein processing pathway, a validated and promising target for novel antibiotics. The available data indicates that Myxovirescin A1 exhibits greater whole-cell potency against E. coli compared to globomycin. However, a comprehensive understanding of their comparative efficacy requires further head-to-head studies across a broader range of clinically relevant Gram-negative pathogens and the determination of the IC50 value for Myxovirescin A1 against purified LspA. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for guiding future drug development efforts in the fight against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating LspA as the Primary Target of Myxovirescin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Comparison of LspA Inhibition
The inhibitory activity of Myxovirescin A1 against LspA has been quantified and compared with that of globomycin, another well-characterized LspA inhibitor. The following table summarizes the effective concentrations (EC50) required to inhibit the processing of the major E. coli lipoprotein (Lpp) by 50%.
| Compound | Target | Assay | Organism | EC50 | Reference |
| Myxovirescin A1 | LspA | Lpp Processing Assay | E. coli | 0.25 µg/ml | [1] |
| Globomycin | LspA | Lpp Processing Assay | E. coli | 2 µg/ml | [1] |
These data clearly indicate that Myxovirescin A1 is a more potent inhibitor of LspA-mediated Lpp processing in E. coli than globomycin.
Experimental Validation Protocols
The validation of LspA as the primary target of Myxovirescin A1 was achieved through a combination of genetic and biochemical approaches.
Genetic Validation: Overexpression Resistance
Objective: To determine if increased expression of the candidate target protein, LspA, leads to resistance to Myxovirescin A1.
Methodology:
-
A comprehensive E. coli ASKA (A Complete Set of E. coli K-12 ORF Archive) plasmid library, where each clone overexpresses a single gene, was screened for clones that conferred resistance to Myxovirescin A1.[1]
-
The screen was performed by plating the library on a lawn of a Myxovirescin A1-overproducing strain of Myxococcus xanthus.[2]
-
Resistant colonies were isolated, and the corresponding plasmids were sequenced to identify the resistance-conferring gene.[1]
-
To confirm the result, the identified gene (lspA) was subcloned into an expression vector and transformed into a susceptible E. coli strain.
-
The resistance of the LspA-overexpressing strain was then quantitatively assessed by measuring the zone of inhibition around a disk impregnated with Myxovirescin A1.[2]
Results: Overexpression of the lspA gene was found to confer specific resistance to Myxovirescin A1, strongly suggesting that LspA is the direct target.[1][2]
Biochemical Validation: Lpp Processing Assay
Objective: To biochemically demonstrate that Myxovirescin A1 inhibits the enzymatic activity of LspA in whole cells.
Methodology:
-
An E. coli strain with a deletion of the endogenous lpp gene was utilized.[1]
-
This strain was transformed with a plasmid containing the lpp gene under the control of an inducible promoter (e.g., the arabinose-inducible PBAD promoter).[1]
-
Bacterial cultures were grown to the early logarithmic phase.
-
Expression of Lpp was induced by the addition of arabinose.
-
Concurrently with induction, cultures were treated with varying concentrations of Myxovirescin A1 or globomycin as a positive control.[1]
-
After a defined incubation period, total cellular proteins were harvested, separated by SDS-PAGE, and analyzed by Western blotting using an anti-Lpp antibody.[1]
-
The unprocessed (pro-Lpp) and processed (mature Lpp) forms of the lipoprotein were distinguished by their different molecular weights.[1]
Results: Treatment with Myxovirescin A1 resulted in the accumulation of the unprocessed, higher molecular weight pro-Lpp and a corresponding decrease in the mature Lpp, in a dose-dependent manner. This effect was comparable to that of globomycin, confirming that Myxovirescin A1 inhibits LspA activity.[1]
Visualizing the Validation Workflow and Biological Pathway
To further clarify the experimental logic and the biological context, the following diagrams were generated using the DOT language.
References
Comparative Analysis of Myxovirescin A1 Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Myxovirescin A1, a novel 28-membered macrolactam antibiotic produced by the myxobacterium Myxococcus xanthus, has garnered significant attention for its potent bactericidal activity against a range of Gram-negative bacteria.[1][2] Its unique mode of action, targeting the bacterial type II signal peptidase (LspA), presents a promising avenue for the development of new antibiotics to combat antimicrobial resistance.[3][4] This guide provides a comparative analysis of reported Myxovirescin A1 analogs, summarizing their structure-activity relationships (SAR) based on available experimental data.
Mechanism of Action: Inhibition of Lipoprotein Processing
Myxovirescin A1 exerts its antibacterial effect by specifically inhibiting the type II signal peptidase (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway.[3][5] This pathway is essential for the maturation and localization of lipoproteins, which play vital roles in the integrity and function of the bacterial outer membrane.
The inhibition of LspA by Myxovirescin A1 disrupts the cleavage of the signal peptide from prolipoproteins. This leads to an accumulation of unprocessed lipoproteins in the inner membrane, triggering a cascade of events that ultimately results in cell death.[3]
Structure-Activity Relationship of Myxovirescin A1 Analogs
While a comprehensive library of Myxovirescin A1 analogs with corresponding quantitative activity data is not yet publicly available, existing studies provide crucial insights into the structural features essential for antibacterial activity.
| Compound Name/Reference | Modification from Myxovirescin A1 | Target Organism | MIC (µg/mL) | Activity Summary |
| Myxovirescin A1 | - | Escherichia coli | 1[1] | Potent activity |
| Myxovirescin Q(a) [6] | Loss of the methoxy carbon atom | Escherichia coli | Inactive | The methoxy group is crucial for bioactivity. |
| Analog 127 | Variation in the triol unit | Not specified | "Prominent" | Demonstrates that modifications to the triol moiety are tolerated. |
| Analog 133 | Variation in the triol unit | Not specified | "Prominent" | Further supports the potential for modification at the triol position. |
| (Z,Z)-configured analog [7] | Isomerization of double bonds | Not specified | Not specified | Synthesis reported, but biological activity data is not available in the reviewed literature. |
Key SAR Insights:
-
The Methoxy Group: The loss of the methoxy group, as seen in Myxovirescin Q(a), leads to a complete loss of bioactivity against E. coli.[6] This highlights the critical role of this functional group, potentially in binding to the LspA active site or maintaining the necessary conformation for activity.
-
The Triol Unit: Synthetic studies have shown that modifications to the triol unit of the macrocycle are possible while retaining "prominent" antibacterial activity. This suggests that this region of the molecule could be a viable point for modification to improve pharmacokinetic properties or spectrum of activity.
-
Macrocyclic Core: The overall macrolactam structure is understood to be essential for positioning the key interacting moieties within the LspA active site.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Myxovirescin A1 and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A standard broth microdilution method is employed.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Compounds: Two-fold serial dilutions of the test compounds (Myxovirescin A1 and its analogs) are prepared in a suitable growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: The test bacterium (e.g., Escherichia coli) is grown in the appropriate medium to a specific optical density, then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The wells containing the serially diluted compounds are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The available data, though limited, provides a foundational understanding of the structure-activity relationships of Myxovirescin A1 analogs. The methoxy group is clearly identified as a critical pharmacophore, while the triol unit appears amenable to modification.
Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to build a more comprehensive SAR model. This will involve modifications at various positions of the macrolactam ring and the side chains. Such studies will be instrumental in the rational design of novel Myxovirescin-based antibiotics with improved potency, a broader spectrum of activity, and enhanced pharmaceutical properties, ultimately contributing to the fight against multidrug-resistant Gram-negative pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of myxovirescin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxobacterium-produced antibiotic TA (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 7. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies between Myxovirescin A1 and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Myxovirescin A1, a novel antibiotic with a unique mechanism of action, against other established antibiotic classes. The information presented is supported by experimental data to aid in the evaluation of Myxovirescin A1 for further drug development and research applications.
Myxovirescin A1, also known as Antibiotic TA, exhibits potent bactericidal activity, particularly against Gram-negative bacteria.[1][2] Its distinct mode of action, the inhibition of type II signal peptidase (LspA), sets it apart from many clinically used antibiotics.[1][2] This unique target suggests a lower potential for cross-resistance with existing antibiotic classes.
Executive Summary of Cross-Resistance Studies
Current research indicates a significant lack of cross-resistance between Myxovirescin A1 and other major antibiotic classes. A key study investigating a Myxovirescin A1-resistant mutant of Escherichia coli found that the mutant did not exhibit cross-resistance to a panel of antibiotics with diverse mechanisms of action.[1][3] This finding underscores the potential of Myxovirescin A1 as a promising candidate for treating infections caused by multidrug-resistant bacteria.
The primary antibiotic that shares a molecular target with Myxovirescin A1 is globomycin, another natural product that also inhibits LspA.[1][2] Consequently, any potential for cross-resistance is most likely to be observed with other LspA inhibitors.
Quantitative Data on Antibiotic Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) data from a study by Xiao et al. (2012), comparing the susceptibility of a parent E. coli strain (DW37) and a Myxovirescin A1-resistant mutant (YX23) to various antibiotics. The YX23 mutant harbors an IS4 insertion in the lpp gene, which encodes the abundant Braun's lipoprotein.[1]
Table 1: MIC of Myxovirescin A1 (TA) and Globomycin against E. coli Strains
| Antibiotic | Strain | Genotype | MIC (µg/mL) |
| Myxovirescin A1 (TA) | DW37 | imp4213 | 0.063 |
| Myxovirescin A1 (TA) | YX23 | imp4213 lpp::IS4 | 1 |
| Globomycin | DW37 | imp4213 | 0.125 |
| Globomycin | YX23 | imp4213 lpp::IS4 | 1 |
Data sourced from Xiao et al., 2012.[3]
Table 2: MIC of Various Antibiotics against Myxovirescin A1-Susceptible and -Resistant E. coli Strains
| Antibiotic | Antibiotic Class | Mechanism of Action | MIC (µg/mL) against DW37 (imp4213) | MIC (µg/mL) against YX23 (imp4213 lpp::IS4) |
| Ampicillin | β-Lactam | Cell wall synthesis inhibitor | 2 | 2 |
| Kanamycin | Aminoglycoside | Protein synthesis inhibitor (30S) | 2 | 2 |
| Tetracycline | Tetracycline | Protein synthesis inhibitor (30S) | 1 | 1 |
| Chloramphenicol | Amphenicol | Protein synthesis inhibitor (50S) | 2 | 2 |
| Nalidixic acid | Quinolone | DNA gyrase inhibitor | 4 | 4 |
| Rifampin | Rifamycin | RNA polymerase inhibitor | 4 | 4 |
| Polymyxin B | Polypeptide | Cell membrane disruptor | 0.5 | 0.5 |
Data sourced from Xiao et al., 2012.[3]
The data clearly demonstrates that while the YX23 mutant exhibits significantly increased resistance to both Myxovirescin A1 and globomycin, its susceptibility to antibiotics from other classes remains unchanged compared to the parent strain. This provides strong evidence for the lack of cross-resistance.
Experimental Protocols
The following methodologies were employed in the key studies cited for determining antibiotic susceptibility.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Luria-Bertani broth).
-
Inoculum Preparation: A standardized inoculum of the bacterial strain to be tested is prepared. Typically, a few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Bacterial Strains and Growth Conditions
-
Strains: Escherichia coli strains DW37 (imp4213) and YX23 (imp4213 lpp::IS4) were used in the primary cross-resistance study.[1]
-
Media: Luria-Bertani (LB) broth and agar were used for routine growth and susceptibility testing.
-
Incubation: Cultures were typically incubated at 37°C.
Visualizing the Mechanism of Action and Resistance
To understand the basis for the lack of cross-resistance, it is crucial to visualize the specific pathway targeted by Myxovirescin A1.
Caption: Myxovirescin A1 inhibits LspA, preventing lipoprotein maturation. Resistance can arise from mutations in the lpp gene.
The diagram above illustrates that Myxovirescin A1 specifically targets LspA, a key enzyme in the lipoprotein processing pathway. This targeted action explains why resistance mechanisms to other antibiotics, which act on different cellular processes, are unlikely to confer resistance to Myxovirescin A1. The resistance observed in the YX23 mutant is due to a specific mutation affecting the lpp gene, which likely mitigates the toxic effects of unprocessed prolipoprotein accumulation caused by LspA inhibition.[1]
Caption: Workflow for assessing antibiotic cross-resistance using the broth microdilution method to determine Minimum Inhibitory Concentrations (MICs).
References
In Vivo Showdown: Myxovirescin A1 Faces Off Against Novel Antibiotics in Preclinical Models
For Immediate Release
In the relentless battle against antibiotic resistance, researchers are in constant pursuit of novel antibacterial agents with unique mechanisms of action. Myxovirescin A1, a natural product produced by myxobacteria, has emerged as a promising candidate due to its potent in vitro activity against a range of Gram-negative pathogens. This comparison guide provides an in-depth analysis of the in vivo validation of Myxovirescin A1's antibacterial activity in animal models, juxtaposed with data from a promising alternative, the optimized globomycin analog G0775. Both compounds share a common target: the essential bacterial enzyme Type II signal peptidase (LspA).
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, detailed experimental methodologies, and a visual representation of the targeted signaling pathway.
Performance at a Glance: Myxovirescin A1 vs. G0775
While extensive in vivo efficacy data for Myxovirescin A1 in systemic infection models remains limited in publicly available literature, its potential has been recognized, leading to investigations into its topical applications. In contrast, the optimized globomycin analog G0775 has demonstrated significant efficacy in a murine thigh infection model against several critical Gram-negative pathogens.
| Feature | Myxovirescin A1 | Optimized Globomycin Analog (G0775) |
| Target | Type II signal peptidase (LspA)[1][2] | Type II signal peptidase (LspA)[3][4] |
| Mechanism of Action | Inhibition of lipoprotein processing, leading to disruption of the outer membrane.[1][2] | Inhibition of lipoprotein processing, disrupting outer membrane biogenesis.[5] |
| In Vitro Potency (E. coli MIC) | ~1 µg/mL[1] | 0.78 µM (for analog 61)[3] |
| In Vivo Efficacy Data | Limited public data on systemic infections. Investigated for topical use in gingivitis. | Effective in a murine thigh infection model against E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii.[6] |
Delving into the Data: A Closer Look at In Vivo Performance
A significant challenge in the development of Myxovirescin A1 has been the translation of its potent in vitro activity to in vivo efficacy in systemic infection models. While its use in clinical trials for plaque and gingivitis suggests some level of in vivo testing, detailed preclinical data from animal models of systemic bacterial infections are not widely reported.
In contrast, a study on optimized globomycin analogs, which also target LspA, provides compelling in vivo data. The analog G0775 was shown to be effective in a murine thigh infection model against a panel of clinically relevant Gram-negative bacteria, including multidrug-resistant isolates.[6] This highlights the potential of LspA inhibitors as a viable therapeutic strategy for difficult-to-treat infections.
The Underlying Mechanism: Targeting Lipoprotein Processing
Myxovirescin A1 and globomycin analogs exert their bactericidal effects by inhibiting LspA, a crucial enzyme in the bacterial lipoprotein processing pathway.[1][2][5] This pathway is essential for the proper localization and function of lipoproteins, which are critical components of the outer membrane of Gram-negative bacteria. By blocking LspA, these antibiotics disrupt the integrity of the outer membrane, leading to cell death.[5]
Caption: Inhibition of the bacterial lipoprotein processing pathway by Myxovirescin A1 and Globomycin Analogs.
Experimental Corner: Replicating the Research
To facilitate further research and comparative studies, detailed experimental protocols for evaluating the in vivo efficacy of antibacterial agents in murine infection models are provided below.
Murine Thigh Infection Model
This model is instrumental in assessing the efficacy of antimicrobial agents against localized bacterial infections.
1. Animal and Strain Selection:
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: A clinically relevant Gram-negative strain, such as Pseudomonas aeruginosa or Escherichia coli.
2. Inoculum Preparation:
-
Culture the bacterial strain overnight in appropriate broth media (e.g., Tryptic Soy Broth).
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
3. Infection Procedure:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.
4. Treatment Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the test compound (e.g., Myxovirescin A1 or G0775), vehicle control, or a positive control antibiotic via a clinically relevant route (e.g., subcutaneous or intravenous injection).
5. Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically excise the entire thigh muscle.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
Murine Sepsis Model
This model is used to evaluate the efficacy of antibiotics in treating systemic infections.
1. Animal and Strain Selection:
-
As described in the thigh infection model.
2. Inoculum Preparation:
-
Prepare the bacterial inoculum as previously described.
3. Infection Procedure:
-
Induce a systemic infection by injecting the bacterial suspension intraperitoneally.
4. Treatment Administration:
-
Administer the test compounds and controls as described above.
5. Endpoint Analysis:
-
Monitor the survival of the animals over a set period (e.g., 7 days).
-
Alternatively, at specific time points, collect blood or organ tissues (e.g., spleen, liver) to determine the bacterial load (CFU/mL or CFU/gram).
Caption: A generalized workflow for conducting in vivo antibacterial efficacy studies in animal models.
Conclusion and Future Directions
Myxovirescin A1 remains a compound of significant interest due to its potent in vitro activity and novel mechanism of action. However, the lack of robust, publicly available in vivo efficacy data for systemic infections presents a hurdle for its further development as a systemic agent. The success of the optimized globomycin analog G0775 in a preclinical model underscores the therapeutic potential of targeting LspA. Future research should focus on conducting and publishing comprehensive in vivo studies of Myxovirescin A1 in relevant animal models of infection to fully assess its therapeutic potential and enable a direct comparison with other LspA inhibitors and standard-of-care antibiotics. Such data are critical for guiding the development of this promising class of antibacterial agents.
References
- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Countering Gram-Negative Antibiotic Resistance: Recent Progress in Disrupting the Outer Membrane with Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Myxovirescin A1 and Other Macrocyclic Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the macrocyclic antibiotic Myxovirescin A1 against other notable macrocyclic antibiotics: Globomycin, Erythromycin, and Fidaxomicin. The comparison focuses on their mechanisms of action, antibacterial spectra, cytotoxicity, and in vivo efficacy, supported by available experimental data.
Introduction to Macrocyclic Antibiotics
Macrocyclic antibiotics are a diverse class of antimicrobial agents characterized by a large macrocyclic ring structure. They exhibit a wide range of mechanisms of action and are effective against various bacterial pathogens. This guide will delve into the specific properties of Myxovirescin A1, a potent antibiotic produced by myxobacteria, and compare it with other clinically relevant macrocyclic antibiotics to highlight their relative strengths and potential applications in drug development.
Mechanism of Action
The selected macrocyclic antibiotics showcase distinct mechanisms of action, targeting different essential bacterial processes.
-
Myxovirescin A1 and Globomycin: Both Myxovirescin A1 and Globomycin target the bacterial type II signal peptidase (LspA), an essential enzyme in the lipoprotein processing pathway in Gram-negative bacteria.[1][2][3] By inhibiting LspA, these antibiotics disrupt the maturation of lipoproteins, leading to the accumulation of unprocessed prolipoproteins in the inner membrane, ultimately causing cell death.[1][2] This shared mechanism makes Globomycin a relevant comparator for Myxovirescin A1.
-
Erythromycin: Erythromycin, a well-established macrolide, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting protein elongation.[4][5][6][7][8]
-
Fidaxomicin: Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that inhibits bacterial transcription by binding to the "switch region" of bacterial RNA polymerase.[9][10][11][12][13][14] This binding prevents the initial separation of DNA strands, a crucial step in the initiation of transcription.[9][13]
Signaling Pathway Diagrams
Antibacterial Spectrum: A Quantitative Comparison
The antibacterial efficacy of these macrocyclic antibiotics varies significantly, as demonstrated by their Minimum Inhibitory Concentration (MIC) values against different bacterial species.
| Antibiotic | Target Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Myxovirescin A1 | Escherichia coli | 1 | - | - |
| Pseudomonas aeruginosa | 16 | - | - | |
| Staphylococcus aureus | >100 | - | - | |
| Globomycin | Escherichia coli | 10 | - | - |
| Pseudomonas aeruginosa | 16 | - | - | |
| Staphylococcus aureus | >100 | - | - | |
| Erythromycin | Staphylococcus aureus | 1 - >64 | - | - |
| Streptococcus pneumoniae | 1 - >128 | >128 | - | |
| Fidaxomicin | Clostridioides difficile | ≤0.001 - 8 | 0.125 | 0.25 - 0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Cytotoxicity Profile
The cytotoxicity of an antibiotic is a critical factor in its potential clinical application.
-
Erythromycin: Erythromycin has been shown to inhibit the proliferation of human neuroblastoma (SH-SY5Y) cells in a concentration- and time-dependent manner.[17] One study reported an IC₅₀ of 1.5 µg/mL, though the cell line was not specified.[18]
-
Fidaxomicin: Due to its limited systemic absorption, the systemic cytotoxicity of fidaxomicin is low.[14] It is primarily used for gastrointestinal infections, acting locally in the gut.[11] Specific IC₅₀ values against various human cell lines are not a primary focus of its development and are not widely reported.
In Vivo Efficacy
In vivo studies provide crucial insights into the therapeutic potential of these antibiotics.
-
Myxovirescin A1: While specific in vivo efficacy studies with detailed methodologies and quantitative outcomes were not extensively available in the search results, its potent in vitro activity against Gram-negative pathogens suggests potential for in vivo applications.
-
Globomycin: Optimized analogs of globomycin have demonstrated broad-spectrum activity against Gram-negative pathogens in vitro and possess good in vivo pharmacokinetic profiles, suggesting potential for in vivo efficacy.[5]
-
Erythromycin: In a mouse peritonitis model, erythromycin showed a slight bactericidal effect.[19] Another study in a mouse thigh infection model demonstrated that multiple-dose regimens of erythromycin were more effective, highlighting the importance of maintaining concentrations above the MIC.[20] In a Galleria mellonella model, even low doses of erythromycin induced resistance in S. pneumoniae.[15]
-
Fidaxomicin: In a hamster model of C. difficile infection, fidaxomicin was highly effective, with 90%-100% of animals surviving during the post-dosing follow-up period.[7][21][22][23] Fidaxomicin treatment resulted in 100% survival rates and a significant reduction in the bacterial load, even against a mutant strain with reduced susceptibility.[24]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Test antibiotic stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][25][26][27][28]
Materials:
-
Human cell line of interest (e.g., HeLa, HepG2).
-
Complete cell culture medium.
-
Test antibiotic stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test antibiotic. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of antibiotic that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the log of the antibiotic concentration.
Conclusion
Myxovirescin A1 represents a promising macrocyclic antibiotic with a distinct mechanism of action targeting bacterial lipoprotein synthesis, making it particularly effective against Gram-negative bacteria. Its comparison with Globomycin highlights a shared and novel therapeutic target. In contrast, Erythromycin and Fidaxomicin offer different mechanisms targeting protein synthesis and transcription, respectively, with varying antibacterial spectra. While Myxovirescin A1 shows potent in vitro activity and low eukaryotic toxicity, further in vivo studies are needed to fully establish its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and explore the potential of these and other novel macrocyclic antibiotics in the fight against antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Optimization of globomycin analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lume.ufrgs.br [lume.ufrgs.br]
- 13. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effect of erythromycin residuals in food on the development of resistance in Streptococcus pneumoniae: an in vivo study in Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antitumor activity of erythromycin on human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo pharmacodynamic evaluation of clarithromycin in comparison to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Fidaxomicin inhibits spore production in Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fidaxomicin inhibits toxin production in Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Bactericidal Properties of Antibiotic TA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the bactericidal properties of the novel antibiotic, Teixobactin (referred to here as Antibiotic TA), through a comparative framework. Teixobactin has demonstrated potent activity against a range of Gram-positive pathogens, and understanding its cidal versus static nature is crucial for its development and potential clinical applications.[1] This document outlines the experimental methodologies to differentiate between bactericidal and bacteriostatic mechanisms and presents comparative data for this compound alongside established bactericidal and bacteriostatic agents.
Executive Summary
This compound (Teixobactin) exhibits robust bactericidal activity against clinically relevant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. This is characterized by a low ratio of Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC), typically ≤ 4. In comparative assays, its performance is analogous to the known bactericidal antibiotic, Vancomycin, and distinct from the bacteriostatic action of Tetracycline.
Comparative Analysis of Antibiotic Activity
The distinction between bactericidal and bacteriostatic action is a critical parameter in antibiotic evaluation. Bactericidal agents actively kill bacteria, while bacteriostatic agents inhibit their growth, relying on the host's immune system to clear the infection.[2][3] This distinction is experimentally determined by comparing the MIC and MBC values. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[4][5]
Data Presentation
The following table summarizes the MIC and MBC values for this compound (Teixobactin), Vancomycin (bactericidal control), and Tetracycline (bacteriostatic control) against representative Gram-positive pathogens.
| Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| This compound (Teixobactin) | Staphylococcus aureus | 0.5 - 2 | 2 | ~1 - 4 | Bactericidal |
| Enterococcus faecalis | 2 - 4 | 16 | 4 - 8 | Intermediate/Bacteriostatic against this strain | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | 1 - 4 | 1 - 2 | Bactericidal |
| Enterococcus faecalis (susceptible) | 1 - 4 | 4 - 16 | 4 | Bactericidal | |
| Tetracycline | Staphylococcus aureus | 0.25 - 2 | >32 | >16 | Bacteriostatic |
| Enterococcus faecalis | 8 - 64 | >128 | >2 | Bacteriostatic |
Note: Values are compiled from multiple sources and can vary based on the specific strain and testing conditions.[1][4][6][7][8][9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][11][12]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
Prepare serial two-fold dilutions of the test antibiotics (this compound, Vancomycin, Tetracycline) in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
c. Interpretation:
-
The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
a. Assay Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
b. Interpretation:
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Curve Analysis
This assay provides a dynamic view of antibiotic activity over time.
a. Assay Procedure:
-
Prepare flasks containing CAMHB with the test antibiotics at various multiples of their MIC (e.g., 1x, 2x, 4x MIC).
-
Inoculate the flasks with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on antibiotic-free agar.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
b. Interpretation:
-
Plot the log10 CFU/mL versus time. A bactericidal agent will show a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic agent will typically show a less than 3-log10 reduction, often maintaining the initial inoculum level.[13][14][15]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound (Teixobactin).
References
- 1. Novel Teixobactin Analogues Show Promising In Vitro Activity on Biofilm Formation by Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 4.5. Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 4. Novel Teixobactin Analogues Show Promising In Vitro Activity on Biofilm Formation by Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Genomewide Profiling of the Enterococcus faecalis Transcriptional Response to Teixobactin Reveals CroRS as an Essential Regulator of Antimicrobial Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecalis and Enterococcus faecium active dimeric isobutyrylphloroglucinol from Ivesia gordonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Enterococcus faecalis on the Bactericidal Activities of Arbekacin, Daptomycin, Linezolid, and Tigecycline against Methicillin-Resistant Staphylococcus aureus in a Mixed-Pathogen Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. actascientific.com [actascientific.com]
A Head-to-Head Comparison of Myxovirescin A1 from Diverse Myxococcus Strains
For Researchers, Scientists, and Drug Development Professionals
Myxovirescin A1, also known as antibiotic TA, is a potent macrocyclic lactam antibiotic produced by myxobacteria. Its unique mechanism of action, targeting the bacterial type II signal peptidase (LspA), makes it a promising candidate for novel antibiotic development, particularly against Gram-negative pathogens.[1] This guide provides a framework for a head-to-head comparison of Myxovirescin A1 production and activity from different Myxococcus strains. While direct comparative studies are limited in publicly available literature, this document outlines the essential experimental protocols and data presentation structures to enable such a comparison.
Key Producing Strains
Two primary species of Myxococcus are recognized for their ability to produce Myxovirescin A1:
-
Myxococcus xanthus DK1622: A well-studied laboratory strain known to produce a variety of secondary metabolites, including Myxovirescin A1.[2][3] The biosynthetic gene cluster for Myxovirescin A1 has been identified and characterized in this strain.[2]
-
Myxococcus virescens Mx v48: This strain is another documented producer of the Myxovirescin family of antibiotics.[4][5]
Comparative Data on Myxovirescin A1 Production
Currently, there is a lack of publicly available data directly comparing the production yields of Myxovirescin A1 between different Myxococcus strains under standardized conditions. To facilitate such a comparison, the following table provides a template for recording and comparing production yields.
Table 1: Comparative Production Yields of Myxovirescin A1
| Myxococcus Strain | Culture Conditions (Media, Temp., Time) | Myxovirescin A1 Yield (mg/L) | Reference/Experimental Run |
| Myxococcus xanthus DK1622 | CTT Broth, 30°C, 7 days | Data to be generated | |
| Myxococcus virescens Mx v48 | CTT Broth, 30°C, 7 days | Data to be generated | |
| Other potential strains | Data to be generated |
Comparative Biological Activity
Table 2: Comparative Biological Activity (MIC) of Myxovirescin A1
| Myxovirescin A1 Source (Myxococcus Strain) | Target Organism (e.g., E. coli ATCC 25922) | MIC (µg/mL) | Reference/Experimental Run |
| Myxococcus xanthus DK1622 | E. coli ATCC 25922 | Data to be generated | |
| Myxococcus virescens Mx v48 | E. coli ATCC 25922 | Data to be generated | |
| Other potential sources | E. coli ATCC 25922 | Data to be generated |
Experimental Protocols
To generate the comparative data outlined above, the following detailed experimental protocols are provided.
Cultivation of Myxococcus Strains for Myxovirescin A1 Production
This protocol is based on standard methods for the cultivation of Myxococcus xanthus.
Materials:
-
Myxococcus strain of interest (e.g., M. xanthus DK1622, M. virescens Mx v48)
-
CTT Broth (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Inoculate a 50 mL starter culture of CTT broth with a single colony of the Myxococcus strain.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours, or until the culture is visibly turbid.
-
Use the starter culture to inoculate a larger production culture (e.g., 1 L of CTT broth in a 2.8 L baffled flask) to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubate the production culture at 30°C with shaking at 200 rpm for 7-10 days.
-
Harvest the culture by centrifugation to separate the biomass from the supernatant. Myxovirescin A1 is typically found in the supernatant.
Quantification of Myxovirescin A1 by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of Myxovirescin A1. Method optimization will be required.
Materials:
-
Culture supernatant containing Myxovirescin A1
-
Myxovirescin A1 analytical standard
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation (Extraction and Concentration):
-
Pass the culture supernatant through a C18 SPE cartridge to capture Myxovirescin A1.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute Myxovirescin A1 with an organic solvent such as methanol or acetonitrile.
-
Evaporate the solvent and reconstitute the extract in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or TFA is commonly used for separating macrolides. A suggested starting gradient is 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 230 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the Myxovirescin A1 analytical standard.
-
Integrate the peak area corresponding to Myxovirescin A1 in the samples.
-
Calculate the concentration of Myxovirescin A1 in the original culture supernatant based on the standard curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Purified Myxovirescin A1 from different Myxococcus strains
-
Susceptible test organism (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum:
-
Grow the test organism in CAMHB to the logarithmic phase of growth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Myxovirescin A1 Dilutions:
-
Perform a serial two-fold dilution of each Myxovirescin A1 sample in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Myxovirescin A1 that completely inhibits visible growth of the test organism.
-
Visualizations
Mechanism of Action: Inhibition of Type II Signal Peptidase
The following diagram illustrates the signaling pathway inhibited by Myxovirescin A1.
Caption: Myxovirescin A1 inhibits the Type II Signal Peptidase (LspA).
Experimental Workflow for Comparative Analysis
The following diagram outlines the experimental workflow for comparing Myxovirescin A1 from different Myxococcus strains.
Caption: Workflow for comparative analysis of Myxovirescin A1.
Logical Relationship: Factors Influencing Myxovirescin A1 Comparison
The following diagram illustrates the key factors that influence a direct comparison of Myxovirescin A1 from different strains.
Caption: Key factors influencing Myxovirescin A1 comparison.
References
- 1. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the biosynthesis of the antibiotic myxovirescin A1 by Myxococcus virescens - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating the Inhibitory Effect of Myxovirescin A1 on LspA from Diverse Bacterial Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Myxovirescin A1 on lipoprotein signal peptidase A (LspA) across various bacterial species. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of Myxovirescin A1 as a broad-spectrum antibacterial agent. For comparative purposes, data for the well-characterized LspA inhibitor, globomycin, and other novel inhibitors are also included.
Introduction to LspA and its Inhibition
Lipoprotein signal peptidase A (LspA), also known as signal peptidase II, is a crucial enzyme in the bacterial lipoprotein maturation pathway.[1] This pathway is essential for the viability of most Gram-negative bacteria and plays a significant role in the virulence of Gram-positive bacteria. LspA is an attractive target for novel antibiotics because it is conserved across many bacterial species and is absent in eukaryotes, minimizing the potential for host toxicity.[2]
Myxovirescin A1, a natural product of the myxobacterium Myxococcus xanthus, is a potent inhibitor of LspA.[3][4] It acts by blocking the active site of the enzyme, thereby preventing the cleavage of the signal peptide from prolipoproteins.[4] This disruption of the lipoprotein maturation process compromises the integrity of the bacterial cell envelope, ultimately leading to cell death.[1] Another natural antibiotic, globomycin, shares this mechanism of action and serves as a key comparator in evaluating novel LspA inhibitors.[3]
Comparative Analysis of LspA Inhibitors
The inhibitory activity of Myxovirescin A1 and other LspA inhibitors has been evaluated using various in vitro and cell-based assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their efficacy against LspA from different bacterial species.
In Vitro and Whole-Cell Inhibitory Activity of LspA Inhibitors
| Inhibitor | Target Organism | Assay Type | IC50 / EC50 | Reference |
| Myxovirescin A1 (TA) | Escherichia coli | Lpp Processing (Whole Cell) | 0.25 µg/mL | [2][5] |
| Globomycin | Escherichia coli | Lpp Processing (Whole Cell) | 2 µg/mL | [2][5] |
| Globomycin | Pseudomonas aeruginosa | In Vitro LspA Activity (FRET) | 40 nM | [6] |
| G1a (designed peptide) | Pseudomonas aeruginosa | In Vitro LspA Activity (FRET) | 2.94 ± 0.85 µM | [6] |
| G1b (designed peptide) | Pseudomonas aeruginosa | In Vitro LspA Activity (FRET) | 3.68 ± 0.42 µM | [6] |
Minimum Inhibitory Concentrations (MIC) of LspA Inhibitors
| Inhibitor | Escherichia coli | Pseudomonas aeruginosa | Acinetobacter baumannii | Staphylococcus aureus | Reference |
| Myxovirescin A1 (TA) | 4 µg/mL | 20-50 µg/mL | Not Reported | 20-50 µg/mL | [4][5] |
| Globomycin | 10 µg/mL | 16 µg/mL | >32 µg/mL | >100 µg/mL | [7][8] |
| G1b (designed peptide) | 32 µg/mL | 32 µg/mL | Not Reported | Not Reported | [6] |
| G2a (designed peptide) | 32 µg/mL | 32 µg/mL | 16 µg/mL (AB5075) | Not Reported | [6] |
| G2d (designed peptide) | 32 µg/mL | 32 µg/mL | 16 µg/mL (AB5075) | Not Reported | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of novel LspA inhibitors.
In Vitro LspA Activity Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of purified LspA and its inhibition by test compounds using a synthetic peptide substrate with a fluorophore and a quencher.
Principle: The synthetic peptide contains a cleavage site for LspA flanked by a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by LspA, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, combine the assay buffer (e.g., Tris-HCl with a detergent like Triton X-100), purified LspA enzyme, and varying concentrations of the test inhibitor (e.g., Myxovirescin A1).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add the FRET peptide substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[7]
Lipoprotein Processing Gel-Shift Assay
This assay provides a direct visualization of the inhibition of prolipoprotein processing to mature lipoprotein in the presence of an inhibitor.
Principle: The prolipoprotein substrate is larger than the mature lipoprotein product after cleavage by LspA. This size difference can be resolved by SDS-PAGE. Inhibition of LspA results in the accumulation of the higher molecular weight prolipoprotein.
Protocol:
-
Substrate Preparation: Incubate a recombinant prolipoprotein substrate with the enzyme Lgt and a lipid donor to generate the diacylglyceryl-modified prolipoprotein, which is the substrate for LspA.
-
Inhibition Reaction: Add purified LspA to the reaction mixture containing the prolipoprotein substrate in the presence of varying concentrations of the test inhibitor.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins on an SDS-PAGE gel.
-
Visualization and Quantification: Visualize the protein bands using Coomassie staining or Western blotting with an antibody specific for the lipoprotein. Quantify the band intensities of the prolipoprotein and mature lipoprotein to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and experimental workflows are provided below using Graphviz (DOT language).
Caption: Bacterial lipoprotein processing pathway and the inhibitory action of Myxovirescin A1 on LspA.
Caption: Experimental workflow for the FRET-based LspA inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Frontier of Antimicrobial Synergism: A Comparative Guide to Myxovirescin A1 Combination Therapies
For Immediate Release
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. Myxovirescin A1, a potent macrocyclic lactam antibiotic produced by myxobacteria, presents a promising avenue for development due to its unique mechanism of action. This guide offers a comprehensive comparison of the known and potential synergistic effects of Myxovirescin A1 with other antimicrobial agents, providing researchers, scientists, and drug development professionals with a critical overview of the current landscape, supporting experimental data where available, and detailed methodologies to facilitate future research.
Myxovirescin A1, also known as Antibiotic TA, exhibits rapid bactericidal activity against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria.[1][2] Its efficacy stems from a highly specific molecular target: the type II signal peptidase (LspA).[3][4] LspA is a crucial enzyme in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins.[4][5] By inhibiting LspA, Myxovirescin A1 disrupts the proper localization and function of lipoproteins, which are essential components of the bacterial cell envelope, ultimately leading to cell death.[3][4] This targeted approach, with no mammalian counterparts to LspA, underscores the therapeutic potential of Myxovirescin A1.[6]
The Promise of Synergy: A Review of LspA Inhibitor Combinations
While data on synergistic combinations specifically involving Myxovirescin A1 remains notably scarce in published literature, studies on the functionally analogous LspA inhibitor, globomycin, provide a valuable blueprint for potential synergistic pairings. The principle of synergistic combination therapy posits that the combined effect of two or more drugs is greater than the sum of their individual effects, a strategy that can enhance efficacy, reduce required dosages, and combat the development of resistance.
A compelling example of this is the observed synergy between the LspA inhibitor globomycin and G0775, an inhibitor of the type I signal peptidase (SpsB), in Staphylococcus aureus.[5] This combination targets two distinct but related pathways involved in protein secretion and processing, leading to a significant potentiation of antimicrobial activity.
Quantitative Analysis of LspA Inhibitor Synergy
The following table summarizes the synergistic interaction between globomycin and G0775 against S. aureus. The Fractional Inhibitory Concentration (FIC) index is a standard measure of synergy, where an index of ≤ 0.5 typically indicates a synergistic relationship.
| Organism | Antimicrobial Agent 1 | Antimicrobial Agent 2 | MIC of Agent 1 Alone (µg/mL) | MIC of Agent 2 Alone (µg/mL) | MIC of Agent 1 in Combination (µg/mL) | FIC of Agent 1 | FIC of Agent 2 | FICI (FIC1 + FIC2) | Interpretation | Reference |
| Staphylococcus aureus USA300 | G0775 (SpsB inhibitor) | Globomycin (LspA inhibitor) | 0.116 | >40 | 0.016 | 0.138 | <0.5 | <0.638 | Synergy | [5] |
| Myxovirescin A1 Combinations | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Further Research Needed |
Note: The MIC of Globomycin in combination was not explicitly stated but was used at a fixed concentration of 20 µg/mL, which is less than its intrinsic MIC of >40 µg/mL. The FICI is therefore calculated as an upper limit.
Potential Interactions with Other Antibiotic Classes
The mechanism of Myxovirescin A1 suggests that combinations with agents targeting other aspects of cell envelope synthesis or integrity could be fruitful areas of investigation. However, interactions are not always synergistic. For instance, studies with globomycin have shown that inhibition of LspA can, under certain circumstances, increase resistance to β-lactam antibiotics in methicillin-resistant Staphylococcus aureus (MRSA).[7] This highlights the complexity of antibiotic interactions and the critical need for empirical testing.
Potential antibiotic classes for synergistic studies with Myxovirescin A1 include:
-
Outer Membrane Permeabilizers (e.g., Polymyxin B): These agents could facilitate the entry of Myxovirescin A1 to its target in the inner membrane of Gram-negative bacteria.
-
Peptidoglycan Synthesis Inhibitors (e.g., β-lactams): While some studies show antagonism, the dual targeting of both the outer membrane lipoprotein integrity and peptidoglycan synthesis could be synergistic in other bacterial species.[8]
-
Protein Synthesis Inhibitors (e.g., Aminoglycosides, Tetracyclines): Combining a bactericidal agent like Myxovirescin A1 with a bacteriostatic agent that inhibits protein synthesis could lead to complex interactions that warrant investigation.
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies for assessing antimicrobial synergy are provided below.
Key Experiment: Checkerboard Microdilution Assay for Fractional Inhibitory Concentration Index (FICI) Determination
This method is the gold standard for quantifying the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
1. Preparation of Materials:
- 96-well microtiter plates.
- Bacterial strain of interest, grown to logarithmic phase and diluted to a final inoculum of 5 x 10^5 CFU/mL.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
- Stock solutions of Myxovirescin A1 and the second antimicrobial agent at known concentrations.
2. Assay Setup:
- In each well of the 96-well plate, create a two-dimensional array of concentrations for the two antimicrobial agents.
- Agent A (e.g., Myxovirescin A1) is serially diluted along the x-axis (columns).
- Agent B (the other antimicrobial) is serially diluted along the y-axis (rows).
- This results in each well containing a unique concentration combination of the two agents.
- Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well.
- Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
4. Data Analysis:
- After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
- FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
- Calculate the FICI by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.
5. Interpretation of FICI Values:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of Myxovirescin A1 and a typical experimental workflow.
Caption: Mechanism of Myxovirescin A1 inhibition of LspA.
Caption: Workflow for a checkerboard microdilution assay.
Conclusion and Future Directions
Myxovirescin A1 represents a promising antibiotic with a novel mechanism of action. While the synergistic potential of this compound is theoretically high, particularly in combination with agents that target other facets of the bacterial cell envelope, there is a clear and urgent need for empirical data. The findings from studies on the related LspA inhibitor, globomycin, suggest that combination therapies could be a viable strategy to enhance efficacy and overcome resistance. This guide serves as a foundational resource to stimulate and inform future research into Myxovirescin A1 combination therapies, a critical step towards developing next-generation treatments in the fight against antimicrobial resistance.
References
- 1. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Myxobacterium-Produced this compound (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myxobacterium-produced this compound (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergism and antagonism in double beta-lactam antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Dual beta-lactam treatment: Pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Our Future: A Comprehensive Guide to the Proper Disposal of Antibiotic TA
In the fast-paced environment of scientific research, the responsible management of laboratory waste is paramount to ensuring both personnel safety and environmental health. The improper disposal of antibiotics, such as Antibiotic TA, can contribute to the alarming rise of antimicrobial resistance (AMR), a significant global health threat.[1][2] This document provides a detailed, step-by-step protocol for the safe and effective disposal of this compound, designed for researchers, scientists, and drug development professionals. By adhering to these procedures, your laboratory can contribute to a culture of safety and environmental stewardship, building trust and demonstrating a commitment to value beyond the product itself.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and prevent contamination.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Spill Management: In the event of a spill, immediately contain the area. Consult the material safety data sheet (MSDS) for this compound for specific cleanup instructions. Generally, this involves absorbing the spill with an inert material and treating the contaminated area with a suitable disinfectant.
II. Characterization and Segregation of this compound Waste
Proper disposal begins with the correct classification and separation of waste streams. Antibiotic waste should be treated as chemical waste, and in some cases, as biohazardous waste if contaminated with biological agents.[3][4]
-
High-Concentration Waste: This category includes expired or unused stock solutions of this compound. These are considered hazardous chemical waste and must be segregated from other waste types.[3][5]
-
Low-Concentration Waste: This includes used cell culture media and other aqueous solutions containing this compound at working concentrations.[5]
-
Contaminated Solid Waste: This encompasses all materials that have come into contact with this compound, such as pipette tips, flasks, gloves, and paper towels.[5]
III. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its concentration and whether it is mixed with biohazardous materials.
A. High-Concentration this compound Stock Solutions:
-
Do Not Drain Dispose: Never pour high-concentration antibiotic solutions down the sink.[6] This practice contributes to environmental contamination and the development of antibiotic-resistant bacteria in wastewater systems.[3]
-
Collect in Designated Waste Containers: Accumulate all high-concentration this compound waste in a clearly labeled, leak-proof, and chemically compatible hazardous waste container. The label should read "Hazardous Waste: this compound" and include the date of accumulation.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous chemical waste.[7] These materials will be incinerated by a licensed waste management facility.
B. Low-Concentration this compound Solutions (e.g., Used Culture Media):
The disposal of low-concentration solutions is contingent on the heat stability of this compound. It is imperative to consult the manufacturer's data sheet for specific information on heat lability.
-
If this compound is Heat-Labile (degraded by heat):
-
Decontamination: If the media contains genetically modified organisms (GMMs) or infectious agents, it must first be decontaminated, typically by autoclaving.[8][9]
-
Autoclave: Autoclave the liquid waste following standard laboratory procedures. The heat from the autoclave will destroy the antibiotic.
-
Drain Disposal (with caution): After autoclaving, and only if no other hazardous chemicals are present, the treated liquid may be permissible for drain disposal. However, always confirm this with your institution's EHS guidelines.[5]
-
-
If this compound is Heat-Stable (not degraded by heat):
-
Chemical Inactivation (if applicable): Consult the MSDS for this compound to determine if a chemical inactivation method is available and approved. This is not a common practice for all antibiotics and must be done with strict adherence to safety protocols.
-
Collect as Chemical Waste: If the antibiotic is heat-stable, autoclaving will not be effective in degrading it.[5] Therefore, the liquid waste must be collected in a designated hazardous waste container, the same as high-concentration waste.
-
Arrange for Professional Disposal: Contact your institution's EHS department for pickup.
-
C. Contaminated Solid Waste:
-
Segregation: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, flasks) in a designated biohazardous or chemical waste container.[5]
-
Decontamination: If the solid waste is also contaminated with biohazardous material, it must be autoclaved.
-
Final Disposal: After decontamination, the solid waste should be placed in the appropriate final disposal container as per your institutional guidelines (e.g., biohazard bags for incineration).
IV. Quantitative Data for Disposal
The following table provides illustrative data that would be relevant for the disposal of an antibiotic. Note: This data is for example purposes only and must be replaced with specific data for this compound from its MSDS.
| Parameter | Value | Source |
| Heat Stability | Specify if Labile or Stable | Manufacturer's MSDS |
| Autoclaving Conditions for Inactivation (if heat-labile) | e.g., 121°C for 30 minutes | Institutional Biosafety Protocol |
| Recommended Chemical Inactivant (if applicable) | e.g., 1M Hydrochloric Acid | Manufacturer's MSDS |
| Required Contact Time for Chemical Inactivation | e.g., 24 hours | Manufacturer's MSDS |
V. Experimental Protocols
As specific experimental protocols for the disposal of "this compound" are not available, a general protocol for determining the heat stability of an unknown antibiotic is outlined below. This should be performed in a controlled laboratory setting.
Protocol: Determining Heat Stability of an Antibiotic
-
Prepare a standard solution of the antibiotic in a relevant buffer or medium.
-
Divide the solution into two aliquots: a control group and a test group.
-
Treat the test group by autoclaving at 121°C for a standard duration (e.g., 20 minutes).
-
Allow both aliquots to cool to room temperature.
-
Perform a bioassay (e.g., disk diffusion or broth microdilution) using a susceptible bacterial strain to determine the antimicrobial activity of both the control and treated solutions.
-
Compare the zones of inhibition or minimum inhibitory concentrations (MICs). A significant reduction in antimicrobial activity in the autoclaved sample indicates that the antibiotic is heat-labile.
VI. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By implementing these comprehensive disposal procedures, your laboratory will not only ensure compliance with safety regulations but also actively participate in the global effort to combat antimicrobial resistance. Your commitment to responsible chemical handling builds a foundation of trust and positions your organization as a leader in laboratory safety.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. dovepress.com [dovepress.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Laboratory waste | lnu.se [lnu.se]
- 9. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
